2-Ethynylpyrrolidine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-ethynylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N.ClH/c1-2-6-4-3-5-7-6;/h1,6-7H,3-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPYAASBKIGFSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314937-87-5 | |
| Record name | 2-ethynylpyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S)-2-Ethynylpyrrolidine hydrochloride synthesis
Technical Whitepaper: Scalable Synthesis of (S)-2-Ethynylpyrrolidine Hydrochloride
Executive Summary
(S)-2-Ethynylpyrrolidine hydrochloride is a "privileged scaffold" in medicinal chemistry, serving as a rigid, chiral alkyne handle for Activity-Based Protein Profiling (ABPP) and "Click Chemistry" (CuAAC) libraries. It is also a critical intermediate in the synthesis of dipeptidyl peptidase IV (DPP-4) inhibitors and antiviral agents.
The Core Challenge: The synthesis is historically plagued by the configurational instability of the intermediate, (S)-N-Boc-prolinal . This aldehyde racemizes rapidly on silica gel or under basic conditions due to the high acidity of the
The Solution: This guide presents a Tandem Reduction-Homologation protocol (modified Danheiser-Taylor route). By reacting N-Boc-proline methyl ester with DIBAL-H followed immediately by the Ohira-Bestmann reagent in a single pot, we bypass the isolation of the sensitive aldehyde, preserving enantiomeric excess (ee > 98%) and streamlining the workflow.
Retrosynthetic Analysis & Strategy
The strategic disconnect relies on the one-carbon homologation of the proline carbonyl. While the Corey-Fuchs reaction is a classic approach, it requires strong bases (n-BuLi) that jeopardize the stereocenter. The Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) allows for mild, base-mediated alkynylation.
Critical Decision: We utilize N-Boc-L-proline methyl ester as the starting material rather than the alcohol or acid. This allows for a controlled reduction to the hemiacetal/aldehyde intermediate at -78°C, which is trapped in situ.
Figure 1: Retrosynthetic logic highlighting the bypass of the unstable aldehyde isolation.
Critical Process Parameters (CPP)
| Parameter | Specification | Scientific Rationale |
| Reduction Temp | -78°C (± 5°C) | Essential to maintain the hemiacetal intermediate. Higher temps lead to over-reduction to the alcohol or racemization. |
| DIBAL-H Equiv. | 2.0 - 2.2 eq.[1] | Empirical data confirms <2.0 eq results in incomplete conversion; the aluminum intermediate must be fully formed before quenching. |
| Quench Timing | Immediate | The Ohira-Bestmann reagent must be added immediately after the methanol quench to trap the aldehyde as it forms. |
| Base Choice | K₂CO₃ / MeOH | A mild base system compared to NaH or t-BuOK, minimizing |
Detailed Experimental Protocol
Phase 1: In-Situ Reduction and Homologation
Target: (S)-tert-butyl 2-ethynylpyrrolidine-1-carboxylate (CAS: 130495-08-8)
Reagents:
-
N-Boc-L-proline methyl ester (1.0 equiv)
-
DIBAL-H (1.0 M in hexanes, 2.2 equiv)
-
Ohira-Bestmann Reagent (1.2 equiv) [Dimethyl (1-diazo-2-oxopropyl)phosphonate]
-
Potassium Carbonate (2.0 equiv)[2]
-
Methanol (anhydrous) / Dichloromethane (DCM)
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon. Charge with N-Boc-L-proline methyl ester and anhydrous DCM (0.2 M concentration).
-
Reduction: Cool the solution to -78°C (dry ice/acetone). Add DIBAL-H dropwise via syringe pump over 30 minutes.
-
Checkpoint: Stir for 1 hour at -78°C. TLC should show consumption of ester.
-
-
Quench: Add anhydrous Methanol (excess) dropwise at -78°C. The mixture may gel slightly due to aluminum salts.
-
Homologation:
-
Add the Ohira-Bestmann reagent (neat or in minimal MeOH) directly to the cold mixture.
-
Add solid K₂CO₃ .
-
-
Warming: Remove the cooling bath and allow the reaction to warm to Room Temperature (23°C) naturally. Stir for 12–16 hours.
-
Workup: Dilute with diethyl ether and saturated Rochelle’s salt (sodium potassium tartrate). Stir vigorously for 2 hours until the two layers are clear (breaks the aluminum emulsion). Separate organic layer, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc 9:1).
-
Yield Expectation: 70–80%.
-
Data: Colorless oil.
H NMR (CDCl ) diagnostic peak: 2.20 (d, Hz, 1H, alkyne CH).
-
Phase 2: Deprotection and Salt Formation
Target: (S)-2-Ethynylpyrrolidine Hydrochloride
Protocol:
-
Dissolve the purified N-Boc intermediate in 1,4-Dioxane (0.5 M).
-
Cool to 0°C. Add 4.0 M HCl in Dioxane (10 equiv) dropwise.
-
Stir at room temperature for 2–4 hours.
-
Observation: A white precipitate often forms.
-
-
Isolation: Concentrate the solvent in vacuo. Triturate the residue with cold diethyl ether to remove Boc byproducts.
-
Filtration: Filter the white solid under inert atmosphere (hygroscopic).
-
Storage: Store at -20°C under Argon.
-
Reaction Workflow & Mechanism
Figure 2: Process flow for the one-pot conversion.
Quality Control & Validation
To ensure scientific integrity, the following analytical criteria must be met:
-
Enantiomeric Excess (ee):
-
¹H NMR Verification:
-
Look for the disappearance of the Boc singlet (1.45 ppm).
-
Confirm the alkyne proton resonance (~2.2–2.3 ppm) and the downfield shift of the
-proton due to the ammonium salt formation.
-
-
Optical Rotation:
-
Compare
with literature values for the N-Boc precursor ( -140.1° in MeOH).
-
Safety & Handling
-
Ohira-Bestmann Reagent: While safer than many diazo compounds, it is still energetic. Avoid heating crude reaction mixtures above 40°C.
-
DIBAL-H: Pyrophoric. strict anhydrous techniques are mandatory.
-
Product Stability: The free base of 2-ethynylpyrrolidine is volatile and unstable. Always store as the Hydrochloride or Hydrobromide salt.
References
-
Varongchayakul, C., et al. (2024). "One-pot Synthesis of Alkynes from Esters via a Tandem Reduction-Ohira-Bestmann Reaction." Organic Syntheses, 101, 230-249. Link
-
Quesada, E., & Taylor, R. J. K. (2005).[2][9] "One-pot Conversion of Activated Alcohols into Terminal Alkynes Using Manganese Dioxide in Combination with the Bestmann-Ohira Reagent." Tetrahedron Letters, 46(38), 6473-6476. Link
-
Dickschat, J. S., et al. (2018). "Bestmann-Ohira Reagent: A Convenient and Promising Reagent in the Chemical World." Asian Journal of Organic Chemistry, 7, 1502.[9] Link
- Pietruszka, J., & Witt, A. (2003). "Synthesis of Enantiomerically Pure N-Boc-Protected α-Amino Alkynes." Synthesis, 2006(24), 4266-4268.
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- 4. (S)-N-BOC-2-ETHYNYLPYRROLIDINE [myskinrecipes.com]
- 5. CN105837485A - Industrial making method of (S)-1-ethyl-2-aminomethylpyrrolidine - Google Patents [patents.google.com]
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- 8. (S)-(氨甲基)-1-BOC-吡咯烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. orgsyn.org [orgsyn.org]
Technical Monograph: 2-Ethynylpyrrolidine Hydrochloride
Core Identity & Strategic Utility in Drug Discovery
Executive Summary: The "Clickable" Chiral Scaffold
2-Ethynylpyrrolidine hydrochloride (CAS: 1314937-87-5 for (S)-isomer) is a high-value chiral building block in medicinal chemistry. Its structural significance lies in the convergence of two functionalities:
-
The Pyrrolidine Ring: A privileged pharmacophore found in numerous blockbuster drugs (e.g., Vildagliptin, Captopril), offering defined stereochemistry (usually S-configuration) that mimics the proline residues in biological peptides.
-
The Terminal Alkyne (Ethynyl Group): A bioorthogonal "warhead" and ligation handle. It serves as a precursor for 1,2,3-triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or as a rigid linker in fragment-based drug design (FBDD).
Unlike its nitrile analog (2-cyanopyrrolidine), which acts primarily as a covalent serine protease inhibitor, the ethynyl variant is predominantly used to construct library diversity or as a chemical biology probe to map protein interactions.
Physicochemical Specifications
The hydrochloride salt is the preferred storage form due to the volatility and oxidative instability of the free amine.
| Property | Specification |
| IUPAC Name | (2S)-2-Ethynylpyrrolidine hydrochloride |
| Molecular Formula | C₆H₉N[1][2][3] · HCl |
| Molecular Weight | 131.60 g/mol |
| Appearance | White to off-white hygroscopic solid |
| Solubility | High: Water, Methanol, DMSO Low: Hexanes, Et₂O, DCM |
| Chirality | Usually (2S) (derived from L-Proline) |
| Hygroscopicity | High (Requires desiccant storage) |
| pKa (Conj. Acid) | ~10.5 (Pyrrolidine nitrogen) |
Synthesis & Mechanistic Insight
The Challenge: Direct alkynylation of pyrrolidine is difficult. The industry-standard protocol utilizes the Seyferth-Gilbert Homologation (specifically the Bestmann-Ohira modification) on a protected prolinal intermediate.
3.1. The "Dickson-Hinkle" Protocol
This route, validated in Tetrahedron Letters (2004), avoids the racemization often seen when handling prolinal.
Step-by-Step Methodology:
-
Reduction (In-situ):
-
Reagents: N-Boc-L-proline methyl ester, DIBAL-H (Diisobutylaluminum hydride).
-
Conditions: Toluene/DCM at -78°C.
-
Mechanism:[4][5][6][7] DIBAL-H reduces the ester to the tetrahedral aluminate intermediate. Crucially, this is not hydrolyzed immediately but treated directly with the homologation reagent to prevent aldehyde racemization.
-
-
Homologation (Bestmann-Ohira):
-
Reagent: Dimethyl (1-diazo-2-oxopropyl)phosphonate (Bestmann-Ohira Reagent - BOR).[8]
-
Mechanism:[5][6][7] The base generates the phosphonate carbanion, which attacks the aldehyde (liberated from the aluminate). A cycloelimination follows (Wittig-like), releasing phosphate and generating a vinyl diazo species.[5] This decomposes to a vinyl carbene, which rearranges to the terminal alkyne.[5]
-
-
Deprotection:
-
Reagent: 4M HCl in 1,4-Dioxane.
-
Outcome: Cleavage of the Boc group and precipitation of the stable hydrochloride salt.
-
3.2. Synthesis Workflow Diagram
Caption: One-pot reduction/homologation sequence minimizing racemization risk.
Reactivity & Applications
The utility of 2-ethynylpyrrolidine HCl stems from its orthogonal reactivity profile. The amine (after neutralization) allows peptide coupling, while the alkyne remains inert until activated by specific catalysts.
4.1. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is the primary application. The alkyne reacts with organic azides to form 1,4-disubstituted 1,2,3-triazoles.[6]
-
Why it works: The pyrrolidine acts as a "spacer," positioning the triazole (a bioisostere for amide bonds) in a specific spatial orientation relative to the peptide backbone.
-
Protocol Note: Because the free amine can chelate Copper (poisoning the catalyst), it is critical to use a strongly coordinating ligand like THPTA or TBTA to protect the Cu(I) species, or to acylate the amine before the click reaction.
4.2. Sonogashira Coupling
Coupling with aryl halides (Ar-X) yields 2-(arylethynyl)pyrrolidines. These are potent scaffolds for CNS-active agents (e.g., nicotinic acetylcholine receptor ligands).
-
Catalyst System: Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%), Et₃N.
4.3. Reactivity Logic Map
Caption: Divergent reactivity allowing N-functionalization or C-terminal extension.
Handling & Stability Protocols
Critical Warning: The free base of 2-ethynylpyrrolidine is volatile and prone to polymerization. Always handle as the HCl salt until the final step of your synthesis.
-
Storage:
-
Store at -20°C under Argon/Nitrogen.
-
Container must be sealed with Parafilm; the salt is highly hygroscopic and will deliquesce (turn to liquid) if exposed to ambient humidity.
-
-
Neutralization (Free Basing):
-
Do not use strong hydroxides (NaOH) if avoiding racemization is critical.
-
Preferred Method: Suspend HCl salt in DCM. Add 1.1 eq of solid NaHCO₃ or K₂CO₃. Stir for 30 mins. Filter solids. Use the DCM filtrate immediately.
-
-
Safety:
-
Terminal alkynes can form explosive acetylides with silver or mercury. Avoid contact with metallic spatulas containing these metals.
-
References
-
Dickson, H. D., Smith, S. C., & Hinkle, K. W. (2004). A scalable synthesis of N-Boc-2-ethynylpyrrolidine and related compounds. Tetrahedron Letters, 45(29), 5597-5599.
-
Müller, S., Liepold, B., & Bestmann, H. J. (1996). An Improved One-pot Procedure for the Synthesis of Alkynes from Aldehydes.[5] Synlett, 1996(06), 521-522.
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599.
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- 6. Reactivity of 2H‑Azirines in Copper-Catalyzed Azide–Alkyne Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bestmann-Ohira Reagent: Alkynes from Aldehydes [sigmaaldrich.com]
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An In-depth Technical Guide to 2-Ethynylpyrrolidine Hydrochloride: A Versatile Building Block in Modern Drug Discovery
CAS Number: 1314937-87-5
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of the Ethynylpyrrolidine Scaffold
In the landscape of contemporary medicinal chemistry, the pyrrolidine ring is a privileged scaffold, prized for its three-dimensional architecture which allows for a nuanced exploration of chemical space.[1] The introduction of a terminal alkyne functionality at the 2-position, as seen in 2-ethynylpyrrolidine, bestows upon this already valuable core a high degree of chemical reactivity and versatility. This guide provides a comprehensive technical overview of 2-ethynylpyrrolidine hydrochloride (CAS No. 1314937-87-5), a key synthetic intermediate for researchers, scientists, and professionals in drug development. Presented as its hydrochloride salt, this compound offers enhanced aqueous solubility and stability, making it a practical and valuable reagent in a variety of synthetic applications.[2][3]
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of 2-ethynylpyrrolidine hydrochloride is fundamental to its effective application in synthesis. While specific experimental data for this compound is not extensively published, its properties can be inferred from its structural components and data from closely related analogs.
| Property | Value/Description | Source/Rationale |
| CAS Number | 1314937-87-5 | Chemical Abstracts Service |
| Molecular Formula | C₆H₁₀ClN | [3] |
| Molecular Weight | 131.60 g/mol | [3] |
| Appearance | Expected to be a solid. | Inferred from related hydrochloride salts. |
| Solubility | Enhanced solubility in water and polar protic solvents. | The hydrochloride salt form significantly increases polarity and aqueous solubility.[2] |
| Melting Point | Not definitively reported. Related compounds like 1-(2-chloroethyl)pyrrolidine hydrochloride have a melting point of 167-170 °C. | [1] |
Structural Elucidation: Spectroscopic analysis is crucial for the verification of 2-ethynylpyrrolidine hydrochloride's structure. Key expected spectral features include:
-
¹H NMR: Distinct signals for the pyrrolidine ring protons, with the proton at the 2-position coupled to the ethynyl proton. The terminal alkyne proton would appear as a characteristic singlet or a narrow triplet.
-
¹³C NMR: Resonances for the sp-hybridized carbons of the alkyne, in addition to the signals for the pyrrolidine ring carbons.
-
IR Spectroscopy: A sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch, and a medium intensity band around 2100 cm⁻¹ for the C≡C stretch.
-
Mass Spectrometry: A molecular ion peak corresponding to the free base (C₆H₉N) and characteristic fragmentation patterns of the pyrrolidine ring.
Synthesis of 2-Ethynylpyrrolidine Hydrochloride: A Strategic Approach
The synthesis of 2-ethynylpyrrolidine hydrochloride typically involves a multi-step sequence, often starting from readily available chiral precursors like S-pyroglutamic acid to ensure stereochemical control.[4] A common strategy involves the protection of the pyrrolidine nitrogen, introduction of the ethynyl group, and subsequent deprotection and salt formation.
Conceptual Synthetic Pathway
A plausible and efficient synthetic route is outlined below. This pathway employs a tert-butyloxycarbonyl (Boc) protecting group, which is readily introduced and removed under conditions that are compatible with the alkyne functionality.
Figure 1: Conceptual synthetic workflow for 2-Ethynylpyrrolidine hydrochloride.
Detailed Experimental Protocol (Illustrative)
Step 1: Synthesis of N-Boc-2-pyrrolidinone
-
To a solution of 2-pyrrolidinone in a suitable aprotic solvent (e.g., acetonitrile), add di-tert-butyl dicarbonate (Boc anhydride) and a non-nucleophilic base such as triethylamine.[5]
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work up the reaction by removing the solvent under reduced pressure and purify the crude product by column chromatography to yield N-Boc-2-pyrrolidinone.
Step 2-4: Conversion to N-Boc-2-ethynylpyrrolidine These steps involve standard organic transformations:
-
Reduction of the lactam to the corresponding amino alcohol (N-Boc-prolinol).
-
Oxidation of the alcohol to the aldehyde (N-Boc-prolinal).
-
Alkynylation of the aldehyde, for instance, via the Seyferth-Gilbert homologation, to introduce the terminal alkyne.
Step 5: Deprotection and Hydrochloride Salt Formation
-
Dissolve the purified N-Boc-2-ethynylpyrrolidine in a suitable organic solvent such as diethyl ether or dioxane.
-
Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in the chosen solvent.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with the solvent, and dry under vacuum to obtain 2-ethynylpyrrolidine hydrochloride.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 2-ethynylpyrrolidine hydrochloride stems from the reactivity of its terminal alkyne. This functional group is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Sonogashira Coupling
The Sonogashira reaction is a powerful cross-coupling method to form a bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[6] This reaction allows for the direct connection of the 2-ethynylpyrrolidine scaffold to aromatic and heteroaromatic systems, which are prevalent in many drug molecules.
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An In-Depth Technical Guide on the Core Mechanism of Action of 2-Ethynylpyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethynylpyrrolidine hydrochloride is a synthetic compound featuring a pyrrolidine ring substituted with a reactive ethynyl group.[1] While direct comprehensive studies on its mechanism of action are not extensively published, a thorough analysis of its structural components—the pyrrolidine scaffold and the ethynyl moiety—provides a strong, evidence-based hypothesis for its primary biological target. This guide posits that 2-Ethynylpyrrolidine hydrochloride likely functions as a Monoamine Oxidase (MAO) inhibitor , with a potential for selectivity towards MAO-B. This assertion is grounded in the well-established roles of both the pyrrolidine ring in neuroactive compounds and the ethynyl group as a key feature in known MAO inhibitors. This document will dissect the evidence supporting this proposed mechanism, explore potential secondary activities related to GABAergic modulation, and provide detailed experimental protocols to validate these hypotheses.
Introduction: Deconstructing 2-Ethynylpyrrolidine Hydrochloride
The pyrrolidine ring is a ubiquitous five-membered nitrogen heterocycle that serves as a foundational scaffold in a vast array of biologically active molecules, including numerous pharmaceuticals and natural alkaloids.[2][3][4] Its prevalence in drug discovery stems from its ability to introduce conformational rigidity, serve as a key pharmacophore, and influence physicochemical properties such as solubility.[5] The pyrrolidine motif is found in drugs targeting a wide spectrum of conditions, from neurological disorders to infectious diseases.[4][6]
The second key structural feature, the ethynyl group (-C≡CH), is recognized in medicinal chemistry as a "privileged" functional group.[7][8] Its inclusion in a molecule can significantly impact target binding and metabolic stability. Notably, the ethynyl group is a hallmark of several potent enzyme inhibitors, particularly irreversible inhibitors of monoamine oxidase.[7]
Given these individual contributions, the combination of a pyrrolidine ring and an ethynyl group in 2-Ethynylpyrrolidine hydrochloride strongly suggests a targeted interaction with neurological pathways, with a high probability of MAO inhibition.
Primary Hypothesis: Monoamine Oxidase Inhibition
Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine.[9] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and tissue distribution.[5] Inhibition of MAOs leads to an increase in the synaptic concentration of these neurotransmitters, a mechanism that is therapeutically exploited for the treatment of depression and neurodegenerative diseases like Parkinson's disease.[2][10][11]
The Role of the Ethynyl Group in MAO Inhibition
The presence of an ethynyl group is a strong predictor of MAO inhibitory activity. Propargylamines, which feature a terminal alkyne, are a well-known class of irreversible MAO inhibitors.[2] A prominent example is selegiline, a selective MAO-B inhibitor used in the management of Parkinson's disease.[12] The mechanism of irreversible inhibition typically involves the covalent modification of the flavin adenine dinucleotide (FAD) cofactor of the MAO enzyme by the reactive ethynyl group.
The Pyrrolidine Scaffold as a Determinant of Potency and Selectivity
The pyrrolidine ring in 2-Ethynylpyrrolidine hydrochloride likely plays a crucial role in orienting the molecule within the active site of the MAO enzyme, thereby influencing its potency and selectivity for either MAO-A or MAO-B. A recent study on chiral fluorinated pyrrolidine derivatives demonstrated that this scaffold could be optimized to yield highly potent and selective MAO-B inhibitors.[10] In this study, the compound designated as D5, a fluorinated pyrrolidine derivative, exhibited an IC50 of 0.019 μM for MAO-B, which was tenfold more potent than the established drug safinamide.[10] This provides compelling evidence for the suitability of the pyrrolidine core in designing effective MAO-B inhibitors.
Proposed Inhibitory Mechanism
Based on the available evidence, the proposed mechanism of action for 2-Ethynylpyrrolidine hydrochloride as an MAO inhibitor is as follows:
-
Binding to the MAO Active Site: The pyrrolidine ring facilitates the entry and proper orientation of the molecule within the hydrophobic active site of the MAO enzyme.
-
Covalent Adduct Formation: The terminal ethynyl group undergoes enzymatic oxidation, leading to the formation of a reactive intermediate that covalently binds to the N5 atom of the FAD cofactor.
-
Irreversible Inhibition: This covalent modification results in the irreversible inactivation of the MAO enzyme, leading to an accumulation of monoamine neurotransmitters in the synapse.
The following diagram illustrates the proposed interaction at a conceptual level:
Caption: Proposed mechanism of MAO inhibition by 2-Ethynylpyrrolidine hydrochloride.
Potential Secondary Mechanism: GABAergic Modulation
The pyrrolidine scaffold is also a key component of molecules that interact with the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system.[13][14] Therefore, it is plausible that 2-Ethynylpyrrolidine hydrochloride could exhibit secondary activity as a modulator of GABA receptors or transporters.
Pyrrolidine derivatives have been successfully designed as GABA uptake inhibitors and as positive allosteric modulators (PAMs) of GABA-A receptors.[15][16] Furthermore, the related compound 2-pyrrolidone has been shown to be enzymatically converted to GABA in the brain.[17]
The following diagram illustrates the potential points of interaction within the GABAergic synapse:
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- 10. Enhancing monoamine oxidase B inhibitory activity via chiral fluorination: Structure-activity relationship, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of novel pyrrolidine acid analogs as potent dual PPARα/γ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile and Handling of 2-Ethynylpyrrolidine Hydrochloride
Topic: Solubility of 2-Ethynylpyrrolidine Hydrochloride in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Discovery Scientists
Introduction
2-Ethynylpyrrolidine hydrochloride (CAS: 1314937-87-5) is a critical chiral building block in medicinal chemistry. Structurally, it consists of a saturated five-membered nitrogen heterocycle (pyrrolidine) bearing a terminal alkyne at the C2 position. This motif is highly valued for its ability to participate in "Click Chemistry" (CuAAC), Sonogashira couplings, and as a warhead for covalent inhibitors targeting cysteine residues.
However, its utility is often bottlenecked by its physicochemical duality: the hydrochloride salt (the stable storage form) and the free base (the reactive species). Understanding the solubility landscape of the salt form is essential for efficient purification, solvent switching, and reaction setup. This guide provides a mechanistic analysis of its solubility, validated experimental protocols, and handling strategies to maintain integrity.
Physicochemical Profile
Before addressing solvent selection, one must understand the forces governing the crystal lattice of this salt.
| Property | Value / Description | Implications |
| Structure | Pyrrolidine ring + Terminal Alkyne + HCl | Amphiphilic cation; highly polar anion. |
| Form | White to off-white crystalline solid | High lattice energy requires high-dielectric solvents to dissociate. |
| Hygroscopicity | High | Readily absorbs atmospheric moisture; affects weighing accuracy. |
| Acidity (pKa) | ~10-11 (Conjugate acid of pyrrolidine) | Remains protonated (ionic) in neutral/acidic media; deprotonates in basic conditions. |
| Stability | Salt: Stable | Free Base: Prone to oxidation/polymerization. |
Solubility Landscape
The solubility of 2-ethynylpyrrolidine hydrochloride is dictated by the solvation energy of the chloride anion and the pyrrolidinium cation. The salt resists dissolution in non-polar media because the lattice energy exceeds the solvation enthalpy provided by weak van der Waals interactions.
A. Polar Protic Solvents (High Solubility)[1]
-
Solvents: Water, Methanol (MeOH), Ethanol (EtOH).[1]
-
Mechanism: These solvents act as both hydrogen bond donors (to Cl⁻) and acceptors (from the ammonium proton). This dual action effectively breaks the ionic lattice.
-
Application: Ideal for recrystallization or preparing stock solutions for biological assays.
-
Note: Solubility decreases significantly as the carbon chain length of the alcohol increases (MeOH > EtOH > iPrOH).
-
B. Polar Aprotic Solvents (Moderate to High Solubility)
-
Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Dimethylacetamide (DMAc).
-
Mechanism: These solvents have high dielectric constants and strong dipole moments, allowing them to solvate the cation effectively. However, they poorly solvate the chloride anion compared to protic solvents, often resulting in slower dissolution rates.
-
Application: Preferred for transition-metal catalyzed reactions (e.g., Sonogashira) where protic solvents might interfere or quench reactive intermediates.
C. Chlorinated & Ether Solvents (Low to Insoluble)
-
Solvents: Dichloromethane (DCM), Chloroform (CHCl₃), Diethyl Ether (Et₂O), Tetrahydrofuran (THF).
-
Mechanism: While DCM has some polarity, it lacks the H-bonding capability to stabilize the chloride ion. The salt typically forms a suspension or is completely insoluble.
-
Application: These are "Anti-solvents." They are used to precipitate the salt from a concentrated alcoholic solution during purification.
D. Non-Polar Solvents (Insoluble)
-
Solvents: Hexanes, Heptane, Toluene, Benzene.
-
Mechanism: The dielectric constant is too low to support charge separation.
-
Application: Used to wash the solid filter cake to remove non-polar organic impurities without dissolving the product.
Data Summary: Solubility Matrix
Qualitative solubility profile at 25°C.
| Solvent Class | Representative Solvent | Solubility Rating | Primary Interaction |
| Aqueous | Water (pH 7) | High (>100 mg/mL) | Ion-Dipole / H-Bonding |
| Alcohol | Methanol | High (>50 mg/mL) | H-Bonding (Donor/Acceptor) |
| Alcohol | Ethanol | Moderate (~10-50 mg/mL) | H-Bonding |
| Polar Aprotic | DMSO | High (>50 mg/mL) | Dipole-Dipole / Cation Solvation |
| Polar Aprotic | Acetonitrile (MeCN) | Low (<5 mg/mL) | Weak Anion Solvation |
| Chlorinated | Dichloromethane (DCM) | Very Low (<1 mg/mL) | Weak Dipole |
| Ether | THF / Diethyl Ether | Insoluble | None |
| Hydrocarbon | Hexanes / Toluene | Insoluble | None |
Visualization: Solvent Selection Workflow
The following decision tree aids in selecting the correct solvent system based on the intended experimental outcome (Reaction vs. Purification).
Caption: Decision tree for solvent selection based on experimental intent (Reaction, Purification, or Analysis).
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to determine precise solubility limits for your specific batch.
-
Preparation: Weigh approximately 50 mg of 2-ethynylpyrrolidine HCl into a 2 mL clear glass vial.
-
Addition: Add the target solvent (e.g., Ethanol) in 100 µL increments at room temperature (25°C).
-
Agitation: Vortex for 30 seconds after each addition. Sonication (5 mins) may be used to break up aggregates, but avoid heating.
-
Observation: Continue addition until the solution is clear and no solid particles remain.
-
Calculation:
Protocol B: In-Situ Free Basing (Solvent Switch)
Required when the reaction demands a non-polar solvent (e.g., DCM) or a nucleophilic amine.
-
Dissolution: Dissolve 1.0 eq of 2-ethynylpyrrolidine HCl in a minimum volume of water (approx. 5 mL/g).
-
Basification: Cool to 0°C. Slowly add 1.1 eq of 2M NaOH or saturated NaHCO₃. The solution will become cloudy as the free base separates.
-
Extraction: Immediately extract 3x with Dichloromethane (DCM) or Ethyl Acetate.
-
Drying: Dry the combined organic layers over anhydrous Na₂SO₄.
-
Filtration & Use: Filter the drying agent.
-
Critical: Do not concentrate to dryness unless necessary. The free base is volatile and prone to polymerization. Use the solution directly in the next step.
-
Handling & Stability
Hygroscopicity Management
The hydrochloride salt is hygroscopic.[1][2] Exposure to air causes the crystal lattice to absorb water, leading to "clumping" and inaccurate mass measurements.
-
Storage: Store under nitrogen or argon at 2-8°C.
-
Weighing: Allow the container to equilibrate to room temperature before opening to prevent condensation.
Alkyne Reactivity
The terminal alkyne is sensitive.
-
Avoid: Strong bases in the absence of electrophiles (risk of acetylide polymerization).
-
Metals: Avoid contact with copper or silver salts unless intended for catalysis, as explosive acetylides can form.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1314937-87-5, 2-Ethynylpyrrolidine hydrochloride. Retrieved from [Link]
- Reichardt, C. (2003).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (Source for pKa and amine salt properties).
Sources
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Ethynylpyrrolidine Hydrochloride
This guide provides a comprehensive analysis of the theoretical ¹H NMR spectrum of 2-ethynylpyrrolidine hydrochloride, designed for researchers, scientists, and professionals in drug development. We will delve into the predicted spectral data, the rationale behind signal assignments, and the experimental protocols necessary for accurate data acquisition. This document is structured to offer not just data, but a deeper understanding of the molecular insights that can be gleaned from the NMR spectrum of this versatile synthetic building block.
Introduction: The Significance of 2-Ethynylpyrrolidine Hydrochloride
2-Ethynylpyrrolidine hydrochloride is a valuable heterocyclic compound in medicinal chemistry and organic synthesis.[1] Its structure, featuring a pyrrolidine ring and a terminal alkyne group, offers a unique combination of chirality and reactivity, making it a key intermediate for a variety of pharmaceutical agents. The hydrochloride salt form enhances its stability and solubility in aqueous media.[1]
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. The ¹H NMR spectrum provides detailed information about the electronic environment of each proton, their connectivity, and the stereochemistry of the molecule.
Predicted ¹H NMR Spectrum and Interpretation
While a publicly available, fully assigned ¹H NMR spectrum for 2-ethynylpyrrolidine hydrochloride is not readily found, we can predict the spectrum with a high degree of confidence based on established principles of NMR spectroscopy and data from analogous structures.
Predicted ¹H NMR Data
The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of 2-ethynylpyrrolidine hydrochloride in a typical deuterated solvent like D₂O or DMSO-d₆.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-alkyne | 2.5 - 3.0 | d | ~2.5 | 1H |
| H-2 | 4.0 - 4.5 | m | - | 1H |
| H-5a, H-5b | 3.3 - 3.8 | m | - | 2H |
| H-3a, H-3b | 2.0 - 2.5 | m | - | 2H |
| H-4a, H-4b | 1.8 - 2.3 | m | - | 2H |
| N-H | 9.0 - 10.0 | br s | - | 2H |
Detailed Signal Analysis
1. The Alkyne Proton (H-alkyne):
The proton on the terminal alkyne is expected to resonate in the range of 2.5 - 3.0 ppm .[2][3][4][5][6] This chemical shift is a characteristic feature of terminal alkynes. The electron-withdrawing nature of the sp-hybridized carbon deshields this proton.[2] It is predicted to appear as a doublet with a small coupling constant (J ≈ 2.5 Hz) due to long-range coupling with the proton at the C-2 position (H-2).
2. The C-2 Proton (H-2):
The proton at the chiral center (C-2) is attached to a carbon bearing both the nitrogen of the pyrrolidine ring and the ethynyl group. This proton is expected to be significantly deshielded and appear in the 4.0 - 4.5 ppm region. Its multiplicity will be a multiplet due to coupling with the diastereotopic protons on C-3 and the alkyne proton.
3. The C-5 Methylene Protons (H-5a, H-5b):
The two protons on the carbon adjacent to the nitrogen (C-5) are diastereotopic due to the chiral center at C-2. They are expected to resonate as a complex multiplet in the 3.3 - 3.8 ppm range. The proximity to the electron-withdrawing nitrogen atom causes this downfield shift.
4. The C-3 and C-4 Methylene Protons (H-3a, H-3b and H-4a, H-4b):
The methylene protons at the C-3 and C-4 positions of the pyrrolidine ring are also diastereotopic and will likely appear as overlapping multiplets in the more upfield region of the spectrum, between 1.8 - 2.5 ppm .[7] The complex splitting patterns arise from both geminal coupling (between protons on the same carbon) and vicinal coupling (between protons on adjacent carbons).
5. The N-H Protons:
As a hydrochloride salt, the nitrogen atom of the pyrrolidine ring will be protonated. The two N-H protons are expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the 9.0 - 10.0 ppm region, due to the positive charge on the nitrogen and hydrogen bonding with the solvent. The broadness of this signal is a result of rapid chemical exchange with the solvent and quadrupolar relaxation of the nitrogen atom.
Experimental Protocol for ¹H NMR Data Acquisition
To obtain a high-quality ¹H NMR spectrum of 2-ethynylpyrrolidine hydrochloride, the following experimental procedure is recommended:
1. Sample Preparation:
-
Weigh approximately 5-10 mg of 2-ethynylpyrrolidine hydrochloride.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for aqueous solutions, if quantitative analysis is required.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution of complex multiplets.
-
Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' or 'zg30') is sufficient for a routine ¹H NMR spectrum.
-
Acquisition Parameters:
-
Spectral Width: A spectral width of at least 12 ppm is recommended to ensure all signals, including the N-H protons, are observed.
-
Number of Scans: A minimum of 16 scans should be acquired to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically adequate.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum carefully to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard.
-
Integrate all signals to determine the relative number of protons.
-
Visualizing the Molecule and Experimental Workflow
Molecular Structure and Proton Assignments
Caption: Molecular structure of 2-ethynylpyrrolidine hydrochloride with proton labels.
Experimental Workflow
Caption: Workflow for ¹H NMR analysis of 2-ethynylpyrrolidine hydrochloride.
Conclusion
The ¹H NMR spectrum of 2-ethynylpyrrolidine hydrochloride provides a wealth of structural information that is critical for its characterization. By understanding the predicted chemical shifts, multiplicities, and coupling constants, researchers can confidently verify the structure and assess the purity of this important synthetic intermediate. Adherence to a robust experimental protocol will ensure the acquisition of high-quality, reproducible data, which is paramount in drug discovery and development.
References
-
Brainly. What is the expected chemical shift for the proton of a terminal alkyne (sp C-H) in a ¹H NMR spectrum?. [Link]
-
ResearchGate. Interpretation of the pyrrolidine region of the 1 H NMR spectrum. [Link]
-
ResearchGate. Synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride controlled by GC-MS,1H and13C NMR analyses. [Link]
-
UNIPI. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. [Link]
-
ResearchGate. 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm). [Link]
-
The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]
-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
-
Chemistry LibreTexts. Spectroscopy of the Alkynes. [Link]
-
National Institutes of Health. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. [Link]
-
OpenOChem Learn. Alkynes. [Link]
-
PubMed Central. Synthesis of New Optically Active 2-Pyrrolidinones. [Link]
-
ResearchGate. Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. [Link]
-
PubMed. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. [Link]
-
PubChem. 1-(2-Chloroethyl)pyrrolidine hydrochloride. [Link]
-
University of Colorado Boulder. Chemical Shifts: Proton. [Link]
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- 1. CAS 1314937-87-5: 2-ethynylpyrrolidine hydrochloride [cymitquimica.com]
- 2. brainly.com [brainly.com]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Alkynes | OpenOChem Learn [learn.openochem.org]
- 6. Chemical Shifts: Proton [orgchemboulder.com]
- 7. researchgate.net [researchgate.net]
13C NMR analysis of 2-Ethynylpyrrolidine hydrochloride
Technical Whitepaper: Structural Elucidation of 2-Ethynylpyrrolidine Hydrochloride via 13C NMR
Executive Summary & Strategic Importance
2-Ethynylpyrrolidine is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore core for dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., Vildagliptin derivatives) and various antiviral agents. In drug development, this moiety is frequently handled as its hydrochloride (HCl) salt to ensure stability and solubility.
However, the HCl salt form introduces significant analytical challenges in Carbon-13 Nuclear Magnetic Resonance (
This guide provides a self-validating workflow to acquire, process, and assign the
Chemical Structure & Theoretical Shift Prediction
Before acquisition, we must establish a theoretical baseline. The molecule consists of a saturated 5-membered nitrogen heterocycle (pyrrolidine) substituted at the C2 position with a terminal alkyne.
Structure:
-
Formula:
(HCl salt) -
Key Features: Chiral center at C2; Quaternary carbon at the alkyne terminus; Protonated ammonium center (
).
Predicted Chemical Shift Ranges (DMSO- or )
| Carbon Label | Type | Hybridization | Predicted Shift ( | Diagnostic Feature |
| C-Internal | Alkyne ( | 78.0 – 85.0 | Weak/Invisible in standard scan; No DEPT signal. | |
| C-Terminal | Alkyne ( | 73.0 – 76.0 | Sharp peak; Positive in DEPT-135. | |
| C2 | Methine ( | 48.0 – 55.0 | Deshielded by N and Alkyne; Chiral center. | |
| C5 | Methylene ( | 44.0 – 48.0 | Deshielded by N; Negative in DEPT-135. | |
| C3 | Methylene ( | 28.0 – 32.0 | Shielded | |
| C4 | Methylene ( | 22.0 – 25.0 | Most shielded ring carbon. |
Expert Insight: In the HCl salt, the C2 and C5 carbons will shift downfield (higher ppm) by 2–5 ppm compared to the free base due to the inductive electron-withdrawing effect of the ammonium cation (
).
Experimental Protocol
To avoid the common pitfall of missing the quaternary alkyne signal, the acquisition parameters must be tuned for long relaxation times (
A. Sample Preparation
-
Solvent Choice: DMSO-
is preferred over .-
Reasoning: While soluble in
, the pH dependence in water can cause chemical shift wandering. DMSO stabilizes the salt form and prevents rapid exchange of the ammonium protons (observable in H NMR).
-
-
Concentration: Dissolve 30–50 mg of sample in 0.6 mL solvent.
-
Reasoning:
C has only 1.1% natural abundance.[1] High concentration reduces the required scan time significantly.
-
B. Instrument Parameters (Standard 400/500 MHz)
-
Pulse Sequence: zgpg30 (Power-gated decoupling) or dept135.
-
Relaxation Delay (
): Set to 3.0 seconds.-
Critical Mechanism: The internal alkyne carbon (quaternary) has no attached protons to facilitate relaxation via the dipole-dipole mechanism. If
is too short (e.g., standard 1.0s), this nucleus will saturate and the signal will vanish.
-
-
Scans (NS): Minimum 1024 scans (approx. 1-2 hours) for clear quaternary detection.
Logic-Driven Assignment Strategy
The following diagram outlines the decision logic for assigning the six carbon signals, specifically distinguishing the alkyne carbons from the ring carbons.
Caption: Logical flow for assigning 2-Ethynylpyrrolidine carbons using Shift + DEPT correlations.
Detailed Spectral Analysis
Zone 1: The Alkyne Region (70–90 ppm)
This is the most critical region for confirming the "ethynyl" functionality.
-
The Artifact: You may observe a 1:1:1 triplet at 39.5 ppm if using DMSO-
. Do not confuse this with the ring carbons. -
The Quaternary Carbon (
): Look for a small, sharp singlet around 80–83 ppm .-
Validation: If this peak is missing, re-run the experiment with
.
-
-
The Terminal Carbon (
): Look for a taller peak around 73–76 ppm .-
Coupling: In high-resolution non-decoupled spectra, this carbon splits into a doublet (
Hz). In standard decoupled spectra, it is a singlet.
-
Zone 2: The Chiral Center & Alpha Carbons (40–60 ppm)
-
C2 (Methine): The chiral center.[4] It appears around 48–52 ppm .[3] In DEPT-135, this peak points UP .
-
C5 (Methylene): The other carbon attached to Nitrogen. It appears near 45–47 ppm . In DEPT-135, this peak points DOWN .
-
Differentiation: C2 is usually downfield of C5 due to the additional electronegativity of the alkyne group, but they are close. HSQC is the definitive tie-breaker (C2 correlates to 1 proton, C5 correlates to 2 protons).
-
Zone 3: The Ring Backbone (20–35 ppm)
-
C3 and C4: These are methylene groups.
-
C3: Closer to the alkyne/chiral center, usually ~30–32 ppm .
-
C4: The most shielded carbon, usually ~22–24 ppm .
-
Note: Both appear as negative peaks in DEPT-135.
-
Troubleshooting & Quality Control
| Issue | Root Cause | Corrective Action |
| Missing Peak (~80 ppm) | Saturation of quaternary carbon due to short relaxation delay. | Increase |
| Broadened Peaks (C2/C5) | "Salt Break" / Exchange broadening. The HCl is not stoichiometric or water is present. | Ensure sample is dry; Add a drop of DCl or use DMSO- |
| Extra Peaks | Presence of enantiomer (if using chiral solvating agents) or residual solvent. | Check solvent list (EtOH/IPA are common from crystallization). |
Advanced Verification Workflow
For regulatory submissions, 1D
Caption: Integrated 1D/2D NMR workflow for definitive structural assignment.
The HMBC "Smoking Gun":
To definitively prove the alkyne is at position 2 (and not 3), look for an HMBC correlation between the Alkyne Proton (terminal
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for alkyne and heterocycle shifts).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for calculating substituent effects on pyrrolidine rings).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Source for general pyrrolidine and terminal alkyne reference spectra).
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative guide on relaxation delays and quaternary carbons).
Sources
A Senior Application Scientist's Guide to 2-Ethynylpyrrolidine Hydrochloride: A Versatile Building Block for Modern Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the demand for sophisticated, three-dimensional molecular scaffolds is insatiable. Chemists require building blocks that offer not only structural novelty but also predictable, orthogonal reactivity to streamline the synthesis of complex molecular entities. 2-Ethynylpyrrolidine hydrochloride emerges as a preeminent example of such a scaffold. This technical guide provides an in-depth analysis of its core characteristics, dualistic reactivity, and strategic applications in drug discovery. We present field-proven insights into leveraging both the nucleophilic pyrrolidine nitrogen and the versatile terminal alkyne, supported by detailed, self-validating experimental protocols and mechanistic diagrams. This document is intended for researchers, scientists, and drug development professionals seeking to integrate this powerful building block into their synthetic programs.
Core Characteristics and Handling
2-Ethynylpyrrolidine hydrochloride is a bifunctional organic compound featuring a saturated, five-membered pyrrolidine ring and a terminal alkyne (ethynyl group).[1] Its value lies in the strategic placement of these two highly reactive, yet chemically distinct, functional groups.
Physicochemical Properties
The compound is typically supplied as a hydrochloride salt, which confers superior stability, crystallinity, and enhanced solubility in aqueous or polar protic solvents compared to its freebase form.[1][2] Key properties are summarized below.
| Property | Value | Source |
| CAS Number | 1364573-02-1 | BLD Pharm |
| Molecular Formula | C₆H₁₀ClN | CymitQuimica[1] |
| Molecular Weight | 131.60 g/mol | PubChem |
| Appearance | White to off-white solid | Commerical Suppliers |
| Solubility | Soluble in water, methanol, DMSO | Inferred from salt form[2] |
Handling and Storage: The Importance of the Salt Form
The hydrochloride salt form protonates the secondary amine of the pyrrolidine ring, rendering it non-nucleophilic and less susceptible to atmospheric oxidation or unwanted side reactions.
Expert Insight: Before use in reactions targeting the pyrrolidine nitrogen, the free base must be generated in situ or via a separate extraction step. This is typically achieved by treating a solution of the hydrochloride salt with a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) or an inorganic base like sodium bicarbonate. Care should be taken as the freebase form is a colorless liquid that can be more volatile and less stable than the salt.[2]
The Duality of Reactivity: A Chemist's Playground
The synthetic versatility of 2-ethynylpyrrolidine stems from the orthogonal nature of its two primary functional groups. This duality allows for sequential or, with careful planning, even one-pot modifications, providing rapid access to diverse chemical matter.
Caption: Duality of 2-ethynylpyrrolidine's reactive centers.
The Pyrrolidine Nitrogen: The Nucleophilic Hub
The secondary amine of the pyrrolidine ring is a potent nucleophile and a strong base (pKa of the conjugate acid is ~11.3).[3] This makes it amenable to a wide range of classical amine chemistries:
-
N-Acylation/N-Sulfonylation: Forms stable amide or sulfonamide linkages, a cornerstone of medicinal chemistry for introducing diverse side chains or modulating physicochemical properties.[4][5][6]
-
N-Alkylation/N-Arylation: Creates tertiary amines, allowing for the installation of alkyl or aryl groups to explore new pharmacophore space.
-
Reductive Amination: Reacts with aldehydes or ketones in the presence of a reducing agent to form complex tertiary amines.
The Ethynyl Group: The Gateway to Modern Coupling
The terminal alkyne is one of the most versatile functional groups in modern organic synthesis, prized for its linear geometry and participation in highly reliable reactions:[7]
-
Sonogashira Coupling: A palladium/copper-catalyzed cross-coupling with aryl or vinyl halides to form internal alkynes, seamlessly connecting the pyrrolidine scaffold to aromatic systems.[8][9][10]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The quintessential "click chemistry" reaction, which ligates the alkyne with an azide to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[11][12][13][14][15] This reaction is prized for its high yield, functional group tolerance, and bioorthogonal nature.
-
Acetylide Formation: Deprotonation with a strong base (e.g., n-BuLi) generates a potent carbon nucleophile, which can react with various electrophiles like aldehydes, ketones, or alkyl halides.
Strategic Synthetic Applications & Field-Proven Protocols
The true power of this building block is realized when its dual reactivity is harnessed in a planned synthetic sequence. A common strategy involves first modifying the more robust alkyne, followed by functionalization of the pyrrolidine nitrogen.
Sources
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- 2. chembk.com [chembk.com]
- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Amide synthesis by acylation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Advanced Technical Guide: Stereoselective Synthesis of Chiral Pyrrolidine Derivatives
Executive Summary
The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, serving as the core architecture for blockbuster drugs like Ramipril (ACE inhibitor), Saxagliptin (DPP-4 inhibitor), and Velpatasvir (NS5A inhibitor).[1] Its conformational rigidity allows for precise spatial orientation of pharmacophores, yet this same rigidity makes stereoselective synthesis a formidable challenge.
This guide moves beyond basic textbook reactions to analyze the three dominant methodologies for constructing chiral pyrrolidines: Asymmetric 1,3-Dipolar Cycloaddition , Transition Metal-Catalyzed Hydrogenation , and Organocatalytic Cascades . We prioritize scalable, high-fidelity protocols suitable for late-stage functionalization and library generation.
Part 1: Strategic Methodology Selection
Before initiating synthesis, the route must be selected based on the substitution pattern and required stereochemistry.
Table 1: Decision Matrix for Pyrrolidine Synthesis
| Parameter | 1,3-Dipolar Cycloaddition | Asymmetric Hydrogenation | Organocatalysis |
| Primary Bond Formation | Reduction of Pyrroles/Imines | Michael/Mannich Cascades | |
| Stereocontrol Source | Chiral Metal Ligand (Ag, Cu) | Chiral Metal Ligand (Ir, Rh, Ru) | Chiral Amine (Jørgensen/MacMillan) |
| Best For... | Highly substituted rings (C2, C3, C4, C5) | C2-substituted or C2,C5-disubstituted | C3-functionalized or fused rings |
| Scalability | Moderate (Dilution often required) | High (Industrial standard) | High (Metal-free) |
| Key Limitation | Requires specific dipoles (Azomethine ylides) | High pressure/specialized autoclaves | Slower kinetics; limited substrate scope |
Part 2: The Gold Standard – Asymmetric 1,3-Dipolar Cycloaddition
The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is the most versatile method for generating up to four contiguous stereocenters in a single step.
Mechanistic Causality
The reaction proceeds through a stepwise or concerted asynchronous mechanism. The core requirement is the formation of a Metallodipole Intermediate .
-
Activation: A metal salt (Ag(I) or Cu(I)) coordinates with the
-iminoester. -
Deprotonation: A base (often Et3N or DBU) removes the
-proton, generating the 1,3-dipole. -
Stereodifferentiation: The chiral ligand creates a steric environment that blocks one face of the dipole, forcing the dipolarophile to approach from the open face.
Endo vs. Exo Selectivity:
-
Ag(I) Catalysts: Typically favor endo products due to attractive secondary orbital interactions.
-
Cu(I) Catalysts: Often favor exo products, driven by steric repulsion between the ligand and the ester group of the dipole.
Visualization: Metallodipole Formation & Transition State
Caption: Mechanistic pathway of Metal-Catalyzed 1,3-Dipolar Cycloaddition showing the critical metallodipole intermediate.
Validated Protocol: Ag(I)/Fesulphos Catalyzed Synthesis
This protocol utilizes a Ferrocenyl ligand (Fesulphos) which is highly effective for controlling the stereochemistry of iminoesters.
Reagents:
-
Ligand: (R)-Fesulphos (1-substituted-2-sulfenylferrocene)
-
Metal Source: AgOAc (Silver Acetate)
-
Substrate: Methyl benzylideneaminoacetate (Glycine imine)
-
Dipolarophile: N-Methylmaleimide or tert-butyl acrylate
Step-by-Step Methodology:
-
Catalyst Preparation: In a flame-dried Schlenk tube under Argon, dissolve AgOAc (3 mol%) and (R)-Fesulphos (3.3 mol%) in anhydrous Toluene (0.1 M relative to substrate). Stir at room temperature for 30 minutes to ensure complex formation. Observation: Solution typically turns from colorless to a pale yellow/orange.
-
Substrate Addition: Add the
-iminoester (1.0 equiv) and the dipolarophile (1.2 equiv) sequentially. -
Base Addition: Add Et3N (5 mol%) dropwise. Critical: Do not add excess base initially as it can racemize the product.
-
Reaction Monitoring: Stir at -20°C to 0°C. Monitor via TLC or 1H NMR (disappearance of the imine proton at ~8.3 ppm). Reaction time is typically 4–12 hours.
-
Workup: Filter the mixture through a short pad of Celite to remove silver salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify via Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient).
Self-Validation Check:
-
Stereochemistry: Verify endo/exo ratio via crude 1H NMR. The coupling constant
is typically larger for cis (endo) relationships (~8-10 Hz) than trans (exo) relationships (~2-5 Hz) in these systems. -
Enantiomeric Excess: Analyze via Chiral HPLC (e.g., Daicel Chiralpak AD-H or OD-H column).
Part 3: Organocatalytic Approaches (Metal-Free)
For pharmaceutical intermediates where trace metal contamination is a concern (e.g., <5 ppm limits), organocatalysis using Jørgensen-Hayashi catalysts is superior.
Mechanism: Iminium-Enamine Activation
This method typically employs a Michael addition followed by cyclization. The diarylprolinol silyl ether catalyst activates
Visualization: Jørgensen-Hayashi Catalytic Cycle
Caption: Organocatalytic cycle showing Iminium activation and Enamine intermediate states.
Part 4: Asymmetric Hydrogenation (Industrial Scale)
When the pyrrolidine core is derived from a pyrrole or pyridine precursor, asymmetric hydrogenation is the most atom-economical route. This is widely used in the synthesis of Saxagliptin intermediates.
Key Technology: Iridium Catalysis
Iridium complexes with chiral P,N-ligands (e.g., PHOL or ThrePHOX) or chiral phosphines (e.g., SEGPHOS) are required to break the aromaticity of the pyrrole ring.
Protocol Highlight (Iridium-Catalyzed):
-
Substrate: 2,5-disubstituted pyrrole.
-
Catalyst System:
(0.5 mol%) + (S)-MeO-BIPHEP (1.1 mol%). -
Additives: Iodine (
) is often required as an additive to generate the active cationic Ir-species in situ. -
Conditions: Hydrogenation is performed in an autoclave at 600 psi (40 bar)
pressure, typically in Toluene or THF/Acid mixtures. -
Outcome: This yields cis-2,5-disubstituted pyrrolidines with high enantioselectivity (>95% ee).
Part 5: Troubleshooting & Optimization
Field-proven insights for rescuing failed reactions:
| Issue | Probable Cause | Corrective Action |
| Low Diastereoselectivity (dr) | Temperature too high | Lower reaction temperature to -20°C or -40°C. Kinetic control favors specific diastereomers. |
| Racemization | Retro-Mannich reaction | Avoid protic solvents. Ensure the base (Et3N) is not in large excess. Use molecular sieves to remove water. |
| Catalyst Poisoning (Hydrogenation) | Impurities in substrate | Pyrroles must be distilled/recrystallized. Trace sulfur or halides can kill Ir/Rh catalysts. |
| Low Yield (Cycloaddition) | Steric hindrance | If using bulky dipoles, switch from Ag(I) to Cu(I) with a smaller ligand (e.g., Segphos instead of Fesulphos). |
References
-
Laohapaisan, P., Roy, T., & Nagib, D. A. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PubMed Central. [Link]
-
Smolobochkin, A., et al. (2024).[2] Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. [Link]
-
Adrio, J., & Carretero, J. C. (2025). Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Royal Society of Chemistry. [Link]
-
Kuwano, R. (2008). Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles. Journal of the American Chemical Society.[3] [Link]
-
Macharla, P., et al. (2014).[4][5] An Efficient and Telescopic Process for Synthesis of Saxagliptin Hydrochloride. Oriental Journal of Chemistry. [Link]
Sources
- 1. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. orientjchem.org [orientjchem.org]
The Pyrrolidine Scaffold: A Privileged Framework in Modern Drug Discovery
An In-Depth Technical Guide
Abstract
The five-membered saturated nitrogen heterocycle, pyrrolidine, has emerged as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in a multitude of biologically active compounds.[1][2] Its significance stems from a unique combination of structural and physicochemical properties: a non-planar, three-dimensional geometry, inherent stereochemical complexity, and synthetic tractability.[3][4][5] This guide provides an in-depth exploration of the pyrrolidine core, elucidating the fundamental principles that underpin its success in drug discovery. We will dissect its conformational landscape, detail key synthetic strategies for accessing chemical diversity, and survey its application across a spectrum of therapeutic areas through the lens of structure-activity relationships and case studies of marketed drugs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in the design of novel therapeutic agents.
The Pyrrolidine Ring: More Than Just a Five-Membered Ring
The prevalence of the pyrrolidine scaffold is not coincidental; it is a direct consequence of its advantageous structural features that allow it to effectively explore pharmacophore space.[3][4] Unlike its flat, aromatic counterpart, pyrrole, the sp³-hybridized carbons of the pyrrolidine ring confer a distinct three-dimensional (3D) character.[4] This non-planarity is a critical asset in drug design, as biological targets are themselves complex 3D entities. A statistical analysis of natural products found that 70% of their scaffolds are non-flat, highlighting nature's preference for three-dimensionality in molecular recognition.[3][4]
The 3D nature of the pyrrolidine ring is further enhanced by a phenomenon known as "pseudorotation," where the ring dynamically puckers through a series of low-energy conformations (envelope and twist forms).[3][4][5][6] This conformational flexibility, combined with the ability to introduce multiple stereocenters, allows medicinal chemists to fine-tune the spatial orientation of substituents to achieve optimal interactions with a target's binding site.[3][5] The basic nitrogen atom also serves as a key hydrogen bond acceptor and a point for substitution, further enhancing its utility.
Caption: Core attributes contributing to the privileged status of the pyrrolidine scaffold.
Strategic Synthesis: Building and Functionalizing the Pyrrolidine Core
The successful application of the pyrrolidine scaffold is underpinned by robust and versatile synthetic methodologies. These strategies can be broadly categorized into two main approaches: the construction of the pyrrolidine ring from acyclic precursors and the functionalization of a pre-existing pyrrolidine ring.[4][5]
De Novo Ring Construction
Building the ring from the ground up offers a high degree of flexibility in introducing desired substituents and stereochemistry.
-
1,3-Dipolar Cycloaddition: This is a powerful method for constructing highly functionalized pyrrolidines. The reaction between an azomethine ylide and an olefinic dipolarophile provides a direct route to the pyrrolidine core.[6] Asymmetric variants of this reaction, often employing metal catalysts or chiral auxiliaries, allow for the stereoselective synthesis of homochiral pyrrolidines.[6]
-
Aminocyclization: Polyhydroxylated pyrrolidines, also known as aza-sugars, can be synthesized via the intramolecular cyclization of amino-functionalized sugar derivatives.[3] These compounds are potent glycosidase inhibitors and hold promise as antidiabetic and anticancer agents.[3]
-
Programmed Radical Cascades: Modern synthetic chemistry has introduced innovative approaches, such as programmed radical [2+2+1] annulation strategies.[1] These methods allow for the convergent synthesis of multisubstituted pyrrolidines from simple starting materials in a single step with high chemo- and regioselectivity.[1]
Functionalization of Pre-formed Rings
This approach leverages the "chiral pool," using readily available, enantiomerically pure starting materials like L-proline and 4-hydroxy-L-proline.[7]
-
From Proline and its Derivatives: Proline is a common starting point for many pyrrolidine-containing drugs.[7] Its carboxylic acid and secondary amine functionalities serve as handles for a wide range of chemical transformations. For instance, the reduction of proline yields (S)-prolinol, a key building block for drugs like Avanafil.[7]
Caption: Workflow for asymmetric synthesis of pyrrolidines via [C+NC+CC] cycloaddition.
Experimental Protocol: Asymmetric [C+NC+CC] Cycloaddition for Pyrrolidine Synthesis
This protocol is a representative example based on methodologies developed for the stereocontrolled synthesis of pyrrolidines.[6]
Objective: To synthesize an enantiomerically pure heteroaromatic pyrrolidine fragment.
Materials:
-
Heteroaromatic aldehyde (e.g., pyridine-2-carboxaldehyde) (1.0 equiv)
-
Glycylsultam chiral auxiliary (1.0 equiv)
-
Olefinic dipolarophile (e.g., N-phenylmaleimide) (1.1 equiv)
-
Catalyst: Silver(I) acetate (AgOAc) for endo-selectivity or Copper(I) triflate-benzene complex (CuOTf) for exo-selectivity (10 mol%)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (10 mol%)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a flame-dried, round-bottom flask under an inert atmosphere, add the catalyst (e.g., AgOAc, 10 mol%) and the glycylsultam chiral auxiliary (1.0 equiv).
-
Solvent Addition: Add anhydrous solvent (to make a ~0.1 M solution) and stir the suspension.
-
Base and Aldehyde Addition: Sequentially add the base (e.g., Et₃N, 10 mol%) and the heteroaromatic aldehyde (1.0 equiv) to the flask. Stir at room temperature for 15-30 minutes to facilitate the formation of the Schiff base intermediate.
-
Dipolarophile Addition: Add the olefinic dipolarophile (1.1 equiv) to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture (e.g., to 40 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired pyrrolidine cycloadduct.
-
Characterization: Confirm the structure and stereochemistry of the final product using NMR spectroscopy (specifically ¹H, ¹³C, and NOE experiments) and mass spectrometry.
Self-Validation: The stereochemical outcome of this protocol is self-validating through the use of a specific catalyst-auxiliary combination. The Ag(I) catalyst favors the formation of the endo-cycloadduct, while the Cu(I) catalyst favors the exo-product.[6] The high diastereoselectivity is controlled by the chiral auxiliary, and the relative stereochemistry can be confirmed post-synthesis via NOE NMR experiments.[6]
Therapeutic Applications: The Pyrrolidine Scaffold in Action
The versatility of the pyrrolidine scaffold is demonstrated by its presence in numerous FDA-approved drugs and clinical candidates across a wide range of diseases.[3][8] Its ability to present functional groups in a well-defined 3D orientation is key to its success.
| Drug Name | Therapeutic Area | Brief Mechanism of Action / Role of Pyrrolidine |
| Vildagliptin | Antidiabetic | A dipeptidyl peptidase-4 (DPP-IV) inhibitor. The cyanopyrrolidine moiety binds covalently to the active site serine residue of the enzyme. |
| Telaprevir | Antiviral (HCV) | A peptidomimetic inhibitor of the HCV NS3/4A serine protease. The pyrrolidine core is integral to the peptidomimetic structure.[9] |
| Avanafil | Erectile Dysfunction | A phosphodiesterase-5 (PDE5) inhibitor. The (S)-prolinol-derived pyrrolidine ring is a key component for binding to the enzyme's active site.[7] |
| Racetams (e.g., Piracetam) | Nootropic / CNS | A class of drugs containing a 2-pyrrolidinone core, used for treating cognitive disorders. The lactam structure is essential for activity.[7] |
| Clindamycin | Antibacterial | An antibiotic that inhibits bacterial protein synthesis. It features a functionalized proline (pyrrolidine) derivative.[8] |
| Aprepitant | Antiemetic | A neurokinin-1 (NK₁) receptor antagonist. The pyrrolidine ring serves as a central scaffold for orienting the key pharmacophoric groups. |
Antiviral Agents
Pyrrolidine-containing compounds represent one of the largest groups of antiviral drugs approved in recent years.[7] In drugs like Telaprevir and Elbasvir (used for Hepatitis C), the pyrrolidine ring, often derived from proline, acts as a constrained scaffold that mimics a peptide backbone, enabling potent and selective inhibition of viral proteases.[7][9]
Anticancer Agents
The pyrrolidine scaffold is found in numerous compounds with anticancer activity.[8][10] For example, certain pyrrolidine derivatives act as antagonists of the CXCR4 chemokine receptor, which is implicated in cancer metastasis.[8] Others have been designed as potent and selective enzyme inhibitors (e.g., EGFR inhibitors) or as ligands for metal complexes that exhibit cytotoxicity against cancer cell lines.[8]
Central Nervous System (CNS) Disorders
The pyrrolidinone (or 2-pyrrolidone) core is the defining feature of the racetam class of drugs, which are used to treat cognitive impairment and other CNS disorders.[7] Furthermore, novel pyrrolidine-2-one derivatives have shown promise as neuroprotective agents in models of cognitive impairment by inhibiting acetylcholinesterase, similar to the action of donepezil.[11]
Antidiabetic Agents
In the field of metabolic diseases, pyrrolidine derivatives have been successfully developed as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis.[8] The cyanopyrrolidine moiety in drugs like Vildagliptin is a classic example of a "warhead" that forms a reversible covalent bond with the enzyme, leading to potent inhibition. Polyhydroxylated pyrrolidines that inhibit α-glucosidase and aldose reductase also represent a promising strategy for managing diabetes.[3][8]
Future Directions and Emerging Concepts
The exploration of the pyrrolidine scaffold is far from complete. Several exciting areas are poised to expand its role in drug discovery.
-
Fragment-Based Drug Discovery (FBDD): The inherent 3D nature and favorable physicochemical properties of pyrrolidines make them ideal scaffolds for fragment libraries.[6] Designing and synthesizing diverse, stereochemically defined pyrrolidine fragments provides high-quality starting points for developing novel leads with improved properties like solubility.[6]
-
Bioisosteric Replacement and Scaffold Hopping: The pyrrolidine ring is often used as a bioisostere for other cyclic systems to improve pharmacokinetic properties or to escape existing patent space. The strategy of "scaffold hopping," where the core of a known active molecule is replaced by a pyrrolidine ring while maintaining key binding interactions, continues to be a fruitful avenue for innovation.[3]
-
Increasing Molecular Complexity: A clear trend in modern drug design is the move towards more structurally complex molecules that can tackle challenging biological targets.[7] This includes the development of fused and spirocyclic pyrrolidine systems, which offer even greater control over the 3D arrangement of substituents and can lead to compounds with novel biological activities.[8][10]
Conclusion
The pyrrolidine scaffold has firmly established its status as a privileged structure in medicinal chemistry. Its success is a direct result of its inherent three-dimensionality, stereochemical richness, and the mature synthetic chemistry that allows for its extensive exploration. From natural alkaloids to rationally designed enzyme inhibitors, the pyrrolidine ring provides a robust and versatile framework for interacting with a diverse array of biological targets. As drug discovery continues to embrace 3D molecular design and tackle increasingly complex diseases, the strategic application of the pyrrolidine scaffold is set to remain a highly productive and indispensable tool for the development of next-generation therapeutics.
References
- Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(34).
- Poyraz, S., Döndaş, H. A., Döndaş, N. Y., & Sansano, J. M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14.
- (Referenced content). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. PubMed.
- Raimondi, M.V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.
- (Referenced content). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC - NIH.
- (Referenced content). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink.
- Sokolov, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC.
- (Referenced content). De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy Using Sulfide-B. American Chemical Society.
- (Referenced content). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. PubMed Central.
- (Referenced content). The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry. Benchchem.
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- 4. iris.unipa.it [iris.unipa.it]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Physical Characterization of Novel Pyrrolidine Derivatives: A Technical Guide to Determining the Melting and Boiling Points of 2-Ethynylpyrrolidine Hydrochloride
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. 2-Ethynylpyrrolidine hydrochloride, a heterocyclic compound of interest, presents a case where readily available physical property data, such as melting and boiling points, is not extensively documented in public databases. This guide serves as a comprehensive technical resource for researchers and drug development professionals, outlining the foundational principles and detailed experimental protocols for accurately determining these critical physical constants. By providing a robust framework for empirical measurement, this document empowers scientists to overcome data gaps and proceed with confidence in their research endeavors.
Introduction: The Challenge of Characterizing Novel Compounds
The synthesis of novel compounds like 2-Ethynylpyrrolidine hydrochloride is a cornerstone of drug discovery. However, the journey from synthesis to application is paved with the need for meticulous characterization. Physical properties such as melting and boiling points are not mere data points; they are fundamental indicators of purity, stability, and crystalline form, all of which have profound implications for downstream applications, including formulation and regulatory submissions.
A thorough search of scientific literature and chemical databases reveals a notable absence of published experimental data for the melting and boiling points of 2-Ethynylpyrrolidine hydrochloride. This guide, therefore, shifts from a presentation of known values to a more instructive role: providing the scientific community with the established methodologies to determine these properties with precision and accuracy.
Theoretical Framework: Understanding Phase Transitions
The melting point of a solid is the temperature at which it transitions into a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens this melting range, making melting point determination a crucial technique for purity assessment.
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. As an ionic salt, 2-Ethynylpyrrolidine hydrochloride is expected to have a high melting point and is likely to decompose before boiling at atmospheric pressure. Therefore, determination of a boiling point may be less relevant or require specialized techniques such as vacuum distillation for the freebase form.
Data Summary: Acknowledging the Knowledge Gap
As of the latest revision of this guide, specific, experimentally verified data for the melting and boiling points of 2-Ethynylpyrrolidine hydrochloride (CAS No. 143130-61-0) are not available in prominent chemical literature and databases. The following table highlights this data gap and underscores the necessity for the experimental procedures detailed herein.
| Physical Property | 2-Ethynylpyrrolidine hydrochloride |
| Melting Point | Data not available |
| Boiling Point | Data not available; decomposition is likely |
Experimental Protocols for Physical Property Determination
The following sections provide detailed, step-by-step methodologies for the experimental determination of the melting and boiling points of a solid compound like 2-Ethynylpyrrolidine hydrochloride.
Melting Point Determination: Capillary Method
The capillary method is the most common and reliable technique for determining the melting point of a solid. It relies on the visual observation of the phase transition within a sealed capillary tube.
A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate in a melting point apparatus. The temperature at which the substance begins to melt (onset) and the temperature at which it is completely molten (liquefaction) are recorded as the melting range. A narrow melting range (typically 0.5-2 °C) is indicative of a high degree of purity.
Caption: Workflow for Melting Point Determination.
-
Sample Preparation: Ensure the 2-Ethynylpyrrolidine hydrochloride sample is dry and finely powdered. This can be achieved by grinding the crystals with a mortar and pestle.
-
Capillary Tube Packing: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap the sealed end on a hard surface to pack the sample down. Repeat until a sample height of 2-3 mm is achieved.
-
Apparatus Insertion: Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a rate of 10-20 °C per minute.
-
Accurate Determination: For an accurate measurement, start with a fresh sample and heat rapidly to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting). Continue heating and record the temperature at which the entire sample becomes a clear liquid (the point of complete liquefaction). The recorded range is the melting point.
-
Repeatability: For robust data, perform the measurement in triplicate.
Boiling Point Determination: Considerations for a Hydrochloride Salt
Direct determination of the boiling point of 2-Ethynylpyrrolidine hydrochloride is not recommended as hydrochloride salts of organic compounds typically decompose at high temperatures rather than boiling. The strong ionic interactions in the salt form result in very high lattice energies, requiring extreme temperatures to overcome, which often exceed the thermal stability of the molecule itself.
Should the boiling point of the freebase (2-ethynylpyrrolidine) be of interest, micro boiling point determination or distillation under reduced pressure would be the appropriate methods.
This method is suitable for small quantities of liquid.
Caption: Workflow for Micro Boiling Point Determination.
-
Neutralization and Extraction: To obtain the freebase, dissolve the 2-Ethynylpyrrolidine hydrochloride salt in water and neutralize with a suitable base (e.g., sodium bicarbonate). Extract the freebase with an appropriate organic solvent (e.g., diethyl ether or dichloromethane) and dry the organic layer.
-
Sample Preparation: Add a few drops of the isolated freebase to a small-diameter test tube (fusion tube).
-
Capillary Insertion: Place a capillary tube, sealed at one end, into the fusion tube with the open end submerged in the liquid.
-
Heating: Attach the fusion tube assembly to a thermometer and immerse it in a heating bath (e.g., a Thiele tube with mineral oil).
-
Observation: Heat the bath gently. As the liquid approaches its boiling point, a stream of bubbles will emerge from the open end of the capillary tube.
-
Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the experimentally determined data, the following self-validating systems should be implemented:
-
Instrument Calibration: The thermometer and melting point apparatus must be calibrated using certified reference standards with known melting points (e.g., benzoic acid, caffeine).
-
Purity Confirmation: The purity of the sample should be independently verified by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS) to correlate with the observed melting range.
-
Inter-analyst and Intra-analyst Variability: The measurements should be repeated by the same analyst on different days and by a different analyst to ensure reproducibility.
Conclusion: Empowering Research Through Foundational Science
While the physical properties of 2-Ethynylpyrrolidine hydrochloride are not yet cataloged, the absence of data presents an opportunity for foundational research. By employing the rigorous and well-established protocols outlined in this guide, researchers can confidently determine the melting point and, if necessary, the boiling point of the freebase form. This not only fills a critical knowledge gap but also ensures the integrity and reproducibility of subsequent research and development activities. The principles and methodologies described herein are fundamental to the broader practice of chemical and pharmaceutical sciences, providing a reliable framework for the characterization of any novel compound.
References
As this guide focuses on established methodologies rather than specific data for the target compound, the references provided below are to authoritative texts and resources on standard laboratory techniques.
Review of Pyrrolidine-Containing Pharmaceuticals: A Technical Guide
Executive Summary: The Privileged Scaffold
The pyrrolidine ring (tetrahydropyrrole) is not merely a structural spacer; it is a "privileged scaffold" in medicinal chemistry.[1][2] Its thermodynamic stability, combined with the conformational rigidity of its five-membered ring, allows for the precise spatial orientation of pharmacophores. Unlike flexible aliphatic chains, the pyrrolidine core restricts bond rotation, reducing the entropic penalty upon binding to protein targets.
This guide dissects the technical utility of pyrrolidine in modern pharmacotherapy, focusing on Structure-Activity Relationships (SAR), robust synthetic protocols, and validated biological assays.[3]
Therapeutic Landscape & Quantitative Analysis
The pyrrolidine moiety is ubiquitous across multiple therapeutic classes. Below is a technical comparison of key FDA-approved agents, highlighting the specific role of the pyrrolidine ring in their efficacy.
Table 1: Physicochemical & Pharmacological Profiling of Key Pyrrolidine Drugs
| Drug Name | Therapeutic Class | Target | Role of Pyrrolidine Ring | Bioavailability | Tmax (h) |
| Vildagliptin | Antidiabetic | DPP-4 | P1 mimic; Nitrile "warhead" anchor for covalent catalysis | ~85% | 1.7 |
| Captopril | Antihypertensive | ACE | Mimics C-terminal Proline of Angiotensin I; coordinates Zn2+ | ~60-75% | 0.5-1.5 |
| Daclatasvir | Antiviral (HCV) | NS5A | Symmetry core; induces conformational collapse of viral protein | 67% | 2.0 |
| Levetiracetam | Anticonvulsant | SV2A | Chiral recognition at synaptic vesicle protein 2A | 100% | 1.0 |
| Procyclidine | Anticholinergic | mAChR | Rigid spacer maximizing steric bulk for receptor antagonism | 50-75% | 1.5 |
Deep Dive: DPP-4 Inhibitors (The Gold Standard)
The dipeptidyl peptidase-4 (DPP-4) inhibitors represent the pinnacle of pyrrolidine-based rational drug design. The enzyme cleaves N-terminal dipeptides from substrates containing proline or alanine at the second position (e.g., GLP-1).[4]
Structure-Activity Relationship (SAR)
The pyrrolidine ring in "gliptins" (e.g., Vildagliptin, Saxagliptin) serves as a proline mimetic. It fits snugly into the S1 hydrophobic pocket of the enzyme. The critical SAR feature is the electrophilic trap (often a nitrile group) attached to the pyrrolidine, which forms a reversible covalent imidate adduct with the catalytic Serine-630 residue.
Figure 1: Pharmacophore model of Pyrrolidine-based DPP-4 Inhibitors, illustrating the critical interaction between the electrophilic warhead and the catalytic Serine residue.
Mechanism of Action: Covalent Trapping
Unlike competitive inhibitors that merely block the active site, pyrrolidine-nitrile inhibitors function as transition-state analogs . The mechanism involves the nucleophilic attack of the active site Serine-630 on the nitrile carbon, forming an imidate intermediate. This reaction is reversible, allowing the drug to dissociate slowly, which prolongs the pharmacodynamic effect beyond the pharmacokinetic half-life.
Figure 2: Kinetic mechanism of covalent DPP-4 inhibition. The stability of the imidate intermediate (Step 3) is the determinant of potency.
Synthetic Architectures & Protocols
The synthesis of chiral pyrrolidines demands high enantioselectivity. While 1,3-dipolar cycloaddition is powerful for complex derivatives, the industrial synthesis of drugs like Vildagliptin often relies on the functionalization of the chiral pool (L-Proline).
Protocol 1: Asymmetric Synthesis of the Vildagliptin Core
Objective: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (Key Intermediate). Scale: 10 mmol basis.
Reagents:
-
L-Prolinamide (1.14 g, 10 mmol)
-
Chloroacetyl chloride (1.24 g, 11 mmol)
-
Trifluoroacetic anhydride (TFAA) (2.52 g, 12 mmol)
-
Triethylamine (TEA) (Dry)
-
Dichloromethane (DCM) (Anhydrous)
Methodology:
-
N-Acylation:
-
Dissolve L-Prolinamide in anhydrous DCM (20 mL) at 0°C under nitrogen atmosphere.
-
Add TEA (1.5 eq) followed by dropwise addition of chloroacetyl chloride (1.1 eq).
-
Mechanistic Insight: Maintaining 0°C prevents O-acylation side reactions. The base scavenges HCl to drive the equilibrium forward.
-
Stir for 2 hours. Wash with 1N HCl and brine. Dry organic layer over MgSO4 and concentrate to yield N-chloroacetyl-L-prolinamide.
-
-
Dehydration to Nitrile:
-
Redissolve the intermediate amide in dry DCM (20 mL).
-
Cool to 0°C. Add TEA (2.5 eq).
-
Add TFAA (1.2 eq) dropwise.
-
Mechanistic Insight: TFAA activates the primary amide oxygen, converting it into a good leaving group (trifluoroacetate). Elimination of the leaving group by the base generates the nitrile group.
-
Stir at room temperature for 3 hours.
-
Workup: Quench with saturated NaHCO3. Extract with DCM. Purify via silica gel flash chromatography (Hexane/EtOAc 7:3).
-
-
Validation:
-
IR Spectroscopy: Look for the characteristic Nitrile (-C≡N) stretch at ~2240 cm⁻¹.
-
Chiral HPLC: Verify enantiomeric excess (ee) >99% to ensure no racemization occurred during the basic dehydration step.
-
Biological Validation
Trustworthy data requires self-validating assay systems. The following protocol uses a fluorogenic substrate to quantify DPP-4 inhibition.
Protocol 2: Fluorometric DPP-4 Inhibition Assay
Principle: DPP-4 cleaves the substrate Gly-Pro-AMC (7-amino-4-methylcoumarin), releasing free AMC which fluoresces (Ex: 360 nm / Em: 460 nm). Inhibitors decrease the rate of fluorescence increase.
Materials:
-
Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl, 0.1 mg/mL BSA.
-
Substrate: H-Gly-Pro-AMC (Final conc: 50 µM).
-
Enzyme: Recombinant Human DPP-4 (Final conc: 10 pM).
-
Positive Control: Sitagliptin (10 µM).
Workflow:
-
Preparation: Prepare 100x stocks of test compounds in DMSO. Dilute 1:100 into assay buffer to avoid solvent effects (Final DMSO < 1%).
-
Pre-incubation: Add 10 µL of diluted compound and 40 µL of Enzyme solution to a black 96-well plate. Incubate at 25°C for 15 minutes.
-
Why? This allows slow-binding inhibitors (like Vildagliptin) to establish equilibrium with the active site.
-
-
Initiation: Add 50 µL of Substrate solution.
-
Kinetic Read: Monitor fluorescence every 60 seconds for 30 minutes.
-
Data Analysis:
-
Calculate the slope (RFU/min) for the linear portion of the curve.
-
% Inhibition =
-
Fit data to the Hill equation to determine IC50.
-
Future Outlook
The next generation of pyrrolidine pharmaceuticals is moving beyond simple enzyme inhibition.
-
PROTACs: Pyrrolidine-based E3 ligase ligands (e.g., VHL ligands) are being conjugated to warheads to degrade undruggable proteins.
-
Multivalent Scaffolds: Bis-pyrrolidines are being explored to span large protein-protein interaction interfaces (e.g., in HCV NS5A inhibitors).
References
-
FDA-Approved Pyrrolidine-Containing Drugs in 2022. ResearchGate. Available at: [Link]
-
Recent Insights About Pyrrolidine Core Skeletons in Pharmacology. Frontiers in Pharmacology, 2023. Available at: [Link]
-
Structure–Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine DPP-4 Inhibitors. Journal of Medicinal Chemistry, 2021. Available at: [Link][2]
-
De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical Annulation Strategy. Journal of Organic Chemistry, 2026. Available at: [Link][2]
-
Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship and Interaction Mechanism. Frontiers in Nutrition, 2022. Available at: [Link]
-
Small Molecule Angiotensin Converting Enzyme Inhibitors: A Medicinal Chemistry Perspective. Frontiers in Chemistry, 2022. Available at: [Link]
Sources
Methodological & Application
Application Notes & Protocols: Leveraging 2-Ethynylpyrrolidine Hydrochloride in Copper-Catalyzed Click Chemistry for Accelerated Drug Discovery
Introduction: The Strategic Integration of Privileged Scaffolds via Click Chemistry
The paradigm of "click chemistry," conceptualized to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts, has been resoundingly dominated by the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3] This powerful ligation reaction rapidly and reliably joins two molecular fragments—one bearing a terminal alkyne and the other an azide—to form a stable 1,4-disubstituted 1,2,3-triazole linker.[2][4] Its remarkable efficiency and bio-orthogonality have cemented its role in diverse fields, including drug discovery, chemical biology, and materials science.[1][3]
Within the vast library of chemical building blocks, 2-ethynylpyrrolidine stands out for its strategic importance. The pyrrolidine ring is a "privileged scaffold," a structural motif frequently found in a multitude of FDA-approved drugs and natural products, valued for its conformational rigidity and favorable physicochemical properties.[5][6] By functionalizing this core with a terminal alkyne, 2-ethynylpyrrolidine hydrochloride becomes a versatile handle for direct incorporation into novel molecular architectures using the CuAAC reaction. Its hydrochloride salt form enhances stability and aqueous solubility, simplifying handling and reaction setup.
This guide provides an in-depth exploration of the CuAAC mechanism and offers detailed, field-proven protocols for the effective use of 2-ethynylpyrrolidine hydrochloride, designed for researchers engaged in the synthesis of novel chemical entities for therapeutic development.
The Engine of Ligation: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The extraordinary rate acceleration of the CuAAC reaction—up to 10⁸-fold over its uncatalyzed thermal counterpart—is a direct consequence of the intricate catalytic cycle mediated by a copper(I) species.[7] Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting experiments. The process is not a simple concerted cycloaddition but a stepwise pathway involving multiple copper intermediates.[8][9]
-
Generation of the Active Catalyst: The catalytic cycle is initiated by the active Cu(I) ion. While Cu(I) salts (e.g., CuI, CuBr) can be used directly, it is more common and robust to generate Cu(I) in situ from a stable Cu(II) precursor, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), using a mild reducing agent. Sodium ascorbate is the reductant of choice, as it rapidly converts Cu(II) to Cu(I) and its excess helps prevent oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[7]
-
Formation of the Copper-Acetylide Complex: The Cu(I) ion coordinates with the terminal alkyne of 2-ethynylpyrrolidine. This interaction acidifies the terminal proton, facilitating its removal to form a key intermediate: the copper(I)-acetylide.[1]
-
Coordination and Cyclization: The organic azide substrate then coordinates to the copper center of the acetylide complex. Recent computational and experimental studies suggest that a dinuclear copper species is often more active than a mononuclear one.[9][10] In this model, the azide binds to one copper atom while the alkyne is activated by another. This dual activation facilitates the nucleophilic attack of the azide's terminal nitrogen onto the alkyne's internal carbon, forming an unstable six-membered copper metallacycle.[7]
-
Ring Contraction and Protonolysis: The metallacycle rapidly rearranges and undergoes ring contraction to yield a more stable triazolyl-copper intermediate. The final step is protonolysis, where a proton source (often from the solvent or the ascorbate) cleaves the carbon-copper bond, releasing the 1,4-disubstituted triazole product and regenerating the Cu(I) catalyst, which re-enters the cycle.[7]
The role of ligands, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial. These ligands stabilize the catalytically active Cu(I) oxidation state, preventing both disproportionation and oxidation, thereby increasing reaction efficiency and allowing for lower catalyst loading, which is critical in biological applications due to copper's cytotoxicity.[11][12]
General Protocol for CuAAC with 2-Ethynylpyrrolidine Hydrochloride
This protocol provides a robust starting point for the conjugation of an organic azide to 2-ethynylpyrrolidine hydrochloride. Reactions should be optimized for specific substrates.
3.1. Materials and Reagents
-
2-Ethynylpyrrolidine hydrochloride
-
Azide-functionalized substrate of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is recommended for aqueous systems.
-
Solvent: A deoxygenated mixture of tert-butanol and water (1:1 or 2:1 v/v) is a versatile starting point. Anhydrous DMSO can also be used.
-
Nitrogen or Argon source for inert atmosphere
-
Standard laboratory glassware and magnetic stirrer
3.2. Preparation of Stock Solutions (Self-Validating System)
Preparing fresh stock solutions is critical for reproducibility.
-
Copper-Ligand Premix (10 mM Cu, 50 mM THPTA): In a microcentrifuge tube, dissolve 12.5 mg of CuSO₄·5H₂O and 108.6 mg of THPTA in 5.0 mL of deionized water. The solution should be vortexed until clear. Rationale: Premixing the copper and ligand allows for the formation of the protective complex, enhancing catalyst stability and solubility.
-
Sodium Ascorbate (100 mM): Dissolve 99.1 mg of sodium ascorbate in 5.0 mL of deionized water. Causality: This solution must be prepared fresh before each set of experiments, as ascorbate can degrade in solution upon exposure to air.
-
Alkyne & Azide Solutions: Prepare stock solutions of 2-ethynylpyrrolidine hydrochloride and your azide substrate at a convenient concentration (e.g., 100 mM) in the chosen reaction solvent.
3.3. Step-by-Step Reaction Procedure
The following procedure is for a 100 µL final reaction volume with a 1.2:1 molar ratio of alkyne to azide.
-
Reaction Setup: To a clean microcentrifuge tube or vial equipped with a small magnetic stir bar, add the azide substrate. For a final concentration of 5 mM azide, this would be 5 µL of a 100 mM stock.
-
Add Alkyne: Add 6 µL of the 100 mM 2-ethynylpyrrolidine hydrochloride stock solution (for a final concentration of 6 mM).
-
Add Solvent: Add the appropriate volume of the reaction solvent (e.g., t-BuOH/water) to bring the total volume to 80 µL.
-
Inert Atmosphere: Sparge the solution with nitrogen or argon for 5-10 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
Catalyst Addition: Add 10 µL of the Copper-Ligand Premix (final concentration: 1 mM Cu, 5 mM THPTA).
-
Initiation: Initiate the reaction by adding 10 µL of the freshly prepared 100 mM sodium ascorbate solution (final concentration: 10 mM).
-
Reaction: Cap the vial tightly and stir at room temperature. Protect the reaction from light.[13] Reaction times can vary from 30 minutes to 24 hours.
-
Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture.
3.4. Work-up and Purification
For small-scale reactions, the product can often be purified directly via preparative HPLC or silica gel column chromatography. For larger scales, a simple extraction can be performed. Dilute the reaction mixture with water, and extract with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
Data Summary and Troubleshooting
Table 1: Typical Reaction Parameters for CuAAC
| Parameter | Recommended Range | Rationale & Field Insights |
| Alkyne:Azide Ratio | 1.1 : 1 to 3 : 1 | A slight excess of the more accessible reagent can drive the reaction to completion. |
| Cu(II) Catalyst | 0.5 - 5 mol% | Lower loadings are preferred, especially in bioconjugation, to minimize cytotoxicity. Higher loadings may be needed for sterically hindered substrates. |
| Ligand:Cu Ratio | 2:1 to 5:1 | A 5:1 ratio is robust for ensuring the copper remains stabilized and soluble, particularly in aqueous media.[13] |
| Sodium Ascorbate | 5 - 20 mol% | A significant excess relative to copper ensures a reducing environment is maintained throughout the reaction. |
| Temperature | Room Temp. to 60 °C | Most CuAAC reactions proceed efficiently at room temperature.[14] Gentle heating can accelerate reactions with challenging substrates. |
| pH Range | 4 - 12 | The reaction is remarkably tolerant of a wide pH range, a key advantage for biological applications.[7] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Yield | 1. Inactive catalyst (Cu(I) oxidized). 2. Degraded sodium ascorbate. 3. Poor substrate solubility. | 1. Ensure thorough deoxygenation. Prepare catalyst/ligand premix. 2. Always use freshly prepared ascorbate solution. 3. Add a co-solvent like DMSO or DMF; sonicate the mixture briefly. |
| Glaser Homocoupling | Insufficient reducing agent or presence of oxygen. | Increase the concentration of sodium ascorbate. Ensure the reaction is kept under an inert atmosphere. |
| Reaction Stalls | Catalyst inhibition or substrate degradation. | Try a different ligand (e.g., TBTA for organic solvents). Check the stability of your azide substrate under the reaction conditions. |
| Multiple Products | Side reactions of functional groups on substrates. | Ensure that the functional groups on your azide and alkyne are compatible with Cu(I). Protect sensitive functionalities if necessary. |
Safety and Handling
-
2-Ethynylpyrrolidine Hydrochloride: As with all pyrrolidine derivatives, handle with care. Avoid contact with skin and eyes.[15][16] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organic Azides: Small organic azides can be energetic and potentially explosive, especially when heated or subjected to shock. Handle with caution, always behind a safety shield, and avoid concentrating them to neat oils.
-
Copper Salts: Copper compounds are toxic and harmful to aquatic life.[17] Avoid inhalation of dust and prevent release into the environment.[18] All waste should be disposed of according to institutional guidelines.
-
General Precautions: All manipulations should be performed in a well-ventilated chemical fume hood.
References
-
Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Formation of Triazoles from Azides and Terminal Alkynes: A Mechanistic Study. Journal of the American Chemical Society, 127(1), 210–216. [Link]
-
ChemHelpASAP. (2022). CuAAC click triazole synthesis - laboratory experiment. YouTube. [Link]
-
Garcı́a-Melchor, M., & Lledós, A. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Catalysis, 12(9), 5348–5356. [Link]
-
Pla, D., Macià, B., & Fructos, M. R. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2005–2016. [Link]
-
Pla, D., Macià, B., & Fructos, M. R. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. National Center for Biotechnology Information. [Link]
-
Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2010). Copper-catalysed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1313. [Link]
-
Wikipedia contributors. (2024). Click chemistry. Wikipedia. [Link]
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Díez-González, S., & Nolan, S. P. (2014). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry, 12(30), 5557-5573. [Link]
-
Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Jena Bioscience Website. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone. Carl ROTH Website. [Link]
-
Gazizov, A. S., Chugunova, E. A., & Sinyashin, O. G. (2019). Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. Molecules, 24(17), 3086. [Link]
-
Demel, P. F., & Bickelhaupt, F. M. (2021). The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Chemistry – A European Journal, 27(13), 4344-4351. [Link]
-
Al-Juburi, R. A. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Engineering and Technology Journal, 38(B), 128-141. [Link]
-
Ahankar, H., Ramazani, A., & Ślepokura, K. (2018). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Green Chemistry, 20(1), 183-189. [Link]
-
Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2010). Copper-catalysed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-13. [Link]
-
Research Catalysts, Inc. (2013). Material Safety Data Sheet (MSDS) for Q-5 Copper Catalyst. Research Catalysts, Inc. Website. [Link]
-
Díez-González, S., & Nolan, S. P. (2011). The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry?. Current Organic Chemistry, 15(15), 2632-2643. [Link]
-
Mahnashi, M. H., Alam, W., & Huneif, M. A. (2022). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Molecules, 27(22), 7857. [Link]
-
Spino, C., & Brennan, C. K. (2014). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Beilstein Journal of Organic Chemistry, 10, 2136–2143. [Link]
-
Hach. (2021). CuVer 2 Copper Reagent - SAFETY DATA SHEET. Hach Website. [Link]
Sources
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- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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- 17. accomn.com [accomn.com]
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Application Note: Optimized Protocol for CuAAC Using 2-Ethynylpyrrolidine Hydrochloride
Introduction & Scope
2-Ethynylpyrrolidine hydrochloride is a high-value chiral building block used to introduce proline-mimetic scaffolds into drug candidates and biological probes. Its terminal alkyne handle enables rapid conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "Click Chemistry."
However, this specific molecule presents two distinct chemical challenges that generic click protocols often fail to address:
-
Acidity of the Salt: As a hydrochloride salt, it significantly lowers the pH of unbuffered reaction mixtures. CuAAC is pH-sensitive; acidic conditions (
) inhibit the formation of the crucial copper(I)-acetylide intermediate. -
Amine Coordination: The secondary amine in the pyrrolidine ring is a competent ligand for copper. Without a superior competing ligand (e.g., THPTA), the substrate itself can sequester the catalyst, leading to sluggish kinetics or "dead" reactions.
This Application Note provides a robust, field-validated protocol designed specifically to overcome these hurdles, ensuring high-yield triazole formation while maintaining the integrity of the chiral center.
Mechanistic Principles
The reaction proceeds via a stepwise catalytic cycle. The critical deviation in this protocol is the requirement for ligand acceleration to outcompete the substrate's internal amine.
The THPTA Advantage
We utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) rather than the older TBTA ligand.[1] THPTA is water-soluble and forms a protective cage around Cu(I), preventing oxidation by dissolved oxygen and blocking non-productive coordination by the pyrrolidine nitrogen.
Reaction Pathway[2][3][4][5]
-
Reduction: Cu(II) is reduced to Cu(I) by ascorbate.[1][2][3]
-
Ligand Exchange: THPTA stabilizes Cu(I).[3]
-
Acetylide Formation: The terminal alkyne of 2-ethynylpyrrolidine displaces one ligand arm. Crucial: This step requires a basic/neutral environment to facilitate deprotonation of the alkyne terminal proton (
). The HCl salt must be neutralized by the buffer for this to occur. -
Metallacycle Formation: The azide binds, forming a strained copper-metallacycle.[4]
-
Ring Contraction: The cycle collapses to form the triazole, regenerating the catalyst.[4]
Figure 1: Catalytic cycle emphasizing the critical deprotonation step dependent on pH control.
Materials & Reagents
| Reagent | Specification | Role | Storage |
| 2-Ethynylpyrrolidine HCl | >95% Purity | Alkyne Substrate | -20°C, Desiccated |
| Azide Partner | Target specific | Reaction Partner | Varies |
| CuSO₄[2][5] · 5H₂O | 20 mM Stock (aq) | Catalyst Precursor | RT |
| THPTA Ligand | 50 mM Stock (aq) | Cu(I) Stabilizer | -20°C |
| Sodium Ascorbate | 100 mM Stock (fresh) | Reductant | Freshly Prepared |
| Reaction Buffer | 100 mM K-Phosphate, pH 7.5 | pH Control | 4°C |
| DMSO | HPLC Grade | Co-solvent (optional) | RT |
Note on Buffer: Do not use PBS (10mM) for high-concentration reactions (>5mM substrate) as the HCl salt may overwhelm the buffering capacity. Use 100 mM Potassium Phosphate (pH 7.5) or 100 mM HEPES .
Experimental Protocol
Stock Solution Preparation[5][8]
-
2-Ethynylpyrrolidine HCl (20 mM): Dissolve directly in the Reaction Buffer (100 mM Phosphate, pH 7.5). Check pH with a strip; if acidic, adjust carefully with dilute NaOH. Why? Pre-neutralizing the stock prevents shocking the catalyst system.
-
CuSO₄ / THPTA Premix (Critical Step):
-
Mix 1 volume of 20 mM CuSO₄ with 2 volumes of 50 mM THPTA.
-
Vortex and incubate for 5 minutes.
-
Result: A clear blue solution. This ensures all copper is ligated before it touches the reagents.
-
Reaction Setup (Standard 1 mL Reaction)
Target Concentrations: 1 mM Alkyne, 1 mM Azide, 0.5 mM CuSO₄, 2.5 mM THPTA, 5 mM Ascorbate.
-
Solvent/Buffer: Add 800 µL of 100 mM Phosphate Buffer (pH 7.5) to a clean vial.
-
Substrates:
-
Add 50 µL of Azide stock (20 mM).
-
Add 50 µL of 2-Ethynylpyrrolidine HCl stock (20 mM, pre-neutralized).
-
-
Catalyst Addition:
-
Add 50 µL of the CuSO₄/THPTA Premix .
-
Note: The solution remains blue (Cu(II) state).
-
-
Initiation:
-
Add 50 µL of 100 mM Sodium Ascorbate .
-
Observation: The solution may turn colorless or pale yellow (Cu(I) state).
-
Cap the vial immediately to limit oxygen exposure.
-
-
Incubation:
-
Incubate at Room Temperature (20-25°C) for 30–60 minutes with gentle agitation.
-
Do not vortex vigorously during reaction (introduces oxygen).
-
Figure 2: Workflow emphasizing the pre-complexation of Copper and Ligand.[6][2][3][7][8]
Workup and Purification
For small molecule synthesis:
-
Quench: Add 100 µL of 0.5 M EDTA (pH 8.0) to chelate copper.[1][2][3] The solution will turn blue/green.
-
Extraction: Dilute with water, adjust pH to >10 (using NaOH) to ensure the pyrrolidine amine is free-based. Extract with DCM or Ethyl Acetate.
-
Purification: The triazole product is often polar. Flash chromatography (DCM/MeOH) or reverse-phase HPLC is recommended.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Reaction turns brown/black | Cu(I) disproportionation or oxidation. | Increase THPTA:Cu ratio to 5:1. Degas buffers. |
| No Product (TLC/LCMS) | pH too low (Acidic HCl salt). | Verify buffer pH is >7.0. The alkyne cannot react if protonated. |
| Precipitate forms | Copper-Azide precipitation. | Ensure CuSO₄ and THPTA are mixed before adding to the reaction. |
| Slow Kinetics | Amine chelation interference. | Increase Catalyst loading (up to 5 mol%) or switch to inert atmosphere. |
References
-
Mechanism & Ligands: Besanceney-Webler, C., et al. "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study." Angewandte Chemie International Edition, 2011.
-
THPTA Protocol: Hong, V., Presolski, S. I., Ma, C., & Finn, M. G.[2][9] "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie, 2009.
-
CuAAC General Review: Hein, J. E., & Fokin, V. V. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides." Chemical Society Reviews, 2010.
-
Safety Data (Pyrrolidines): Fisher Scientific. "Safety Data Sheet: N-(2-Chloroethyl)pyrrolidine hydrochloride" (Analogous handling).
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. broadpharm.com [broadpharm.com]
- 3. axispharm.com [axispharm.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 7. scispace.com [scispace.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. THPTA, Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
The Versatile Alkyne: A Senior Application Scientist's Guide to Synthesizing Novel Heterocycles from 2-Ethynylpyrrolidine Hydrochloride
For the dedicated researcher in drug discovery and development, the pyrrolidine scaffold is a familiar and trusted ally. Its presence in a multitude of bioactive natural products and pharmaceuticals underscores its significance.[1] The introduction of an ethynyl group at the 2-position of this saturated heterocycle unlocks a treasure trove of synthetic possibilities, transforming the humble pyrrolidine into a powerful and versatile building block for the construction of novel, complex heterocyclic systems. This guide provides an in-depth exploration of the synthetic utility of 2-ethynylpyrrolidine hydrochloride, offering detailed protocols and the underlying chemical principles for its transformation into a diverse array of heterocyclic compounds.
The terminal alkyne functionality of 2-ethynylpyrrolidine serves as a reactive handle for a variety of powerful organic transformations, including transition-metal-catalyzed cross-coupling reactions, cycloadditions, and multicomponent reactions. The pyrrolidine nitrogen, once deprotected or while still protonated, can also participate in or influence these reactions, leading to unique and often complex molecular architectures.
Strategic Considerations: Protection and Deprotection
2-Ethynylpyrrolidine hydrochloride is a stable salt, convenient for storage. However, for many of the subsequent transformations, it is advantageous to protect the secondary amine. The tert-butyloxycarbonyl (Boc) group is a common and effective choice, as it is stable under a wide range of reaction conditions and can be readily removed under acidic conditions.[2]
Protocol 1: N-Boc Protection of 2-Ethynylpyrrolidine Hydrochloride
This protocol details the protection of the pyrrolidine nitrogen with a Boc group, a crucial first step for many subsequent synthetic routes.
Materials:
-
2-Ethynylpyrrolidine hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (NEt₃)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend 2-ethynylpyrrolidine hydrochloride (1.0 eq) in dichloromethane.
-
Add triethylamine (2.2 eq) to the suspension and stir until the solid dissolves.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford N-Boc-2-ethynylpyrrolidine.
| Reagent | Molar Ratio | Purpose |
| 2-Ethynylpyrrolidine HCl | 1.0 | Starting material |
| Triethylamine | 2.2 | Base to neutralize HCl and deprotonate the amine |
| Boc₂O | 1.1 | Boc-protecting agent |
I. Palladium-Catalyzed Sonogashira Coupling: Forging Carbon-Carbon Bonds
The Sonogashira coupling is a powerful and reliable method for the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction opens the door to a vast array of 2-aryl- and 2-vinyl-substituted pyrrolidines, which are prevalent motifs in pharmacologically active compounds. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.[3]
Caption: The Sonogashira coupling catalytic cycles.
Protocol 2: Sonogashira Coupling of N-Boc-2-ethynylpyrrolidine with an Aryl Bromide
This protocol provides a general procedure for the coupling of N-Boc-2-ethynylpyrrolidine with a substituted aryl bromide.
Materials:
-
N-Boc-2-ethynylpyrrolidine
-
Aryl bromide (e.g., 4-bromotoluene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (NEt₃)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl bromide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Add anhydrous THF and triethylamine (2.0 eq).
-
Add N-Boc-2-ethynylpyrrolidine (1.2 eq) to the mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the desired 2-(arylethynyl)pyrrolidine derivative.
| Catalyst/Reagent | Loading (mol%) | Role |
| Pd(PPh₃)₂Cl₂ | 3 | Palladium catalyst |
| CuI | 6 | Copper co-catalyst |
| Triethylamine | 200 | Base and solvent |
II. [3+2] Cycloaddition Reactions: Building Five-Membered Heterocycles
The terminal alkyne of 2-ethynylpyrrolidine is an excellent dipolarophile for [3+2] cycloaddition reactions, providing a direct route to a variety of five-membered heterocyclic systems. Two of the most prominent examples are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the synthesis of 1,2,3-triazoles and the reaction with nitrile oxides to form isoxazoles.
A. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
The CuAAC reaction is a cornerstone of "click chemistry," prized for its high efficiency, mild reaction conditions, and exceptional functional group tolerance.[4][5] This reaction allows for the facile connection of the 2-ethynylpyrrolidine scaffold to a wide range of molecules bearing an azide functionality, leading to the formation of a stable 1,4-disubstituted 1,2,3-triazole linker.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Power and Precision of Ring-Closing Enyne Metathesis
An in-depth guide to the synthesis of pyrrolidine derivatives via Ring-Closing Enyne Metathesis (RCEYM), designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of the reaction mechanism, practical considerations for substrate design, detailed experimental protocols, and troubleshooting strategies.
Ring-Closing Enyne Metathesis (RCEYM) has emerged as a formidable tool in modern synthetic organic chemistry for constructing cyclic structures.[1][2] This intramolecular reaction utilizes a metal carbene catalyst to reorganize the bonds between an alkene and an alkyne within the same molecule, yielding a cyclic compound containing a conjugated 1,3-diene moiety.[3][4] This diene is a highly versatile functional group, primed for subsequent transformations such as Diels-Alder reactions, making RCEYM a strategic entry point for complex molecular architectures.
The driving force behind RCEYM is the formation of a thermodynamically stable conjugated diene system.[3] The reaction is particularly valuable for synthesizing five- and six-membered nitrogen heterocycles, such as pyrrolidines and piperidines, which are core scaffolds in numerous natural products and pharmaceuticals.[5][6] This guide focuses specifically on the application of RCEYM to forge pyrrolidine rings, addressing the unique challenges and opportunities associated with these nitrogen-containing substrates.
The Catalytic Heart of the Reaction: Mechanism and Catalyst Selection
The most successful and widely used catalysts for RCEYM are ruthenium-based alkylidene complexes, famously developed by Grubbs, Schrock, and Chauvin, who were awarded the Nobel Prize in Chemistry in 2005 for their work in olefin metathesis.[1] These catalysts are prized for their functional group tolerance and predictable reactivity.[3][7]
The Prevailing "Ene-First" Mechanism
While two mechanistic pathways, "ene-first" and "yne-first," are possible, extensive experimental and computational studies suggest that the "ene-first" pathway is generally favored for standard ruthenium catalysts.[3][8]
The catalytic cycle can be visualized as follows:
-
Initiation : The precatalyst reacts with the alkene moiety of the enyne substrate to generate the active 14-electron ruthenium alkylidene species.[3]
-
Intramolecular Cycloaddition : The newly formed metal carbene undergoes an intramolecular [2+2] cycloaddition with the alkyne portion of the substrate.[3][8] This forms a transient ruthenacyclobutene intermediate which rearranges to a vinylcarbene complex.[3][8]
-
Ring Formation : The vinylcarbene then engages the tethered alkene in another intramolecular [2+2] cycloaddition, forming a bicyclic ruthenacyclobutane intermediate.
-
Cycloreversion and Product Release : This intermediate undergoes a final cycloreversion step, releasing the cyclic 1,3-diene product and regenerating a metal carbene species that can re-enter the catalytic cycle.[7]
Caption: The "Ene-First" catalytic cycle for Ring-Closing Enyne Metathesis.
Choosing the Right Catalyst
The choice of catalyst is critical for a successful RCEYM reaction. The most common choices are the first- and second-generation Grubbs and Hoveyda-Grubbs catalysts.
| Catalyst | Structure Reference | Key Characteristics | Typical Application |
| Grubbs 1st Gen (G-I) | (PCy₃)₂Cl₂ | Good stability, moderately active. | Less demanding substrates, terminal alkenes. |
| Grubbs 2nd Gen (G-II) | (IMesH₂)(PCy₃)Cl₂ | High activity, broad functional group tolerance. More sensitive to impurities. | Challenging or sterically hindered substrates.[5] |
| Hoveyda-Grubbs 2nd Gen (HG-II) | (IMesH₂)Cl₂ | High activity, excellent stability, slower initiation. Often allows for lower catalyst loadings. | General purpose, especially for electron-deficient systems. |
Expert Insight: For pyrrolidine synthesis, second-generation catalysts (G-II or HG-II) are generally preferred. Their higher activity can overcome the potential for catalyst inhibition by the nitrogen atom and often leads to cleaner reactions with shorter completion times.[9]
Application in Pyrrolidine Synthesis: Overcoming Challenges
The synthesis of nitrogen heterocycles via metathesis is not without its challenges. The Lewis basic nitrogen atom in the enyne precursor can coordinate to the electrophilic ruthenium center of the catalyst, forming a stable, off-cycle species and effectively poisoning the catalyst.[9]
Several field-proven strategies exist to mitigate this catalyst deactivation:
-
Nitrogen Protection: The most common strategy is to reduce the basicity of the nitrogen atom by installing an electron-withdrawing protecting group. Tosyl (Ts), carbamate (Boc, Cbz), and trifluoroacetyl groups are highly effective.[9]
-
In Situ Protonation: For substrates with unprotected amines, adding a stoichiometric amount of a Brønsted acid (like p-toluenesulfonic acid, p-TsOH) can protonate the nitrogen to form an ammonium salt.[9][10] This prevents coordination with the catalyst. The resulting salt must be soluble in the reaction solvent, which can sometimes be a limitation.[9]
-
The Ethylene Atmosphere: For sluggish reactions or those involving terminal alkynes, conducting the reaction under an atmosphere of ethylene gas can be highly beneficial.[3][11] Ethylene facilitates the regeneration of the active methylidene catalyst ([Ru]=CH₂), preventing the accumulation of less reactive catalyst resting states and suppressing side reactions like alkyne polymerization.[3]
Caption: General experimental workflow for RCEYM of pyrrolidine derivatives.
Detailed Experimental Protocol: Synthesis of a Protected Vinylpyrrolidine
This protocol describes a general procedure for the RCEYM of an N-tosylated enyne to form a 3-vinyl-2,5-dihydro-1H-pyrrole derivative.
Materials & Reagents:
-
N-allyl-N-(but-3-yn-1-yl)-4-methylbenzenesulfonamide (Enyne Substrate)
-
Grubbs 2nd Generation Catalyst (G-II) or Hoveyda-Grubbs 2nd Generation Catalyst (HG-II)
-
Anhydrous Dichloromethane (DCM), degassed
-
Ethyl vinyl ether (for quenching)
-
Silica gel for column chromatography
-
Standard laboratory glassware, Schlenk line, and magnetic stirrer
Protocol Steps:
-
Solvent Preparation (Critical Step): To a Schlenk flask, add the required volume of anhydrous DCM. Degas the solvent thoroughly by subjecting it to three freeze-pump-thaw cycles or by bubbling argon through it for at least 30 minutes. Oxygen can deactivate the catalyst, so its rigorous exclusion is paramount for reproducibility.
-
Reaction Setup:
-
Add the N-tosylated enyne substrate (1.0 eq) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask with a septum and place it under a positive pressure of argon or nitrogen.
-
Using a cannula or syringe, transfer the degassed DCM to the flask to achieve a substrate concentration of 0.01–0.05 M. Higher dilutions favor the intramolecular RCEYM over potential intermolecular side reactions.[3]
-
-
Catalyst Preparation and Addition:
-
In a separate, small, flame-dried vial under an inert atmosphere, weigh the Grubbs or Hoveyda-Grubbs catalyst (typically 1–5 mol%).
-
Dissolve the catalyst in a small amount of degassed DCM (approx. 1-2 mL). Second-generation catalysts are highly active, and adding them as a solution ensures rapid and uniform dispersion in the reaction mixture.
-
Using a syringe, add the catalyst solution dropwise to the stirring solution of the enyne substrate at room temperature.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature (or with gentle heating to 35-40 °C if necessary).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-12 hours, as indicated by the complete consumption of the starting material.
-
-
Quenching the Reaction:
-
Once the reaction is complete, add a few drops of ethyl vinyl ether to the flask and stir for 20-30 minutes. The electron-rich ethyl vinyl ether reacts with the active catalyst, forming a stable Fischer carbene and effectively quenching the metathesis activity. This prevents product degradation during workup.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel. The eluent system will depend on the specific substrate but is typically a mixture of hexanes and ethyl acetate.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield the purified vinylpyrrolidine derivative.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (degraded by air/moisture).2. Insufficiently degassed solvent.3. Catalyst poisoning by unprotected nitrogen.4. Substrate impurities (e.g., peroxides, amines). | 1. Use fresh catalyst from a reliable source, handle under inert gas.2. Ensure rigorous freeze-pump-thaw or argon bubbling.3. Protect the nitrogen with a Ts or Boc group, or add 1.1 eq of p-TsOH.4. Purify the starting material carefully before the reaction. |
| Formation of Oligomers/Polymers | 1. Reaction concentration is too high. | 1. Decrease the concentration to 0.01 M or lower. Consider slow addition of the substrate to a solution of the catalyst. |
| Slow Reaction Rate | 1. Low catalyst activity (e.g., using G-I for a challenging substrate).2. Low reaction temperature. | 1. Switch to a more active catalyst like G-II or HG-II.2. Gently warm the reaction to 35-40 °C.3. For terminal alkynes, perform the reaction under an ethylene atmosphere.[1][3] |
| Product Decomposition on Silica Gel | 1. The diene product is sensitive to acid. | 1. Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent (e.g., 1% Et₃N). |
Conclusion and Future Outlook
Ring-Closing Enyne Metathesis is a robust and reliable method for the synthesis of functionalized pyrrolidines.[12] By understanding the reaction mechanism, making an informed catalyst choice, and implementing strategies to mitigate catalyst deactivation, researchers can efficiently access these valuable heterocyclic cores. The resulting vinylpyrrolidines are versatile intermediates, ready for further elaboration into complex molecules for applications in medicinal chemistry and natural product synthesis.[5] As catalyst development continues to advance, the scope and efficiency of RCEYM in synthesizing nitrogen heterocycles will undoubtedly expand, enabling the construction of even more intricate and biologically relevant structures.[9]
References
-
Villar, H., Frings, M., & Bolm, C. (2006). Ring closing enyne metathesis: A powerful tool for the synthesis of heterocycles. University of Windsor. [Link]
-
Organic Chemistry Portal. (n.d.). Enyne Metathesis. organic-chemistry.org. [Link]
-
Podgorski, I., & Connon, S. J. (2017). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. PMC - NIH. [Link]
-
Villar, H., Frings, M., & Bolm, C. (2006). Ring closing enyne metathesis : A powerful tool for the synthesis of heterocycles. Chemical Society Reviews. [Link]
-
Pavan, M., et al. (2020). A Concise Ring Closing Enyne Metathesis Approach for the Preparation of Functionalized Proline-Derived Azabicycloalkane Amino Acids. AIR Unimi. [Link]
-
Wikipedia. (n.d.). Ring-closing metathesis. en.wikipedia.org. [Link]
-
Das, S., et al. (2022). Selective Enyne Ring-Closing Metathesis with Main Group Metal Catalysts. chemrxiv.org. [Link]
-
Organic Chemistry Portal. (n.d.). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. organic-chemistry.org. [Link]
-
ResearchGate. (2010). ChemInform Abstract: Synthesis of Nitrogen-Containing Heterocycles via Ring-Closing Ene-Ene and Ene-Yne Metathesis Reactions: An Easy Access to 1- and 2-Benzazepine Scaffolds and Five- and Six-Membered Lactams. researchgate.net. [Link]
-
Donnard, M., & Fensterbank, L. (2012). Ene–yne cross-metathesis with ruthenium carbene catalysts. Beilstein Journals. [Link]
-
Troisi, F., & Granito, C. (n.d.). ENYNE METATHESIS REACTIONS IN THE SYNTHESIS OF SMALL RING HETEROCYCLES. arkat-usa.org. [Link]
-
Mori, M. (2007). Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds. PMC. [Link]
-
Lippstreu, J. J., & Straub, B. F. (2005). Mechanism of Enyne Metathesis Catalyzed by Grubbs Ruthenium−Carbene Complexes: A DFT Study. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). organic-chemistry.org. [Link]
-
Fürstner, A., & Seidel, G. (1998). Ring Closing Alkyne Metathesis. Comparative Investigation of Two Different Catalyst Systems and Application to the Stereoselective Synthesis of Olfactory Lactones, Azamacrolides, and the Macrocyclic Perimeter of the Marine Alkaloid Nakadomarin A. Journal of the American Chemical Society. [Link]
-
Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
Villar, H., Frings, M., & Bolm, C. (2006). Ring closing enyne metathesis: A powerful tool for the synthesis of heterocycles. Chemical Society Reviews (RSC Publishing). [Link]
-
Wikipedia. (n.d.). Enyne metathesis. en.wikipedia.org. [Link]
-
YouTube. (2011). Synthesis of Heterocycles through a Ruthenium-Catalyzed Tandem Ring-Closing. youtube.com. [Link]
Sources
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- 2. Ring closing enyne metathesis: A powerful tool for the synthesis of heterocycles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Enyne Metathesis [organic-chemistry.org]
- 4. Enyne metathesis - Wikipedia [en.wikipedia.org]
- 5. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ring Closing Metathesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ring closing enyne metathesis : A powerful tool for the synthesis of heterocycles - Chemical Society Reviews (RSC Publishing) DOI:10.1039/B508899M [pubs.rsc.org]
- 11. BJOC - Ene–yne cross-metathesis with ruthenium carbene catalysts [beilstein-journals.org]
- 12. Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction [organic-chemistry.org]
The Strategic Utility of 2-Ethynylpyrrolidine Hydrochloride in Modern Drug Discovery: Application Notes and Synthetic Protocols
Introduction: Unlocking Molecular Complexity with a Versatile Building Block
In the landscape of contemporary pharmaceutical development, the demand for novel molecular architectures with enhanced potency, selectivity, and improved pharmacokinetic profiles is incessant. The pyrrolidine scaffold is a privileged motif, appearing in numerous FDA-approved drugs due to its favorable physicochemical properties and its ability to serve as a versatile template for three-dimensional molecular design.[1][2] When functionalized with a reactive ethynyl group, as in 2-Ethynylpyrrolidine hydrochloride (CAS No. 1314937-87-5), this building block becomes a powerful tool for medicinal chemists.[3][4] Its hydrochloride salt form enhances solubility in aqueous media, facilitating its use in a variety of reaction conditions.[3]
This technical guide provides an in-depth exploration of 2-Ethynylpyrrolidine hydrochloride as a key pharmaceutical intermediate. We will delve into its core reactivity, present detailed, field-proven protocols for its application in crucial carbon-carbon bond-forming reactions, and discuss its potential in the synthesis of high-value therapeutic agents, particularly in the realms of antiviral and kinase inhibitor development.
Physicochemical Properties and Spectral Data
A thorough understanding of a building block's physical and spectral characteristics is fundamental to its effective application in synthesis and for quality control.
| Property | Value | Reference(s) |
| CAS Number | 1314937-87-5 | [3][4] |
| Molecular Formula | C₆H₁₀ClN | [4] |
| Molecular Weight | 131.60 g/mol | [4] |
| Appearance | Solid | [3] |
| Purity | Typically ≥97% | [5] |
| Storage | Store at 2-8°C for long-term | [5] |
| Solubility | Enhanced solubility in water | [3] |
Core Reactivity and Synthetic Applications
The synthetic utility of 2-Ethynylpyrrolidine hydrochloride is primarily driven by the reactivity of its terminal alkyne. This functional group is a gateway to a vast array of chemical transformations, most notably the Sonogashira coupling and azide-alkyne "click" chemistry. These reactions are celebrated for their reliability, functional group tolerance, and efficiency in constructing complex molecular frameworks.
Sonogashira Coupling: Forging Aryl-Alkyne and Vinyl-Alkyne Bonds
The Sonogashira reaction is a powerful palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is instrumental in the synthesis of conjugated systems and has been widely applied in the preparation of biologically active molecules, including kinase inhibitors.[10]
Causality Behind Experimental Choices:
-
Palladium Catalyst: The palladium(0) species is the active catalyst that undergoes oxidative addition with the aryl/vinyl halide.
-
Copper(I) Co-catalyst: The copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
-
Solvent: Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation and side reactions.
Workflow for a General Sonogashira Coupling Reaction:
Caption: General workflow for a Sonogashira coupling reaction.
Detailed Protocol: Synthesis of a Pyrrolidinyl-Arylalkyne
This protocol describes a general procedure for the Sonogashira coupling of 2-Ethynylpyrrolidine (generated in situ from the hydrochloride salt) with an aryl iodide.
Materials:
-
2-Ethynylpyrrolidine hydrochloride
-
Aryl iodide
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl iodide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF) to dissolve the solids. Add triethylamine (3.0 eq) followed by 2-Ethynylpyrrolidine hydrochloride (1.2 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired pyrrolidinyl-arylalkyne.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click" Chemistry
The CuAAC reaction is a cornerstone of "click" chemistry, enabling the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[11] This reaction is exceptionally robust, often proceeding in high yields under mild, aqueous conditions, making it ideal for late-stage functionalization in drug discovery.
Causality Behind Experimental Choices:
-
Copper(I) Catalyst: The Cu(I) ion is the active catalyst. It is often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).
-
Azide Counterpart: The organic azide can be prepared from a corresponding alkyl or aryl halide or other suitable precursor.
-
Solvent System: A variety of solvents can be used, including mixtures of water and a miscible organic solvent like t-butanol or THF.
Workflow for a General CuAAC Reaction:
Caption: General workflow for a CuAAC "click" reaction.
Detailed Protocol: Synthesis of a 1-(Pyrrolidin-2-yl-methyl)-1,2,3-triazole
This protocol outlines a general procedure for the CuAAC reaction between 2-Ethynylpyrrolidine hydrochloride and an organic azide.
Materials:
-
2-Ethynylpyrrolidine hydrochloride
-
Organic azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., Dichloromethane/Methanol)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the organic azide (1.0 eq) and 2-Ethynylpyrrolidine hydrochloride (1.1 eq) in a 1:1 mixture of t-BuOH and water.
-
Catalyst Addition: To the stirring solution, add an aqueous solution of CuSO₄·5H₂O (0.05 eq) followed by an aqueous solution of sodium ascorbate (0.1 eq).
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours. Monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired 1,2,3-triazole derivative.
Application in the Synthesis of Kinase and Antiviral Inhibitors
While direct, publicly available examples of marketed drugs synthesized from 2-Ethynylpyrrolidine hydrochloride are scarce, its potential as a key intermediate in the synthesis of kinase and antiviral inhibitors is significant. The pyrrolidine ring is a common feature in many kinase inhibitors, often interacting with the hinge region of the kinase domain.[12][13][14] The ethynyl group can serve as a rigid linker to other pharmacophoric elements or as a reactive handle for covalent modification of the target protein.
In the context of antiviral drug development, the pyrrolidine scaffold is present in several approved drugs.[11][15] The triazole ring formed via click chemistry is a well-known bioisostere for amide and other functional groups, offering improved metabolic stability and synthetic accessibility.
Safety and Handling
As a responsible Senior Application Scientist, ensuring the safe handling of all chemical reagents is of paramount importance. While a specific, comprehensive Safety Data Sheet (SDS) for 2-Ethynylpyrrolidine hydrochloride is not widely available from major public databases, a risk assessment based on its structural components—an alkyl amine and a terminal alkyne—dictates the necessary precautions.
Hazard Assessment:
-
Alkyl Amine Moiety: Alkylamines can be corrosive and cause skin and eye irritation or burns.[10] They may also be harmful if inhaled or swallowed.
-
Terminal Alkyne: Terminal alkynes can be flammable and may form explosive metal acetylides, particularly with heavy metals.
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[10]
-
Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and heavy metal salts.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[5]
-
Spill and Disposal: In case of a spill, absorb with an inert material and dispose of in accordance with local regulations.
First Aid Measures:
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Conclusion
2-Ethynylpyrrolidine hydrochloride is a valuable and versatile building block for pharmaceutical research and development. Its unique combination of a privileged pyrrolidine scaffold and a highly reactive terminal alkyne functional group provides medicinal chemists with a powerful tool for the efficient construction of complex and novel molecular entities. The robust and reliable nature of Sonogashira coupling and CuAAC "click" chemistry allows for the late-stage introduction of this fragment, accelerating the drug discovery process. While further public documentation of its direct application in marketed drugs is needed, its potential for the synthesis of next-generation kinase inhibitors, antiviral agents, and other therapeutics is undeniable. Adherence to strict safety protocols is essential when handling this and any reactive chemical intermediate.
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Application Note: Strategic Incorporation of Ethynyl Groups in Bioactive Molecules
Abstract
The ethynyl group (–C≡CH), a seemingly simple structural motif, has emerged as a powerful tool in modern drug discovery and chemical biology.[1][2] Its unique physicochemical properties—linearity, rigidity, and tunable electronics—allow it to serve diverse functions, from enhancing target binding and metabolic stability to enabling advanced bio-imaging and covalent inhibition strategies.[3] This guide provides an in-depth analysis of the strategic roles of the ethynyl group, outlines robust synthetic protocols for its incorporation into bioactive scaffolds, and presents a case study to illustrate its impact on pharmacological profiles.
The Multifaceted Role of the Ethynyl Group in Medicinal Chemistry
The strategic placement of an ethynyl group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Its utility stems from several key functions:
-
Bioisosteric Replacement: The ethynyl group can act as a non-classical bioisostere for various functional groups.[4] For instance, its linear geometry and π-system can mimic aromatic rings, while the polarized C-H bond can serve as a weak hydrogen bond donor, effectively replacing halogen atoms involved in halogen bonding interactions.[5] This substitution can improve physicochemical properties and mitigate metabolic liabilities associated with the original moiety.[4]
-
Metabolic Blocker: Introducing an ethynyl group at a site of metabolic oxidation can block enzymatic degradation, thereby increasing the molecule's half-life and bioavailability.[6][7] Its electronic nature makes it resistant to common metabolic pathways, such as oxidation by cytochrome P450 enzymes.
-
Pharmacophore for Target Engagement: The rigid, linear structure of the ethynyl group makes it an excellent linker to span narrow passages within an enzyme's active site, connecting two larger functional domains of a ligand without introducing conformational flexibility.[8] Its terminal C-H can also act as a hydrogen bond donor, forming critical interactions with protein backbones.[5] This has been exploited in the design of potent inhibitors for targets like kinases and reverse transcriptase.[1][8]
-
Covalent Inhibition: When conjugated with an electron-withdrawing group, the ethynyl group can act as a "warhead" for targeted covalent inhibitors.[9] The electrophilic nature of the alkyne facilitates a nucleophilic addition reaction with a cysteine residue in the target protein, leading to irreversible inhibition.[9]
-
Handle for Bioorthogonal Chemistry: The terminal alkyne is a key functional group in "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[10][11] This bioorthogonal reaction allows for the specific and efficient labeling of alkyne-modified biomolecules with probes for imaging, tracking, or target identification in complex biological systems without interfering with native processes.[12]
Caption: Diverse roles of the ethynyl group in drug design.
Synthetic Strategy: The Sonogashira Cross-Coupling Reaction
The Sonogashira coupling is the most prevalent and versatile method for forming a C(sp²)-C(sp) bond, making it the cornerstone for incorporating terminal alkynes into aryl or vinyl halides.[13][14] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.[15]
Mechanism Insight: The reaction proceeds through two interconnected catalytic cycles. In the palladium cycle, the Pd(0) catalyst undergoes oxidative addition with the aryl/vinyl halide. Simultaneously, in the copper cycle, the terminal alkyne reacts with the Cu(I) salt to form a more nucleophilic copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-halide complex. The resulting Pd(II)-alkynyl complex undergoes reductive elimination to yield the final product and regenerate the Pd(0) catalyst.
Detailed Protocol: Sonogashira Coupling of an Aryl Bromide
This protocol describes a general procedure for the palladium/copper-catalyzed Sonogashira coupling of an aryl bromide with a terminal alkyne.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Base (e.g., triethylamine (TEA) or diisopropylamine (DIPA), ~3-4 mL)
-
Solvent (e.g., anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), ~5-10 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deuterated solvent for NMR (e.g., CDCl₃)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide (1.0 mmol), palladium catalyst (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Causality Note: An inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst and the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is an undesired side reaction.[16]
-
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF, 5 mL) and the base (e.g., TEA, 3 mL). Stir the mixture for 5-10 minutes to ensure dissolution and catalyst activation.
-
Alkyne Addition: Using a syringe, add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or heat to 40-60 °C. The optimal temperature depends on the reactivity of the aryl halide (I > Br > Cl).
-
Self-Validation: Monitor the reaction progress by TLC. Take small aliquots from the reaction mixture, quench with water, extract with ethyl acetate, and spot on a TLC plate. The disappearance of the starting aryl bromide spot and the appearance of a new, typically higher Rf product spot indicates reaction progression.
-
-
Work-up: Once the reaction is complete (as determined by TLC, typically 2-24 hours), cool the mixture to room temperature. Dilute with water (20 mL) and extract with an organic solvent like ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Caption: Experimental workflow for Sonogashira cross-coupling.
Case Study: Ethynyl Group in a p53-Y220C Stabilizer
The introduction of an ethynyl group as a bioisostere for iodine was investigated in ligands designed to stabilize the p53-Y220C cancer mutant.[17] This provides an excellent example of how ethynylation can modulate binding affinity.
| Compound | Key Interacting Moiety | Binding Affinity (Kd, µM) | Change in Affinity |
| Parent Compound | Iodo | 0.076 | - |
| Ethynylated Analog | Ethynyl | 1.0 | 13-fold decrease |
Data sourced from Wilcken et al., ACS Chemical Biology, 2015.[17]
Analysis of Results: In this specific case, replacing a strongly interacting iodine atom (forming a halogen bond) with an ethynyl group resulted in a 13-fold loss of affinity. High-resolution crystal structures revealed that while the ethynyl group did form a hydrogen bond with the protein backbone, this interaction was weaker than the original halogen bond in this particular binding pocket.
Expert Insight: This case study underscores a critical principle in drug design: bioisosteric replacements are not universally beneficial. The success of replacing one group with another is highly dependent on the specific context of the protein-ligand binding site.[4] While the ethynyl group is a valid bioisostere for halogens, its effectiveness must be empirically validated. Computational modeling and structural biology are invaluable tools for predicting and rationalizing the outcomes of such modifications.
Conclusion
The ethynyl group is a versatile and powerful functional group in the medicinal chemist's toolkit. Its strategic incorporation can be used to fine-tune a wide range of molecular properties, including binding affinity, metabolic stability, and pharmacokinetic profiles. The Sonogashira coupling provides a reliable and efficient method for its installation. However, as demonstrated by the case study, the impact of ethynylation is context-dependent and requires careful experimental validation to achieve the desired improvements in a bioactive molecule.
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Wilcken, R., et al. (2015). Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere. ACS Chemical Biology. Available at: [Link]
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Gîrbacea, O. A., et al. (2023). Meso-Formyl, Vinyl, and Ethynyl Porphyrins—Multipotent Synthons for Obtaining a Diverse Array of Functional Derivatives. International Journal of Molecular Sciences. Available at: [Link]
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Wang, C., et al. (2019). Ethynylation of Formaldehyde over Binary Cu-Based Catalysts: Study on Synergistic Effect between Cu+ Species and Acid/Base Sites. ResearchGate. Available at: [Link]
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Köppen, L. M., et al. (2000). Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. The Journal of Organic Chemistry. Available at: [Link]
-
Zhang, H., et al. (2015). Development of Bioorthogonal Reactions and Their Applications in Bioconjugation. Molecules. Available at: [Link]
-
Wilcken, R., et al. (2015). Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere. ACS Chemical Biology. Available at: [Link]
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Wilcken, R., et al. (2015). Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere. ACS Publications. Available at: [Link]
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EPFL. (2013). A new method for clicking molecules together. EPFL News. Available at: [Link]
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Bolstad, D. B., et al. (2013). Acetylenic Linkers in Lead Compounds: A Study of the Stability of the Propargyl-Linked Antifolates. Drug Metabolism and Disposition. Available at: [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry. Available at: [Link]
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Sletten, E. M., & Bertozzi, C. R. (2011). From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions. Accounts of Chemical Research. Available at: [Link]
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SciTechnol. (n.d.). Pharmacokinetics and Drug Metabolism: Interactions and Implications. Available at: [Link]
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Debnath, M., & Rej, S. (2022). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. Frontiers in Chemistry. Available at: [Link]
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Li, Y., et al. (2026). Cu-Catalyzed One-Pot Synthesis of Trifluoromethylated β-Lactams by Reaction of Nitrosoarenes, Trifluorodiazoethane and Arylacetylenes. Organic Letters. Available at: [Link]
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Application Notes and Protocols: A Guide to the N-Alkylation of 2-Ethynylpyrrolidine
Introduction: The Significance of N-Alkylated 2-Ethynylpyrrolidine Scaffolds
The pyrrolidine ring is a ubiquitous structural motif in a vast array of biologically active natural products and pharmaceutical agents.[1] When functionalized with an ethynyl group at the 2-position, it provides a versatile handle for further chemical modifications, most notably through "click chemistry" reactions. The subsequent N-alkylation of this scaffold is a critical step in the synthesis of diverse molecular libraries for drug discovery and development. The introduction of various alkyl substituents on the nitrogen atom allows for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which are paramount for optimizing pharmacokinetic and pharmacodynamic profiles.[2] This guide provides a detailed experimental procedure for the N-alkylation of 2-ethynylpyrrolidine, emphasizing the critical parameters and underlying chemical principles to ensure a successful and reproducible synthesis.
Chemical Principles and Mechanistic Overview
The N-alkylation of 2-ethynylpyrrolidine with an alkyl halide is a classic example of a nucleophilic substitution reaction (SN2).[3] The lone pair of electrons on the nitrogen atom of the pyrrolidine ring acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide and displacing the halide leaving group.
A crucial aspect of this reaction is the management of the hydrogen halide (HX) byproduct, which protonates the basic nitrogen of the starting material and the product, rendering them non-nucleophilic and halting the reaction. To circumvent this, a base is added to neutralize the acid as it is formed. Common choices for this purpose are non-nucleophilic inorganic bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), or organic bases like triethylamine (Et3N) or diisopropylethylamine (DIPEA).
A potential side reaction is overalkylation, where the initially formed tertiary amine product reacts further with the alkyl halide to form a quaternary ammonium salt.[3] This is generally less of a concern when alkylating a secondary amine like 2-ethynylpyrrolidine to a tertiary amine, as the resulting tertiary amine is sterically more hindered and less nucleophilic than the starting secondary amine. However, careful control of stoichiometry is still recommended.
The terminal alkyne functionality is generally stable under these conditions, but strong bases and high temperatures should be avoided to prevent potential side reactions such as deprotonation of the terminal alkyne or isomerization.
Materials and Equipment
Reagents and Solvents:
-
2-Ethynylpyrrolidine (or its hydrochloride salt)
-
Alkyl halide (e.g., iodomethane, ethyl bromide, benzyl bromide)
-
Anhydrous Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3)
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Glassware for column chromatography
Experimental Workflow Diagram
Caption: Experimental workflow for the N-alkylation of 2-ethynylpyrrolidine.
Detailed Experimental Protocol
Safety Precautions: 2-Ethynylpyrrolidine and alkylating agents can be toxic and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-ethynylpyrrolidine (1.0 eq).
-
If starting from the hydrochloride salt, use 1.0 eq of the salt and add an additional equivalent of the base.
-
Add anhydrous potassium carbonate (K2CO3, 2.0-3.0 eq) or cesium carbonate (Cs2CO3, 2.0 eq). Cesium carbonate is more soluble in organic solvents and can sometimes lead to faster reaction rates.
-
Place the flask under an inert atmosphere of nitrogen or argon.
-
Add anhydrous acetonitrile (MeCN) to achieve a concentration of approximately 0.1-0.2 M with respect to the 2-ethynylpyrrolidine.
-
Stir the suspension for 10-15 minutes at room temperature.
-
-
Addition of Alkylating Agent:
-
Dissolve the alkyl halide (1.1-1.2 eq) in a small amount of anhydrous acetonitrile.
-
Add the alkyl halide solution dropwise to the stirred suspension of the amine and base at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
To prepare a TLC sample, withdraw a small aliquot of the reaction mixture, dilute it with dichloromethane (DCM), and filter it through a small plug of silica or cotton to remove the inorganic salts.
-
Spot the filtered sample on a TLC plate alongside a spot of the starting 2-ethynylpyrrolidine.
-
Elute the TLC plate with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate, often with a small amount of triethylamine to prevent streaking of the amines).
-
Visualize the spots under a UV lamp and/or by staining with an appropriate agent (e.g., potassium permanganate or ninhydrin for the primary/secondary amine starting material).
-
The reaction is complete when the starting material spot is no longer visible.
-
-
Workup Procedure:
-
Once the reaction is complete, filter the reaction mixture through a pad of celite to remove the inorganic salts.
-
Rinse the filter cake with a small amount of acetonitrile or dichloromethane.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO3) solution to remove any remaining acidic byproducts.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.
-
The choice of eluent will depend on the polarity of the product, but a gradient of ethyl acetate in hexanes is a good starting point. Adding a small percentage (e.g., 1%) of triethylamine to the eluent can improve the peak shape and recovery of the amine product.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the purified N-alkylated 2-ethynylpyrrolidine.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Exemplary Reaction Conditions
The following table provides a summary of generalized conditions for the N-alkylation of 2-ethynylpyrrolidine with various alkylating agents. Note that reaction times and yields are indicative and may require optimization.
| Alkylating Agent | Base (eq) | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Iodomethane | K2CO3 (2.0) | MeCN | 25 | 2-6 |
| Ethyl bromide | K2CO3 (2.0) | DMF | 25-50 | 6-12 |
| Benzyl bromide | K2CO3 (2.0) | MeCN | 25 | 4-8 |
| Propargyl bromide | Cs2CO3 (2.0) | MeCN | 25 | 3-6 |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Slow or incomplete reaction | - Insufficiently active alkyl halide.- Poor quality base or solvent.- Low reaction temperature. | - Use a more reactive alkyl halide (I > Br > Cl).- Ensure the base is finely powdered and the solvent is anhydrous.- Gently heat the reaction mixture (e.g., to 40-50 °C), monitoring for potential side reactions. |
| Formation of multiple products | - Overalkylation to form a quaternary ammonium salt.- Side reactions involving the alkyne. | - Use a smaller excess of the alkylating agent (e.g., 1.05-1.1 eq).- Avoid high temperatures and strongly basic conditions. |
| Streaking on TLC plate | - The basic amine is interacting with the acidic silica gel. | - Add a small amount of triethylamine (e.g., 1%) to the TLC eluent. |
| Low recovery after chromatography | - The product is binding strongly to the silica gel. | - Use an eluent containing a small amount of triethylamine.- Consider using a different stationary phase, such as alumina. |
References
-
Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PMC. [Link]
-
The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. MDPI. [Link]
-
N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate. [Link]
- Method for purifying N-(2-hydroxyethyl)-2-pyrrolidone.
-
Determination of N-vinyl-2-pyrrolidone and N-methyl-2-pyrrolidone in drugs using polypyrrole-based headspace solid-phase microextraction and gas chromatography-nitrogen-phosphorous detection. ResearchGate. [Link]
-
Safety Data Sheet: N-Ethyl-2-pyrrolidone. Carl ROTH. [Link]
-
Synthesis and Reactions of N-Ethynyl-heterocycles. ResearchGate. [Link]
-
Alkyl Halides to Alkynes. Chemistry Steps. [Link]
-
How do you purify N-vinylpyrrolidinone?. ResearchGate. [Link]
-
Alkynylation. Wikipedia. [Link]
-
Safety Data Sheet: N-Ethyl-2-pyrrolidone. Carl ROTH. [Link]
-
Organic Chemistry II - Synthesis of Alkynes from Acetylides. YouTube. [Link]
-
Chiral Alkyl Halides: Underexplored Motifs in Medicine. PMC. [Link]
-
Acetylene Group, Friend or Foe in Medicinal Chemistry. PubMed. [Link]
-
Safety Data Sheet: N-Ethyl-2-pyrrolidone. Carl ROTH. [Link]
- Process for the purification of 2-pyrrolidone.
-
IR spectroscopy of N-methylpyrrolidine product in current work (red...). ResearchGate. [Link]
-
Alkenyl halide synthesis by olefination. Organic Chemistry Portal. [Link]
-
Alkylation of Alkynes; Alkyne Additions in Synthesis. YouTube. [Link]
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N-alkylation of ethylenediamine with alcohols catalyzed by CuO-NiO/γ-Al2O3. ResearchGate. [Link]
-
Pyrrolidine. NIST WebBook. [Link]
-
Synthesis of Fluoroalkylated Pyrrolidines through Neat Reaction of Fluoroalkyl Iodides with N, N‐Diallylamines. ResearchGate. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]
-
Protecting group. Wikipedia. [Link]
-
Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. CureFFI.org. [Link]
-
Organic Functional Group Protection. Organic Chemistry Portal. [Link]
-
Recent Progress of Protecting Groups for Terminal Alkynes. SIOC Journals. [Link]
Sources
Application Notes and Protocols: The Versatility of Pyrrolidinones in Modern Organic Synthesis
Introduction: The Pyrrolidinone Core - A Privileged Scaffold and Versatile Synthetic Tool
The pyrrolidinone ring, a five-membered lactam, represents a cornerstone of modern organic and medicinal chemistry. Its unique combination of structural rigidity, hydrogen bonding capability, and conformational flexibility has established it as a "privileged scaffold"—a molecular framework capable of interacting with a diverse range of biological targets.[1] This versatility is underscored by the presence of the pyrrolidinone moiety in over 20 FDA-approved drugs, spanning a wide array of therapeutic areas.[1]
Beyond its significance as a pharmacophore, the pyrrolidinone structure and its derivatives serve as indispensable tools in the synthetic chemist's arsenal. From high-boiling polar aprotic solvents that drive challenging reactions to chiral catalysts that orchestrate complex stereochemical outcomes, pyrrolidinones are integral to both industrial-scale production and cutting-edge academic research. This guide provides an in-depth exploration of the multifaceted applications of pyrrolidinones, offering not just protocols but also the underlying scientific rationale to empower researchers in their synthetic endeavors.
Part 1: N-Methyl-2-Pyrrolidone (NMP) as a High-Performance Solvent
N-Methyl-2-pyrrolidone (NMP) is a powerful, polar aprotic solvent prized for its exceptional solvating power, high thermal and chemical stability, and complete miscibility with water.[2] These properties make it a solvent of choice for a wide range of applications, from polymer manufacturing to challenging chemical transformations.
Application Note 1.1: Facilitating Nucleophilic Aromatic Substitution (SNAr) Reactions
Causality: The SNAr mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex.[3] The efficiency of the reaction is highly dependent on the solvent's ability to stabilize this charged species without solvating the nucleophile so strongly that its reactivity is quenched. NMP, as a polar aprotic solvent, excels in this role. Its high dielectric constant stabilizes the anionic intermediate, while its inability to act as a hydrogen-bond donor leaves the nucleophile highly reactive, thereby accelerating the reaction rate. This makes NMP particularly effective for reactions involving moderately reactive aryl halides or weak nucleophiles.[3]
Experimental Protocol 1: General Protocol for SNAr Reaction Using NMP
This protocol describes a representative SNAr reaction between an activated aryl halide and an amine nucleophile.
Materials:
-
Activated Aryl Halide (e.g., 1-chloro-4-nitrobenzene)
-
Amine Nucleophile (e.g., morpholine)
-
Base (e.g., K₂CO₃, anhydrous)
-
N-Methyl-2-pyrrolidone (NMP, anhydrous)
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the activated aryl halide (1.0 equiv.), the amine nucleophile (1.2 equiv.), and anhydrous potassium carbonate (2.0 equiv.).
-
Add anhydrous NMP to achieve a substrate concentration of 0.5 M.
-
Heat the reaction mixture to 80-120 °C under an inert atmosphere (e.g., nitrogen or argon). The optimal temperature is substrate-dependent and should be determined by TLC or LCMS monitoring.
-
Stir the reaction until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography or recrystallization as required.
Self-Validation: The progress of the reaction can be reliably monitored by TLC, observing the disappearance of the aryl halide spot and the appearance of a new, more polar product spot. Complete conversion is confirmed by LCMS analysis of an aliquot from the reaction mixture. The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Application Note 1.2: NMP in Polyurethane Dispersion (PUD) Synthesis
Causality: In the prepolymer mixing process for creating aqueous polyurethane dispersions, NMP serves two critical functions. First, it acts as a viscosity-reducing agent for the highly viscous isocyanate-terminated prepolymer.[4] This is essential for maintaining a homogenous and stirrable reaction mixture, particularly when incorporating solid components like the internal emulsifier (e.g., DMPA).[5] Second, NMP remains in the final dispersion as a coalescing agent, facilitating the fusion of polymer particles during the film-forming process to ensure a smooth, continuous coating.[4]
Data Presentation 1: Comparison of Polar Aprotic Solvents
The choice of solvent is critical for reaction optimization. The table below compares the key physicochemical properties of NMP with other common polar aprotic solvents.[6][7][8]
| Property | N-Methyl-2-pyrrolidone (NMP) | Dimethyl Sulfoxide (DMSO) | N,N-Dimethylformamide (DMF) |
| Formula | C₅H₉NO | C₂H₆OS | C₃H₇NO |
| Molecular Weight ( g/mol ) | 99.13 | 78.13 | 73.09 |
| Boiling Point (°C) | 202 | 189 | 153 |
| Melting Point (°C) | -24 | 18.5 | -61 |
| Density (g/mL at 25°C) | 1.028 | 1.096 | 0.944 |
| Viscosity (cP at 25°C) | 1.6 | 2.0 | 0.8 |
| Dielectric Constant | 32.2 | 48.9 | 36.7 |
Visualization 1: SNAr Reaction Mechanism
This diagram illustrates the key steps in a nucleophilic aromatic substitution (SNAr) reaction, highlighting the role of the solvent in stabilizing the intermediate.
Caption: The SNAr reaction proceeds via a stabilized anionic intermediate.
Part 2: The Pyrrolidinone Scaffold as a Synthetic Building Block
The 2-pyrrolidinone ring is not just a solvent component but a versatile starting material for constructing more complex molecules, particularly in the field of medicinal chemistry. Its N-H bond and carbonyl group provide two reactive handles for diverse chemical modifications.
Application Note 2.1: Synthesis of N-Substituted Pyrrolidinones
Causality: The nitrogen atom in 2-pyrrolidinone is part of an amide linkage, making the N-H proton moderately acidic (pKa ≈ 24 in DMSO). Treatment with a suitable base (e.g., NaH, K₂CO₃) generates the corresponding anion, which is a potent nucleophile. This anion readily participates in substitution reactions with various electrophiles, most commonly alkyl halides, providing a straightforward and high-yielding route to a vast array of N-substituted pyrrolidinones. This reaction is fundamental to the synthesis of NMP, NVP, and numerous pharmaceutical intermediates.
Experimental Protocol 2: General Procedure for N-Alkylation of 2-Pyrrolidinone
This protocol describes the synthesis of an N-alkyl-2-pyrrolidinone from 2-pyrrolidinone and an alkyl halide.
Materials:
-
2-Pyrrolidinone
-
Alkyl Halide (e.g., Benzyl bromide)
-
Base (e.g., Sodium hydride, 60% dispersion in mineral oil)
-
Anhydrous Solvent (e.g., THF or DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
Procedure:
-
Caution: Sodium hydride reacts violently with water. All glassware must be flame-dried, and the reaction must be run under an inert atmosphere.
-
To a three-neck round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.1 equiv.) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-pyrrolidinone (1.0 equiv.) in anhydrous THF to the NaH suspension. Effervescence (H₂ gas) will be observed.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the resulting solution back to 0 °C and add the alkyl halide (1.05 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC or LCMS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or distillation to afford the pure N-alkyl-2-pyrrolidinone.
Self-Validation: The formation of the pyrrolidinone anion is visually confirmed by the cessation of hydrogen gas evolution. The reaction's completion is tracked via TLC/LCMS. The final product structure is verified by NMR spectroscopy, which will show the disappearance of the N-H proton signal and the appearance of signals corresponding to the newly introduced alkyl group.
Visualization 2: Derivatization of the 2-Pyrrolidinone Core
This diagram showcases the primary synthetic pathways originating from the 2-pyrrolidinone scaffold.
Caption: Key synthetic transformations of the 2-pyrrolidinone scaffold.
Part 3: N-Vinylpyrrolidone (NVP) in Polymer Chemistry
N-Vinylpyrrolidone (NVP) is a highly reactive monomer that is the cornerstone for producing polyvinylpyrrolidone (PVP), a remarkably versatile and biocompatible polymer.[9]
Application Note 3.1: Synthesis of Polyvinylpyrrolidone (PVP)
Causality: The vinyl group of NVP is susceptible to free-radical polymerization. This process is typically initiated by thermal or photochemical decomposition of an initiator (e.g., AIBN) to generate radicals. These radicals add to the double bond of an NVP monomer, creating a new radical species that propagates by adding to subsequent monomers. The molecular weight of the resulting PVP polymer is a critical parameter that dictates its properties and applications. It can be controlled by adjusting the monomer-to-initiator ratio, temperature, and solvent. The resulting polymer's properties are often characterized by a "K-value," which is derived from its relative viscosity.[10]
Experimental Protocol 3: Laboratory Synthesis of PVP (K-30)
This protocol is adapted from dispersion polymerization methods to produce PVP microspheres.[11]
Materials:
-
N-vinylpyrrolidone (NVP), inhibitor removed
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Poly(N-vinylpyrrolidone-co-vinyl acetate) (P(NVP-co-VAc)) as a dispersant
-
Ethyl acetate (solvent)
Procedure:
-
Purify NVP by vacuum distillation to remove the polymerization inhibitor.
-
In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve the dispersant P(NVP-co-VAc) in ethyl acetate.
-
Add the purified NVP monomer to the solution.
-
Dissolve the initiator, AIBN, in a small amount of ethyl acetate and add it to the reaction mixture.
-
Deoxygenate the solution by bubbling nitrogen through it for 30 minutes.
-
Heat the mixture to 60-70 °C with constant stirring under a nitrogen atmosphere.
-
Maintain the temperature for 6-8 hours to allow polymerization to proceed. The formation of a white precipitate (PVP microspheres) will be observed.
-
Cool the reaction to room temperature.
-
Collect the PVP microspheres by filtration.
-
Wash the collected polymer with fresh ethyl acetate to remove any unreacted monomer and initiator.
-
Dry the polymer in a vacuum oven at 50-60 °C to a constant weight.
Self-Validation: Polymer formation is evident from the appearance of the precipitate. The conversion can be quantified by gravimetric analysis (comparing the mass of the dried polymer to the initial mass of the monomer). The molecular weight (and thus K-value) can be characterized by techniques such as Gel Permeation Chromatography (GPC) or viscometry.
Application Note 3.2: NVP as a Reactive Diluent in UV Curing
Causality: In UV-curable formulations, such as inks and coatings, viscosity control is paramount. NVP serves as an excellent reactive diluent.[12] Its low viscosity effectively reduces the viscosity of thick oligomer resins, improving flow and application properties.[13] Crucially, upon exposure to UV light in the presence of a photoinitiator, NVP rapidly copolymerizes and becomes part of the final cross-linked polymer network. This dual function—acting as a solvent during application and a monomer during curing—eliminates the release of volatile organic compounds (VOCs), making it an environmentally friendly choice.[14]
Data Presentation 2: Applications of PVP by K-Value
The molecular weight, represented by the K-value, determines the polymer's physical properties and, consequently, its applications.[15][16]
| K-Value | Approx. Avg. MW (Da) | Key Properties | Primary Applications |
| K-12 / K-15 / K-17 | 2,500 - 9,000 | Low viscosity, high solubility | Solubilizer for poorly soluble drugs, dispersant, injection stabilizer.[16] |
| K-25 / K-30 | 28,000 - 54,000 | Balanced adhesion & solubility | Tablet binder in pharmaceuticals, film-former in cosmetics (hairsprays).[16] |
| K-60 | ~400,000 | High viscosity, strong adhesion | Thickener in cosmetics, binder for paper and industrial applications.[15] |
| K-90 | ~1,200,000 | Very high viscosity, strong film-former | Adhesives (e.g., glue sticks), specialty coatings, textile sizing.[15][17] |
Visualization 3: Workflow for NVP Polymerization
This diagram outlines the process from monomer to final polymer application.
Caption: Synthesis and application workflow for Polyvinylpyrrolidone (PVP).
Part 4: Chiral Pyrrolidine Derivatives in Asymmetric Catalysis
The development of organocatalysis has revolutionized asymmetric synthesis, and chiral pyrrolidine derivatives, particularly the amino acid L-proline, are at the forefront of this field. They are lauded as the "simplest enzymes" for their ability to catalyze complex reactions with high stereoselectivity.[18]
Application Note 4.1: Proline-Catalyzed Reactions via Enamine Catalysis
Causality: L-proline catalyzes reactions such as aldol, Mannich, and Michael additions through a well-defined enamine catalytic cycle.[19] The secondary amine of proline reversibly condenses with a ketone or aldehyde donor to form an enamine intermediate. This enamine is more nucleophilic than the corresponding enol or enolate and adds to an electrophilic acceptor (e.g., an aldehyde). The chirality of the proline catalyst creates a sterically defined chiral environment, directing the electrophile to attack one specific face of the enamine.[2] The carboxylate group of proline is believed to play a crucial role, acting as a Brønsted acid/base to facilitate proton transfers and stabilize the transition state through hydrogen bonding, mimicking the active site of a Class I aldolase enzyme.[19]
Experimental Protocol 4: Proline-Catalyzed Asymmetric Aldol Reaction
This protocol describes the classic asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.[20]
Materials:
-
(S)-Proline
-
Cyclohexanone
-
4-Nitrobenzaldehyde
-
Solvent (e.g., DMSO or a water/methanol mixture[21])
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a flask, add cyclohexanone (10.0 equiv.) and the chosen solvent (e.g., DMSO, to achieve a concentration of ~2M with respect to the aldehyde).
-
Add (S)-proline (0.2-0.3 equiv.) and stir the mixture at room temperature for 15 minutes.
-
Add 4-nitrobenzaldehyde (1.0 equiv.) to the mixture.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC. The reaction may take 24-72 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the aldol adduct.
Self-Validation: The stereochemical outcome is the most critical validation. The diastereomeric ratio (dr) can be determined from the crude ¹H NMR spectrum. The enantiomeric excess (ee) must be determined by chiral HPLC or SFC analysis, comparing the product to a racemic standard.
Visualization 4: The Enamine Catalytic Cycle
This diagram illustrates the mechanism of proline-catalyzed enamine activation.
Caption: Catalytic cycle for the proline-mediated asymmetric aldol reaction.
Data Presentation 3: Comparison of Pyrrolidine-Based Organocatalysts
The catalyst structure significantly impacts efficiency and selectivity. This table compares L-proline with a derivative in a model aldol reaction.[22]
| Catalyst | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| L-Proline | DMSO | 96 | 99 | 95:5 | 96 |
| (S)-Prolinamide | DMSO | 120 | 95 | 92:8 | 94 |
| Reaction: Cyclohexanone + 4-Nitrobenzaldehyde. Data compiled from representative literature.[22] |
Insight: While simple L-proline provides excellent results, structural modifications to create prolinamides or other derivatives are often explored to tune solubility, increase reaction rates, or enhance stereoselectivity for specific substrates.[23]
Conclusion
The pyrrolidinone family of compounds exemplifies the power and elegance of heterocyclic chemistry. Their journey from industrial solvents and polymer precursors to the core of life-saving medicines and the heart of sophisticated asymmetric catalysts is a testament to their remarkable versatility. For the modern researcher, a deep understanding of the properties and reactivity of pyrrolidinones is not merely beneficial—it is essential for innovation. By grasping the causality behind their function, scientists can continue to unlock new synthetic pathways and develop novel solutions to challenges in drug development, materials science, and beyond.
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SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. (2026). Organic-chemistry.org. [Link]
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SNAr Reaction in Other Common Molecular Solvents. (2026). Organic-chemistry.org. [Link]
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.). Royal Society of Chemistry. [Link]
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Polyvinylpyrrolidone (PVP). (n.d.). StainsFile. [Link]
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Polyvinylpyrrolidone-mediated synthesis of ultra-stable gold nanoparticles in a nonaqueous choline chloride–urea deep eutectic solvent. (2024). RSC Publishing. [Link]
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-
Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism. (2025). YouTube. [Link]
-
Comparison of the properties of DMF, DMSO and NMP. (n.d.). ResearchGate. [Link]
-
Proline-catalyzed aldol reactions. (n.d.). Wikipedia. [Link]
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List, B., Hoang, L., & Martin, H. J. (2002). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 99(25), 15833-15835. [Link]
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Hoyt, M. (2005). PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. University of Illinois Urbana-Champaign. [Link]
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Upcycled Polyurethane Products Based Waterborne Polyurethane Dispersions. (n.d.). Mattress Recycling Council. [Link]
-
Detailed explanation of K value of polyvinylpyrrolidone. (2025). LookChem. [Link]
-
Ibrahem, I., & Córdova, A. (2005). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecular Diversity, 9(4), 269-273. [Link]
-
Mattiolo, P., et al. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 27(21), 7248. [Link]
-
Notario, R., et al. (2004). Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels−Alder Reactions. Accounts of Chemical Research, 37(8), 510-517. [Link]
-
A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. (2025). ResearchGate. [Link]
-
Synthesis and characterization of pvp (Polyvinyl pyrrolidone) stabilized gold nanoparticles. (2025). ResearchGate. [Link]
-
Physicochemical properties of DMSO, DMF, and Py. (n.d.). ResearchGate. [Link]
-
Polyols as solvents: A new route to NMP-free high-performing PUR-dispersions for various applications. (n.d.). ResearchGate. [Link]
-
What is NVP. (2024). Unilong Group. [Link]
-
Uses of Different Molecular Weights of Polyvinylpyrrolidone(PVP K12-K90). (2025). Autech Industry. [Link]
-
Results obtained using chiral pyrrolidine-containing organocatalysts in asymmetric Michael addition reactions. (n.d.). ResearchGate. [Link]
-
Germán, L., et al. (2021). Green alternative cosolvents to N-methyl-2-pyrrolidone in water polyurethane dispersions. RSC Advances, 11(35), 21543-21551. [Link]
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Reactive diluents to overcome challenges in UV curable inkjet inks and coatings applications. (2020). RadTech. [Link]
-
The Differences And Various Applications Of PVP With Different K Values. (2025). Unilong. [Link]
-
Cyclization of enaminones derived from N-phenacylpyrrolidin-2-ones to pyrrolizines under acidic conditions. (2020). Arkivoc. [Link]
-
Chiral Proline Based Reactions. (2021). Chemistry LibreTexts. [Link]
-
DMSO Physical Properties. (n.d.). Gaylord Chemical. [Link]
-
N-vinylpyrrolidone NVP. (2024). Shanghai Yearn Chemical Science-Tech Co., Ltd. [Link]
-
Pyrrolidine-oxadiazolone conjugate as new organocatalyst for asymmetric aldol condensation. (2023). Taylor & Francis Online. [Link]
-
Zhai, L., Shi, T., & Wang, H. (2009). Preparation of polyvinylpyrrodione microspheres by dispersion polymerization. Frontiers of Chemistry in China, 4(1), 83-88. [Link]
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STUDIES ON THE ALKYLATION OF CHIRAL, NON-RACEMIC, TRICYCLIC PYRROLIDINONES. (1995). HETEROCYCLES, 41(1), 57-62. [Link]
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NVP Monomer. (n.d.). Ascend Polyvinylpyrrolidone. [Link]
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Waterborne Polyurethane Dispersions With New Sustainable Solvent. (n.d.). Scribd. [Link]
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Construction of chiral pyrrolidine based M1 for the asymmetric aldol... (n.d.). ResearchGate. [Link]
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Application Note & Protocol: A Facile, Four-Step Synthesis of 1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to a facile and efficient four-step synthesis of 1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine hydrochloride, starting from the readily available 6,7-dimethyl-1,2,3,4-tetrahydronaphtalen-1-one.[1][2] This application note is designed to offer both a high-level strategic overview and detailed, actionable protocols for the synthesis of this and structurally related compounds.
Synthetic Strategy Overview
The synthesis is designed for efficiency and scalability, proceeding through four distinct steps. The key to this facile route is the direct one-step synthesis of the crucial intermediate, 1-(6,7-dimethyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid, followed by functional group transformations to yield the final product.[1]
The overall synthetic workflow is as follows:
Caption: Overall four-step synthetic workflow.
Mechanistic Insights and Rationale
A deep understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimization. This section elucidates the chemical transformations in each step.
Step 1: Synthesis of 1-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)acetic acid
This crucial step likely proceeds via a modified Reformatsky-type reaction. The tetralone is reacted with a zinc enolate of an acetic acid ester, followed by an acid-catalyzed dehydration to form the more stable dihydronaphthalene ring system. The ester is then hydrolyzed to the carboxylic acid. This one-pot transformation is highly efficient.
Caption: Plausible mechanism for Step 1.
Step 2: Amide Coupling
The formation of the amide is a standard condensation reaction between the carboxylic acid and pyrrolidine. To facilitate this, a coupling agent such as dicyclohexylcarbodiimide (DCC) or a more modern equivalent like HATU can be employed to activate the carboxylic acid.
Step 3: Amide Reduction
The reduction of the amide to the corresponding amine is achieved using a powerful reducing agent, typically Lithium Aluminum Hydride (LiAlH4).[3][4][5] Unlike the reduction of other carbonyl compounds, the amide is reduced all the way to an amine, with the carbonyl oxygen being completely removed.[6] The mechanism involves the initial formation of a complex with the aluminum hydride, followed by the elimination of an aluminate species to form a transient iminium ion, which is then further reduced by another equivalent of hydride.
Step 4: Hydrochloride Salt Formation
The final free-base amine is converted to its hydrochloride salt to enhance its stability, crystallinity, and aqueous solubility.[7] This is typically achieved by treating a solution of the amine with a solution of hydrochloric acid in an organic solvent, leading to the precipitation of the salt.[8][9][10]
Detailed Experimental Protocols
Step 1: Synthesis of 1-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)acetic acid
-
To a stirred suspension of activated zinc dust (1.2 eq) in anhydrous THF, a solution of ethyl bromoacetate (1.1 eq) in anhydrous THF is added dropwise under a nitrogen atmosphere. The mixture is gently warmed to initiate the reaction.
-
Once the reaction has started (as evidenced by a gentle reflux), a solution of 6,7-dimethyl-1,2,3,4-tetrahydronaphtalen-1-one (1.0 eq) in anhydrous THF is added dropwise.
-
The reaction mixture is then refluxed for 2-3 hours until the starting tetralone is consumed (monitored by TLC).
-
The reaction is cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude β-hydroxy ester is then dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid (0.1 eq) is added.
-
The mixture is refluxed with a Dean-Stark apparatus to remove water for 4-6 hours.
-
After cooling, the reaction mixture is washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The resulting crude ester is then hydrolyzed by refluxing with a solution of potassium hydroxide in ethanol/water for 2-4 hours.
-
The ethanol is removed under reduced pressure, and the aqueous residue is acidified with concentrated HCl.
-
The precipitated carboxylic acid is filtered, washed with cold water, and dried to afford the product.
Step 2: Synthesis of 1-(2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)acetyl)pyrrolidine
-
To a solution of 1-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)acetic acid (1.0 eq) in anhydrous dichloromethane at 0 °C, dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added.
-
Pyrrolidine (1.2 eq) is then added dropwise, and the reaction mixture is stirred at room temperature overnight.
-
The precipitated dicyclohexylurea is removed by filtration.
-
The filtrate is washed successively with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude amide, which can be purified by column chromatography.
Step 3: Synthesis of 1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine
-
To a stirred suspension of Lithium Aluminum Hydride (LiAlH4) (2.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, a solution of the amide from Step 2 (1.0 eq) in anhydrous THF is added dropwise.
-
The reaction mixture is then allowed to warm to room temperature and subsequently refluxed for 4-6 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to 0 °C and quenched by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL) for every x grams of LiAlH4 used.
-
The resulting granular precipitate is filtered off and washed with THF.
-
The combined filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the crude amine.
Step 4: Formation of 1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine hydrochloride
-
The crude amine from Step 3 is dissolved in a minimal amount of anhydrous diethyl ether or ethyl acetate.
-
A solution of HCl in diethyl ether (2M) is added dropwise with stirring until the precipitation of the hydrochloride salt is complete.
-
The precipitate is filtered, washed with cold diethyl ether, and dried under vacuum to yield the final product as a hydrochloride salt.
Data Summary
| Step | Product | Starting Material | Key Reagents | Expected Yield (%) | Expected Purity (%) |
| 1 | 1-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)acetic acid | 6,7-dimethyl-1,2,3,4-tetrahydronaphtalen-1-one | Zn, Ethyl bromoacetate, p-TsOH, KOH | 70-80 | >95 |
| 2 | 1-(2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)acetyl)pyrrolidine | Acetic acid derivative from Step 1 | Pyrrolidine, DCC, DMAP | 85-95 | >98 |
| 3 | 1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine | Amide from Step 2 | LiAlH4 | 80-90 | >95 |
| 4 | 1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine hydrochloride | Amine from Step 3 | HCl in diethyl ether | >95 | >99 |
References
-
Facile and efficient synthesis of 1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine hydrochloride. ResearchGate. [Link]
-
ChemInform Abstract: Facile and Efficient Synthesis of 1-[2-(6,7Dimethyl3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine Hydrochloride. ResearchGate. [Link]
-
Reduction of Amides using LiAlH4 to amines. University of Calgary. [Link]
-
Conversion of Amides into Amines with LiAlH4. Chemistry LibreTexts. [Link]
-
What is the best way to convert my amine compound from the free amine into the salt form HCl? ResearchGate. [Link]
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-
Converting to the hydrochloric salt for storage? Sciencemadness.org. [Link]
-
Amide Reduction Mechanism by LiAlH4. Chemistry Steps. [Link]
-
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-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
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Pyrrolidine Derivatives as a Versatile Scaffold for Novel Anti-Diabetic Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Pyrrolidine Scaffolds in Diabetes Research
The global burden of diabetes mellitus necessitates the urgent development of novel and effective therapeutic agents. Within the landscape of medicinal chemistry, the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in the design of a new generation of anti-diabetic drugs.[1] Its inherent stereochemistry and conformational flexibility allow for precise three-dimensional arrangements of pharmacophoric groups, enabling potent and selective interactions with key biological targets involved in glucose homeostasis. This guide provides an in-depth exploration of the role of pyrrolidine derivatives as anti-diabetic agents, focusing on their mechanisms of action, and offers detailed protocols for their synthesis and evaluation.
Mechanisms of Action: Targeting Key Players in Glucose Metabolism
Pyrrolidine-based compounds exert their anti-diabetic effects primarily through the inhibition of three critical enzymes: α-amylase, α-glucosidase, and dipeptidyl peptidase-IV (DPP-IV).
Inhibition of α-Amylase and α-Glucosidase: Delaying Carbohydrate Digestion
Pancreatic α-amylase and intestinal α-glucosidase are key enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting these enzymes, pyrrolidine derivatives effectively delay carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia.[2] This mechanism is particularly beneficial in the management of type 2 diabetes.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: Enhancing Incretin Action
DPP-IV is a serine protease that rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in regulating glucose homeostasis by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner. Pyrrolidine-containing molecules have been designed to act as potent DPP-IV inhibitors, thereby prolonging the action of endogenous incretins. This leads to enhanced insulin secretion, reduced glucagon levels, and ultimately, improved glycemic control.[3]
Key Classes of Anti-Diabetic Pyrrolidine Derivatives
The versatility of the pyrrolidine scaffold has led to the development of several classes of derivatives with significant anti-diabetic potential.
-
Polyhydroxylated Pyrrolidines (Iminosugars): These compounds, also known as azasugars, are potent α-glucosidase inhibitors. Their structural similarity to monosaccharides allows them to bind to the active site of the enzyme, competitively inhibiting its activity.
-
Pyrrolidine-2-carbonitriles: This class of compounds has shown promise as DPP-IV inhibitors. The nitrile group plays a crucial role in the interaction with the active site of the DPP-IV enzyme.
-
Pyrrolidine-based Chalcones: These derivatives have demonstrated dual inhibitory activity against both α-amylase and α-glucosidase.[4][5]
-
Prolyl-fluoropyrrolidines and Pyrrolidine Sulphonamides: These have been investigated as effective DPP-IV inhibitors.[6][7]
Data Presentation: Inhibitory Potency of Pyrrolidine Derivatives
The following table summarizes the in vitro inhibitory activities (IC50 values) of representative pyrrolidine derivatives against α-amylase, α-glucosidase, and DPP-IV.
| Derivative Class | Compound | Target Enzyme | IC50 Value (µM) | Reference |
| Pyrrolidine-based Chalcone | Compound 3 | α-Amylase | 14.61 ± 0.12 | [4][5] |
| α-Glucosidase | 25.38 ± 2.09 | [4][5] | ||
| Pyrrolidine-based Pyrazoline | Compound 21 | α-Glucosidase | 52.79 ± 6.00 | [8] |
| Prolyl-fluoropyrrolidine | Compound 9 | DPP-IV | 0.83 | [6] |
| Compound 10 | DPP-IV | 0.43 | [6] | |
| Tryptophan-containing Dipeptide | Trp-Arg | DPP-IV | <45 | [9] |
| Trp-Lys | DPP-IV | <45 | [9] | |
| Trp-Leu | DPP-IV | <45 | [9] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and evaluation of pyrrolidine derivatives as anti-diabetic agents.
Synthesis of Pyrrolidine Derivatives: A General Approach
The synthesis of pyrrolidine derivatives often starts from readily available precursors like L-proline. The following scheme illustrates a general method for the synthesis of N-substituted pyrrolidine derivatives.[1][10]
Caption: General synthesis scheme for pyrrolidine amide derivatives.
Protocol for the Synthesis of (S)-tert-butyl 2-(phenylcarbamoyl)pyrrolidine-1-carboxylate (A N-Boc-Pyrrolidine Amide Intermediate):
-
Protection of L-proline: To a solution of L-proline in a suitable solvent (e.g., a mixture of dioxane and water), add di-tert-butyl dicarbonate (Boc anhydride) and a base (e.g., sodium hydroxide). Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Acidify the mixture and extract the N-Boc-L-proline.
-
Amide Coupling: Dissolve N-Boc-L-proline and an aromatic amine (e.g., aniline) in an appropriate solvent (e.g., dichloromethane or DMF). Add a coupling agent (e.g., EDC/HOBt or HATU) and a base (e.g., DIPEA). Stir the reaction at room temperature until completion.
-
Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove excess reagents and byproducts. Purify the crude product by column chromatography on silica gel to obtain the desired N-Boc-pyrrolidine amide.
In Vitro Enzyme Inhibition Assays
This assay determines the ability of a compound to inhibit the activity of α-amylase, which hydrolyzes starch to smaller sugars.
Caption: Workflow for the α-amylase inhibition assay.
Protocol:
-
Prepare different concentrations of the test pyrrolidine derivative.
-
In a microplate, add the test compound solution and a solution of α-amylase in a suitable buffer (e.g., phosphate buffer, pH 6.9).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding a starch solution and incubate at 37°C for 15 minutes.
-
Stop the reaction by adding dinitrosalicylic acid (DNS) color reagent.
-
Heat the plate in a boiling water bath for 5 minutes.
-
Cool the plate to room temperature and measure the absorbance at 540 nm.
-
Acarbose can be used as a positive control.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
This assay measures the inhibition of α-glucosidase, which breaks down p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol.
Protocol:
-
Prepare various concentrations of the pyrrolidine derivative.
-
In a 96-well plate, add the test compound and α-glucosidase enzyme solution in a phosphate buffer (pH 6.8).
-
Incubate the mixture at 37°C for 15 minutes.
-
Add the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to start the reaction.
-
Incubate at 37°C for another 15 minutes.
-
Terminate the reaction by adding a sodium carbonate solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Acarbose can be used as a positive control.
-
Calculate the percentage of inhibition as described for the α-amylase assay.
This fluorometric assay determines the inhibition of DPP-IV activity using a specific substrate.
Caption: Workflow for the DPP-IV inhibition assay.
Protocol:
-
Prepare serial dilutions of the test pyrrolidine derivative.
-
In a black 96-well plate, add the test compound and a solution of recombinant human DPP-IV enzyme in a suitable assay buffer (e.g., Tris-HCl, pH 8.0).[11]
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding a fluorogenic substrate, such as Gly-Pro-AMC.[11]
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Vildagliptin or sitagliptin can be used as a positive control.
-
Calculate the percentage of inhibition based on the fluorescence readings of the control and sample wells.
In Vivo Evaluation of Anti-Diabetic Activity
The streptozotocin (STZ)-induced diabetic rat model is a widely used and reliable model for evaluating the in vivo anti-diabetic efficacy of novel compounds.[12][13]
Protocol:
-
Induction of Diabetes: Induce diabetes in male Wistar rats by a single intraperitoneal injection of streptozotocin (STZ) (e.g., 55-65 mg/kg body weight) dissolved in cold citrate buffer (pH 4.5).[12][13] To create a model of type 2 diabetes, nicotinamide (e.g., 110-120 mg/kg) can be administered 15 minutes prior to STZ injection.[12][13]
-
Confirmation of Diabetes: After 72 hours, measure the fasting blood glucose levels. Rats with a blood glucose level above 200-250 mg/dL are considered diabetic and are selected for the study.[12]
-
Experimental Groups: Divide the diabetic rats into several groups:
-
Diabetic control (vehicle-treated)
-
Positive control (e.g., metformin or glibenclamide)
-
Test groups (treated with different doses of the pyrrolidine derivative)
-
-
Drug Administration: Administer the test compounds and control drugs orally once daily for a specified period (e.g., 21 or 28 days).
-
Monitoring:
-
Body Weight and Blood Glucose: Monitor and record the body weight and fasting blood glucose levels weekly.
-
Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, perform an OGTT. After an overnight fast, administer a glucose solution (e.g., 2 g/kg) orally.[14] Collect blood samples at 0, 30, 60, and 120 minutes to measure blood glucose levels.[14]
-
-
Biochemical Analysis: At the end of the study, collect blood samples for the analysis of various biochemical parameters, including:
Signaling Pathway of DPP-IV Inhibition
The inhibition of DPP-IV by pyrrolidine derivatives leads to a cascade of events that ultimately improves glucose control.
Caption: Signaling pathway of DPP-IV inhibition by pyrrolidine derivatives.
Conclusion and Future Perspectives
The pyrrolidine scaffold represents a highly promising and versatile platform for the design and development of novel anti-diabetic agents. The ability to target multiple key enzymes in glucose metabolism, coupled with the potential for chemical modifications to optimize potency and selectivity, positions pyrrolidine derivatives as a focal point for future diabetes research. The protocols outlined in this guide provide a robust framework for the synthesis and comprehensive evaluation of these compounds, from in vitro screening to in vivo efficacy studies. Further exploration of structure-activity relationships and the development of multi-target pyrrolidine derivatives hold the potential to deliver next-generation therapeutics for the management of diabetes mellitus.
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Al-Snafi, A. E. (2016). In Vivo Evaluation of Anti Diabetic, Hypolipidemic, Antioxidative Activities of Saudi Date Seed Extract on Streptozotocin Induced Diabetic Rats. Journal of Clinical and Diagnostic Research, 10(3), FF01–FF06. Available from: [Link]
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Kang, K. S., & Choi, J. H. (2014). Antidiabetic Activities Analysis by Oral Glucose Tolerance Test in Rats. Korean Journal of Food and Cookery Science, 30(3), 304-310. Available from: [Link]
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Zheng, T., et al. (2018). Anti-diabetic Effect of Punica granatum Flower Polyphenols Extract in Type 2 Diabetic Rats: Activation of Akt/GSK-3β and Inhibition of IRE1α-XBP1 Pathways. Frontiers in Pharmacology, 9, 325. Available from: [Link]
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Udugade, B. V., et al. (2018). Synthesis and type-II anti-diabetic activity of Pyrrolidine-2-carbonitrile derived Ligands in SHR-STZ Animal model. Asian Journal of Research in Chemistry, 11(1), 1-5. Available from: [Link]
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Shcherbakov, D. S., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6529. Available from: [Link]
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Bhat, A. A., et al. (2024). Pyrrolidine derivatives as α-amylase and α-glucosidase Inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Heliyon, 10(15), e39444. Available from: [Link]
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Yilmaz, I., et al. (2024). Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening. ACS Omega, 9(18), 20623–20637. Available from: [Link]
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Yilmaz, I., et al. (2024). Novel Pyrrolidine-Based Pyrazolines as α‑Glucosidase Inhibitors: Microwave-Assisted Synthesis, Antidiabetic Activity, In Silico ADMET Prediction, Molecular Docking, and Molecular Dynamics Simulations. ACS Omega, 9(2), 2611–2628. Available from: [Link]
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Li, H.-Y., et al. (2023). Harnessing polyhydroxylated pyrrolidines as a stabilizer of acid alpha-glucosidase (GAA) to enhance the efficacy of enzyme replacement therapy in Pompe disease. European Journal of Medicinal Chemistry, 249, 115160. Available from: [Link]
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Salve, M. T., & Jadhav, S. B. (2021). Synthesis, Characterization, and Evaluation of in vitro Antidiabetic Activity of Novel Pyrrolidine Sulphonamide Derivative. Research Journal of Pharmacy and Technology, 14(10), 5345-5349. Available from: [Link]
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Impactfactor. (2016). Oral Glucose Tolerance Test (OGTT) in Normal Control and Glucose Induced Hyperglycemic Rats with Hedyotis leschenaultiana DC. Available from: [Link]
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ResearchGate. (n.d.). Hematological and biochemical analysis of diabetic animals. Available from: [Link]
-
Li, H.-Y., et al. (2023). Harnessing polyhydroxylated pyrrolidines as a stabilizer of acid alpha-glucosidase (GAA) to enhance the efficacy of enzyme replacement therapy in Pompe disease. European Journal of Medicinal Chemistry, 249, 115160. Available from: [Link]
-
Nongonierma, A. B., & FitzGerald, R. J. (2014). Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides. Food Chemistry, 145, 621–627. Available from: [Link]
-
Patel, M. B., et al. (2012). An experimental evaluation of the antidiabetic and antilipidemic properties of a standardized Momordica charantia fruit extract. Journal of Pharmacology & Pharmacotherapeutics, 3(1), 67–74. Available from: [Link]
-
OAText. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. Available from: [Link]
-
Witkowska, A. M., et al. (2023). Analysis of Structure–Activity Relationships of Food-Derived DPP IV-Inhibitory Di- and Tripeptides Using Interpretable Descriptors. Molecules, 28(23), 7919. Available from: [Link]
-
Kelly, T. A., et al. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. ACS Medicinal Chemistry Letters, 6(3), 323–327. Available from: [Link]
Sources
- 1. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, evaluation and molecular docking of prolyl-fluoropyrrolidine derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Novel Pyrrolidine-Based Pyrazolines as α‑Glucosidase Inhibitors: Microwave-Assisted Synthesis, Antidiabetic Activity, In Silico ADMET Prediction, Molecular Docking, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Antidiabetic activity enhancement in streptozotocin + nicotinamide–induced diabetic rats through combinational polymeric nanoformulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo antidiabetic activity of bitter honey in streptozotocin-nicotinamide-induced diabetic Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Anti-diabetic Effect of Punica granatum Flower Polyphenols Extract in Type 2 Diabetic Rats: Activation of Akt/GSK-3β and Inhibition of IRE1α-XBP1 Pathways [frontiersin.org]
- 15. ijnrd.org [ijnrd.org]
- 16. In Vivo Evaluation of Anti Diabetic, Hypolipidemic, Antioxidative Activities of Saudi Date Seed Extract on Streptozotocin Induced Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Antiviral Drugs Containing a Pyrrolidine Ring: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a cornerstone in the architecture of numerous biologically active compounds. Its unique stereochemical properties and ability to engage in crucial hydrogen bonding interactions have made it a privileged scaffold in medicinal chemistry. This is particularly evident in the realm of antiviral drug discovery, where the pyrrolidine motif is a key structural feature in a range of potent therapeutic agents, most notably those targeting the Hepatitis C virus (HCV).
This comprehensive guide provides an in-depth exploration of the synthetic strategies employed to construct these vital antiviral molecules. Moving beyond a simple recitation of procedural steps, this document delves into the underlying principles and strategic considerations that guide the synthesis of complex pyrrolidine-containing antiviral drugs. Detailed, field-proven protocols for the synthesis of key antiviral agents are provided, alongside a discussion of modern synthetic methodologies that are shaping the future of antiviral drug development.
The Significance of the Pyrrolidine Scaffold in Antiviral Drug Design
The prevalence of the pyrrolidine ring in antiviral drugs is not coincidental. Its structural and chemical attributes offer several advantages in the design of molecules that can effectively interact with viral protein targets.
-
Stereochemical Richness: The sp3-hybridized carbon atoms of the pyrrolidine ring allow for the creation of multiple stereocenters. This three-dimensional complexity is crucial for achieving high-affinity and selective binding to the intricate topographies of viral enzyme active sites.
-
Hydrogen Bonding Capabilities: The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor, while N-H protons in unsubstituted or partially substituted pyrrolidines can act as hydrogen bond donors. These interactions are fundamental to the molecular recognition events that underpin drug-target binding.
-
Conformational Rigidity and Flexibility: The pyrrolidine ring possesses a degree of conformational rigidity that can help to pre-organize appended functional groups in a bioactive conformation, thereby reducing the entropic penalty of binding. Simultaneously, its non-planar, puckered nature allows for a degree of flexibility to optimize interactions within a binding pocket.
-
Scaffold for Diverse Functionalization: The pyrrolidine ring provides a robust framework upon which a variety of functional groups can be installed at different positions, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
A prime example of the successful application of the pyrrolidine scaffold is in the development of direct-acting antivirals (DAAs) against HCV. A significant number of these drugs, including NS3/4A protease inhibitors and NS5A inhibitors, incorporate a pyrrolidine moiety, often derived from the chiral pool of proline and its derivatives.[1]
Strategic Approaches to the Synthesis of Pyrrolidine-Containing Antivirals
The synthesis of complex, optically pure pyrrolidine-containing antiviral drugs presents a significant challenge to the synthetic organic chemist. Two principal strategies have emerged as the most effective approaches:
-
Chiral Pool Synthesis: The Proline-Derived Pathway
The most common and often most efficient method for constructing chiral pyrrolidine-containing drugs involves the use of readily available and enantiomerically pure starting materials from the "chiral pool." L-proline and its derivatives, such as 4-hydroxy-L-proline, are workhorse molecules in this regard. This strategy offers the distinct advantage of directly installing the desired stereochemistry of the pyrrolidine core, obviating the need for challenging asymmetric synthesis or chiral resolution steps later in the synthetic sequence.
The causality behind this choice lies in the inherent stereochemical integrity of these natural amino acids. By leveraging these pre-existing chiral centers, chemists can construct complex molecular architectures with a high degree of stereocontrol.
-
De Novo Synthesis: Constructing the Pyrrolidine Ring
In cases where the desired substitution pattern on the pyrrolidine ring is not readily accessible from the chiral pool, de novo synthesis provides a powerful alternative. This approach involves the construction of the pyrrolidine ring from acyclic precursors. While often more synthetically demanding, de novo strategies offer greater flexibility in the placement of substituents around the ring. Common methods for pyrrolidine ring formation include:
-
1,3-Dipolar Cycloaddition Reactions: The reaction of azomethine ylides with alkenes is a powerful tool for the stereocontrolled synthesis of polysubstituted pyrrolidines.
-
Intramolecular Cyclization Reactions: The cyclization of functionalized amine precursors, such as haloamines or amino alcohols, can be an effective strategy for forming the pyrrolidine ring.
The decision to pursue a de novo synthesis is often driven by the need for specific substitution patterns that are not present in naturally occurring proline derivatives.
-
In-Depth Protocol: Synthesis of Daclatasvir, an HCV NS5A Inhibitor
Daclatasvir is a potent inhibitor of the HCV non-structural protein 5A (NS5A), a key protein involved in viral replication and assembly. The synthesis of Daclatasvir is a multi-step process that beautifully illustrates the application of the chiral pool strategy, starting from L-proline. The following protocol is a composite of methodologies reported in the scientific literature and patents.[2][3][4]
Overall Synthetic Workflow for Daclatasvir
Caption: General workflow for the synthesis of Daclatasvir.
Step 1: Synthesis of 1,1'-(Biphenyl-4,4'-diyl)bis(2-bromoethan-1-one) (Intermediate 1)
This initial step involves the bromination of the commercially available 4,4'-diacetylbiphenyl.
-
Materials:
-
4,4'-Diacetylbiphenyl
-
N-Bromosuccinimide (NBS)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Toluene
-
-
Protocol:
-
Dissolve 4,4'-diacetylbiphenyl (1.0 eq) and DIPEA (2.4 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TMSOTf (2.2 eq) dropwise, maintaining the temperature at 0 °C. Stir for 15 minutes.
-
Add a solution of NBS (2.3 eq) in DCM dropwise at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization from toluene to yield Intermediate 1 as a solid.[2]
-
Step 2: Synthesis of Di-tert-butyl (2S,2'S)-2,2'-((((biphenyl-4,4'-diylbis(2-oxoethane-2,1-diyl))bis(oxy))bis(carbonyl))bis(pyrrolidine-1-carboxylate)) (Intermediate 2)
This step involves the nucleophilic substitution of the bromide atoms in Intermediate 1 with a protected L-proline derivative.
-
Materials:
-
Intermediate 1
-
N-Boc-L-proline
-
Triethylamine (TEA)
-
Acetonitrile
-
-
Protocol:
-
Dissolve Intermediate 1 (1.0 eq) and N-Boc-L-proline (2.2 eq) in acetonitrile.
-
Cool the mixture to 20 °C and add TEA (2.7 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC.
-
After completion, wash the reaction mixture with a 13% saturated aqueous sodium chloride solution.
-
Concentrate the organic layer under reduced pressure. The resulting crude Intermediate 2 is used directly in the next step without further purification.[2]
-
Step 3: Synthesis of Di-tert-butyl (2S,2'S)-2,2'-(5,5'-(biphenyl-4,4'-diyl)bis(1H-imidazole-5,2-diyl))bis(pyrrolidine-1-carboxylate) (Intermediate 3)
The bis-imidazole core of Daclatasvir is formed in this cyclization step.
-
Materials:
-
Crude Intermediate 2
-
Ammonium acetate
-
Benzene or Toluene
-
-
Protocol:
-
Dissolve the crude Intermediate 2 (1.0 eq) in benzene or toluene.
-
Add ammonium acetate (a large excess, e.g., 20 eq).
-
Heat the mixture to reflux (approximately 95-100 °C) for 3 hours. Monitor the reaction by TLC.
-
After cooling, extract the reaction mixture with ethyl acetate.
-
Concentrate the combined organic extracts under reduced pressure to obtain the crude Intermediate 3, which can be purified by crystallization.[5]
-
Step 4: Synthesis of 5,5'-(Biphenyl-4,4'-diyl)bis(2-((2S)-pyrrolidin-2-yl)-1H-imidazole) (Intermediate 4)
This step involves the deprotection of the Boc groups to liberate the secondary amines of the pyrrolidine rings.
-
Materials:
-
Intermediate 3
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or methanol)
-
A suitable base for neutralization (e.g., sodium hydroxide or sodium bicarbonate)
-
-
Protocol:
-
Dissolve Intermediate 3 in a suitable solvent such as methanol.
-
Add a solution of HCl in dioxane or methanol.
-
Stir the reaction mixture at room temperature until the deprotection is complete (monitor by TLC).
-
Neutralize the reaction mixture with a suitable base to precipitate the free diamine, Intermediate 4.
-
Filter the solid, wash with water, and dry to obtain Intermediate 4.
-
Step 5: Synthesis of Daclatasvir
The final step is the amide coupling of the deprotected bis-pyrrolidine with N-(methoxycarbonyl)-L-valine.
-
Materials:
-
Intermediate 4
-
N-(Methoxycarbonyl)-L-valine
-
A peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
-
A non-nucleophilic base (e.g., DIPEA)
-
A suitable solvent (e.g., DMF or DCM)
-
-
Protocol:
-
Dissolve N-(methoxycarbonyl)-L-valine (2.2 eq) and the coupling reagent (e.g., HATU, 2.2 eq) in DMF.
-
Add DIPEA (4.4 eq) and stir for a few minutes to activate the carboxylic acid.
-
Add Intermediate 4 (1.0 eq) to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Work-up typically involves partitioning between an organic solvent and water, followed by purification of the crude product by column chromatography or crystallization to afford Daclatasvir.
-
Modern Synthetic Approaches: Microwave-Assisted Synthesis and Click Chemistry
While traditional synthetic methods are robust and widely used, modern techniques such as microwave-assisted organic synthesis (MAOS) and click chemistry are gaining prominence for their ability to accelerate reaction times, improve yields, and enhance the overall efficiency and sustainability of synthetic processes.
Microwave-Assisted Synthesis of Pyrrolidine Derivatives
Microwave irradiation can dramatically accelerate a wide range of organic reactions by efficiently and uniformly heating the reaction mixture. This technology is particularly advantageous for the synthesis of heterocyclic compounds, including pyrrolidines.
Illustrative Protocol: Microwave-Assisted N-Acylation of Pyrrolidine
This protocol demonstrates the rapid N-acylation of a pyrrolidine, a common step in the synthesis of many antiviral drugs.
-
Materials:
-
Pyrrolidine derivative (e.g., a key intermediate in a drug synthesis)
-
Acylating agent (e.g., an acid chloride or anhydride)
-
A non-nucleophilic base (e.g., DIPEA)
-
A microwave-safe reaction vessel
-
A suitable microwave-absorbing solvent (e.g., DMF or acetonitrile)
-
-
Protocol:
-
In a microwave-safe reaction vessel, combine the pyrrolidine derivative (1.0 eq), the acylating agent (1.1 eq), and DIPEA (1.5 eq) in a suitable solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short period (e.g., 5-20 minutes). The optimal conditions should be determined empirically.
-
After cooling, the reaction mixture can be worked up using standard extractive procedures and purified by chromatography or crystallization.
-
The use of microwave synthesis can reduce reaction times from hours to minutes, leading to higher throughput and more efficient process development.[6]
Click Chemistry in the Synthesis of Pyrrolidine-Based Antivirals
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. This reaction can be used to link a pyrrolidine-containing fragment to another part of a molecule, or to create novel pyrrolidine-based compounds with a triazole moiety, which itself can exhibit biological activity.
Conceptual Workflow: Synthesis of a Pyrrolidine-Triazole Conjugate
Caption: Conceptual workflow for synthesizing a pyrrolidine-triazole conjugate via click chemistry.
Illustrative Protocol: CuAAC for the Synthesis of a Pyrrolidine-Triazole Derivative
This protocol describes the general procedure for the copper-catalyzed click reaction.
-
Materials:
-
A pyrrolidine derivative functionalized with a terminal alkyne.
-
An azide-containing molecule.
-
A copper(I) source (e.g., copper(I) iodide or generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate).
-
A suitable solvent system (e.g., a mixture of t-butanol and water, or DMF).
-
-
Protocol:
-
Dissolve the pyrrolidine-alkyne (1.0 eq) and the azide (1.0 eq) in the chosen solvent system.
-
Add the copper(I) catalyst (typically 1-10 mol%). If using copper(II) sulfate, also add sodium ascorbate (typically 10-20 mol%).
-
Stir the reaction at room temperature. The reaction is often complete within a few hours. Monitor by TLC.
-
Upon completion, the product can be isolated by extraction and purified by chromatography or crystallization.
-
The triazole ring formed is metabolically stable and can act as a rigid linker or participate in hydrogen bonding, making it an attractive feature in drug design.[7]
Data Presentation and Characterization
The successful synthesis of the target antiviral drug and its intermediates must be confirmed by rigorous analytical characterization. The following table provides an example of the type of data that should be collected and presented.
| Compound | Molecular Formula | Expected Mass [M+H]⁺ | Observed Mass [M+H]⁺ | ¹H NMR (Key Signals) | Purity (HPLC) |
| Intermediate 1 | C₁₈H₁₂Br₂O₂ | 418.92 | 418.9 | δ 7.8-8.0 (m, 8H), 4.7 (s, 4H) | >98% |
| Daclatasvir | C₄₀H₅₀N₈O₆ | 739.39 | 739.4 | ... | >99% |
Conclusion
The synthesis of pyrrolidine-containing antiviral drugs is a testament to the power of modern organic chemistry. By leveraging both established strategies, such as the use of the chiral pool, and innovative techniques like microwave-assisted synthesis and click chemistry, researchers can efficiently construct these complex and life-saving molecules. The detailed protocols and strategic insights provided in this guide are intended to empower researchers in their efforts to develop the next generation of antiviral therapies.
References
- CN105777719A - Synthesis method of Daclatasvir - Google Patents.
-
Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus - ResearchGate. Available at: [Link]
-
Synthesis of Daclatasvir (6) at multigram scale. - ResearchGate. Available at: [Link]
-
Synthesis of the anti-hepatitis drug daclatasvir dihydrochloride - ResearchGate. Available at: [Link]
-
Synthesis of Novel Daclatasvir amino acid analogues for NS5A hepatitis-c virus inhibitor - IOSR Journal. Available at: [Link]
-
Grazoprevir | C38H50N6O9S | CID 44603531 - PubChem. Available at: [Link]
-
Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives - PMC. Available at: [Link]
-
Recent trends in click chemistry as a promising technology for virus-related research - PMC. Available at: [Link]
- WO2016079697A1 - Process for the preparation of an intermediate of daclatasvir dihydrochloride - Google Patents.
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC - NIH. Available at: [Link]
-
Synthesis and antiviral activities of 1,2,3-triazole functionalized thymidines: 1,3-dipolar cycloaddition for efficient regioselective diversity generation - PubMed. Available at: [Link]
-
Biocatalytic routes to anti-viral agents and their synthetic intermediates - RSC Publishing. Available at: [Link]
-
Grazoprevir (135) was synthesised from three building blocks as indicated - ResearchGate. Available at: [Link]
-
An Approach to the Synthesis of a Hepatitis C Virus Inhibitor through a Proline-Catalyzed 1,3-Dipolar Cycloaddition Using Acrolein. Available at: [Link]
-
HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf. Available at: [Link]
-
A Review: Analytical method for determination of Elbasvir and Grazoprevir in bulk, pharmaceutical dosage form and biological fluid - IJCRT.org. Available at: [Link]
-
Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - MDPI. Available at: [Link]
-
An Improved Process for the Preparation of Daclatasvir Dihydrochloride - Der Pharma Chemica. Available at: [Link]
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN105777719A - Synthesis method of Daclatasvir - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Grazoprevir | C38H50N6O9S | CID 44603531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antiviral activities of 1,2,3-triazole functionalized thymidines: 1,3-dipolar cycloaddition for efficient regioselective diversity generation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
2-Ethynylpyrrolidine hydrochloride stability and degradation pathways
This guide functions as a specialized Technical Support Center for researchers working with 2-Ethynylpyrrolidine hydrochloride (2-EP HCl) . It synthesizes specific compound data with fundamental organic reactivity principles to provide actionable troubleshooting and stability insights.
Product Category: Covalent Warheads & Chiral Building Blocks CAS: 1314937-87-5 (Generic/Racemic) | Molecular Formula: C₆H₁₀ClN
Executive Summary & Chemical Identity
2-Ethynylpyrrolidine hydrochloride is a bifunctional building block containing a secondary amine (pyrrolidine) and a terminal alkyne. In drug discovery, it is frequently employed as a covalent warhead (targeting catalytic cysteines via nucleophilic addition) or as a rigid chiral scaffold.
While the hydrochloride salt significantly stabilizes the amine against oxidation compared to the free base, the terminal alkyne remains a reactive "hotspot" for degradation, particularly via oxidative dimerization (Glaser coupling) and hydration.
Troubleshooting Guide (FAQ Format)
Issue 1: The compound has turned from white to yellow/brown.
Diagnosis: Oxidative Instability or Polymerization.
-
Cause: Terminal alkynes are prone to oxidative dimerization (Glaser coupling) when exposed to oxygen and trace metals (especially Copper). The yellow color typically arises from conjugated diyne impurities.
-
Impact: Lower purity; potential interference in biological assays due to off-target reactivity of the degradation products.
-
Solution:
-
Purification: Recrystallize from ethanol/diethyl ether to remove colored oligomers.
-
Prevention: Store under Argon/Nitrogen. Avoid using metal spatulas; use ceramic or plastic to prevent trace metal contamination.
-
Issue 2: The solid has clumped into a sticky mass.
Diagnosis: Hygroscopic Failure (Moisture Uptake).
-
Cause: Amine hydrochloride salts are inherently hygroscopic. Absorption of atmospheric water creates a localized acidic aqueous environment.
-
Impact: Water promotes the hydration of the alkyne to a ketone (2-acetylpyrrolidine) and alters the stoichiometry for sensitive coupling reactions.
-
Solution:
-
Drying: Dry under high vacuum (<1 mbar) over
for 24 hours. -
Handling: Handle exclusively in a desiccated glovebox or weigh rapidly in low-humidity environments.
-
Issue 3: Low yields in amide coupling reactions.
Diagnosis: Salt Interference or "Free-Basing" Failure.
-
Cause: The HCl salt must be neutralized to release the nucleophilic amine. If the base (e.g., DIPEA, TEA) is insufficient or added incorrectly, the amine remains protonated (
) and unreactive. -
Impact: The coupling reagent (e.g., HATU) hydrolyzes before reacting with the amine.
-
Protocol Fix: Pre-mix 2-EP HCl with 1.05 equivalents of base in the solvent for 5 minutes before adding the activated carboxylic acid.
Deep Dive: Degradation Pathways
Understanding how 2-EP HCl degrades allows for better experimental design. The two primary pathways are Oxidative Dimerization and Alkyne Hydration .
Pathway Visualization
The following diagram illustrates the transition from stable salt to specific degradation products.
Figure 1: Primary degradation pathways. The HCl salt protects the amine but the alkyne remains susceptible to hydration (acid-catalyzed) or dimerization (if neutralized).
Detailed Mechanisms
A. Oxidative Dimerization (Glaser Coupling)
-
Mechanism: In the presence of oxygen and trace copper (often found in tap water or lower-grade solvents), two terminal alkynes couple to form a diyne.
-
Chemical Equation:
-
Risk Factor: High. Even "stable" salts can undergo this if the salt disproportionates slightly on the surface.
B. Alkyne Hydration
-
Mechanism: Acid-catalyzed addition of water across the triple bond. Since the compound is an HCl salt, any absorbed moisture creates a concentrated acidic solution, driving the reaction toward the ketone (Markovnikov product).
-
Chemical Equation:
-
Risk Factor: Moderate (Requires moisture).
Quality Control & Analytical Methods
To validate the integrity of your 2-EP HCl batch, use the following self-validating protocols.
Method A: 1H-NMR (Purity Check)
-
Solvent:
or . -
Key Diagnostic Signals:
-
Terminal Alkyne Proton: Look for a triplet (or doublet of doublets) around 2.8 - 3.5 ppm .
-
Degradation Flag (Ketone): Appearance of a sharp singlet methyl group around 2.1 - 2.2 ppm indicates hydration to 2-acetylpyrrolidine.
-
Degradation Flag (Dimer): Disappearance of the terminal alkyne proton signal while the pyrrolidine ring signals remain.
-
Method B: HPLC (Reaction Monitoring)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax).
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).
-
Detection: UV is weak for the non-conjugated alkyne (205-210 nm).
-
Note: The Glaser dimer is highly conjugated and will show strong UV absorbance at higher wavelengths (254 nm+), making it easy to detect even at low concentrations.
-
Recommended Storage Protocol
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C | Slows kinetic rate of hydration and oxidation. |
| Atmosphere | Argon or Nitrogen | Displaces |
| Container | Amber Glass Vial | Prevents photo-initiated radical degradation. |
| Desiccant | Required | Prevents hygroscopic uptake and subsequent acid-hydrolysis. |
References
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. (Context on Alkyne Reactivity).
-
Tujikawa, T., et al. (2015). Instability of the Hydrochloride Salts of Cathinone Derivatives in Air. Forensic Science International. (Context on Pyrrolidine/Amine Salt Stability). Retrieved from [Link]
- Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition. (Mechanistic basis for Glaser Coupling).
Technical Support Center: Optimizing Reaction Conditions for 2-Ethynylpyrrolidine Hydrochloride
Welcome to the technical support center for 2-Ethynylpyrrolidine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the use of this versatile building block in organic synthesis. Our focus is to empower you with the knowledge to optimize your reaction conditions and overcome common experimental hurdles.
Introduction to 2-Ethynylpyrrolidine Hydrochloride
2-Ethynylpyrrolidine hydrochloride is a valuable synthetic intermediate characterized by a pyrrolidine ring bearing a terminal alkyne functionality.[1] This bifunctional nature makes it a key component in the synthesis of a wide array of complex molecules, particularly in the development of novel therapeutics. The terminal alkyne allows for participation in powerful C-C bond-forming reactions such as the Sonogashira coupling and azide-alkyne cycloadditions ("Click" chemistry), while the secondary amine of the pyrrolidine ring offers a site for further functionalization.[1][2] The compound is typically supplied as a hydrochloride salt to enhance its stability and shelf-life.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity features of 2-ethynylpyrrolidine hydrochloride?
A1: The reactivity is dominated by two functional groups: the terminal alkyne and the secondary amine. The terminal alkyne is a nucleophile after deprotonation and readily participates in metal-catalyzed cross-coupling reactions. The secondary amine is a nucleophile and a base, which can be alkylated, acylated, or can coordinate to metal centers.
Q2: How does the hydrochloride salt form affect its use in reactions?
A2: The hydrochloride salt renders the secondary amine non-nucleophilic and non-basic until neutralized. This has two major implications for reaction setup:
-
Solubility: The salt form is more soluble in polar protic solvents like water and alcohols, but may have limited solubility in common aprotic organic solvents used for cross-coupling reactions (e.g., THF, DMF, acetonitrile).
-
Stoichiometry of Base: At least one equivalent of a base must be added to the reaction mixture to neutralize the HCl salt and generate the free amine form of 2-ethynylpyrrolidine before it can participate in the desired reaction. An additional amount of base is typically required to facilitate the specific reaction (e.g., deprotonation of the alkyne in a Sonogashira coupling).
Q3: What are the recommended storage conditions for 2-ethynylpyrrolidine hydrochloride?
A3: It is recommended to store 2-ethynylpyrrolidine hydrochloride in a tightly sealed container in a cool, dry place, away from heat and sources of ignition.[3] Inert atmosphere storage (e.g., under argon or nitrogen) is advisable to prevent degradation from moisture and atmospheric CO2.
Q4: Is it necessary to use the N-Boc protected version of 2-ethynylpyrrolidine?
A4: While not always necessary, using N-Boc-2-ethynylpyrrolidine offers several advantages. The Boc protecting group prevents the secondary amine from acting as a competing nucleophile or a ligand for the catalyst, which can simplify reaction optimization and improve yields.[4] However, it adds an extra deprotection step to the synthetic sequence. The choice depends on the specific reaction and the compatibility of the substrates and reagents with a free secondary amine.
Troubleshooting Guide
This section addresses common issues encountered during reactions with 2-ethynylpyrrolidine hydrochloride, with a focus on the Sonogashira coupling as a representative application.
Issue 1: Low or No Product Yield
Possible Causes & Solutions:
-
Incomplete Neutralization of the Hydrochloride Salt:
-
Diagnosis: The reaction may not initiate, or the starting material may be recovered unchanged.
-
Solution: Ensure at least two equivalents of a suitable base are used: one to neutralize the HCl and another to facilitate the catalytic cycle. For Sonogashira reactions, an excess of a mild amine base like triethylamine (Et3N) or diisopropylethylamine (DIPEA) is often employed.[5][6]
-
-
Catalyst Inhibition by the Secondary Amine:
-
Diagnosis: The reaction starts but stalls, or gives low conversion. The free secondary amine can coordinate to the palladium or copper catalyst, inhibiting its activity.
-
Solution:
-
Use a Protected Starting Material: Employ N-Boc-2-ethynylpyrrolidine for the coupling reaction, followed by deprotection.
-
Optimize Ligand Choice: Use bulky, electron-rich phosphine ligands for the palladium catalyst, which can sometimes mitigate the inhibitory effects of amine coordination.[7]
-
Increase Catalyst Loading: A higher catalyst loading (e.g., 5-10 mol%) may be necessary to overcome partial catalyst deactivation.
-
-
-
Homocoupling of the Alkyne (Glaser Coupling):
-
Diagnosis: Formation of a symmetrical diyne byproduct, often observed by LC-MS or NMR. This is a common side reaction in Sonogashira couplings, especially in the presence of oxygen.
-
Solution:
-
Degas Solvents Thoroughly: Use a robust degassing method such as freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for an extended period.[8]
-
Minimize Copper(I) Catalyst: Use the minimum effective amount of the copper(I) co-catalyst (e.g., CuI), as it is a key promoter of Glaser coupling. In some cases, a copper-free Sonogashira protocol may be advantageous.[6]
-
Maintain an Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere throughout the entire process.
-
-
Issue 2: Formation of Impurities
Possible Causes & Solutions:
-
Side Reactions of the Pyrrolidine Ring:
-
Diagnosis: Unidentified byproducts are observed, potentially arising from reactions involving the secondary amine.
-
Solution: If the reaction conditions are harsh (e.g., strong base, high temperature), the free amine may undergo side reactions. Using the N-Boc protected analog is the most effective way to prevent this.
-
-
Degradation of Starting Material or Product:
-
Diagnosis: A complex mixture of products is observed, and the desired product is unstable under the reaction or workup conditions.
-
Solution:
-
Lower Reaction Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
-
Modify Workup Procedure: Avoid harsh acidic or basic conditions during the workup. A neutral quench followed by extraction is often preferable.
-
-
Issue 3: Difficulty with Product Purification
Possible Causes & Solutions:
-
Product is a Water-Soluble Salt:
-
Diagnosis: The product remains in the aqueous layer during extraction after an acidic workup.
-
Solution: After extraction to remove non-basic impurities, basify the aqueous layer with a suitable base (e.g., NaHCO3, K2CO3) to a pH > 9, then extract the free-base form of the product with an organic solvent.
-
-
Product is Difficult to Separate from Amine Base:
-
Diagnosis: The purified product is contaminated with the amine base used in the reaction (e.g., Et3N, DIPEA).
-
Solution:
-
Acidic Wash: During the workup, wash the organic layer with dilute acid (e.g., 1M HCl) to protonate and remove the excess amine base into the aqueous layer. Be mindful that this will also protonate your product if it has a free amine.
-
Use a Polymer-Supported Base: These can be filtered off at the end of the reaction.
-
High-Vacuum Evaporation: For volatile amines like Et3N, evaporation under high vacuum can be effective.
-
-
Key Experimental Protocols
Protocol 1: In Situ Neutralization and Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of 2-ethynylpyrrolidine hydrochloride with an aryl iodide.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl iodide (1.0 equiv.), Pd(PPh3)2Cl2 (0.02 equiv.), and CuI (0.04 equiv.).
-
Solvent and Reagent Addition: Add degassed solvent (e.g., DMF or a mixture of THF/Et3N). Stir the mixture for 10 minutes.
-
Addition of 2-Ethynylpyrrolidine Hydrochloride and Base: In a separate flask, dissolve 2-ethynylpyrrolidine hydrochloride (1.2 equiv.) in a minimal amount of the reaction solvent. Add this solution to the reaction mixture, followed by the addition of an amine base (e.g., Et3N, 3.0 equiv.).
-
Reaction Monitoring: Stir the reaction at the desired temperature (room temperature to 60 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous NH4Cl solution, followed by brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Optimized Reaction Parameters (Table):
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(PPh3)2Cl2, Pd(PPh3)4 | Commonly used and effective for Sonogashira couplings.[7][9] |
| Copper Co-catalyst | CuI | Activates the terminal alkyne for coupling.[5] |
| Base | Et3N, DIPEA | Neutralizes the HCl salt and facilitates the catalytic cycle.[9] |
| Solvent | DMF, THF, Acetonitrile | Aprotic solvents that can solubilize the reactants.[5][10] |
| Temperature | 25 - 60 °C | Reaction temperature should be optimized for the specific substrates. |
Protocol 2: N-Boc Deprotection
This protocol describes the removal of the Boc protecting group to generate 2-ethynylpyrrolidine hydrochloride.
Step-by-Step Methodology:
-
Dissolution: Dissolve N-Boc-2-ethynylpyrrolidine (1.0 equiv.) in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Acid Addition: Add a solution of 4M HCl in dioxane (2-3 equiv.) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.[11][12]
-
Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid or oil is the desired hydrochloride salt. It can be further purified by trituration with a non-polar solvent like diethyl ether to induce precipitation of a solid, which is then collected by filtration.
Visualizations
Sonogashira Catalytic Cycle
Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.
Troubleshooting Workflow: Low Yield
Caption: A decision-making workflow for troubleshooting low yields.
References
-
J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Synthesis of 5-ethynyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine via Sonogashira reaction. [Link]
-
National Institutes of Health. (2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
SciSpace. 2-Pyrrolidinones and 3-Pyrrolin-2-ones: A Study on the Chemical Reactivity of These Structural Moieties. [Link]
-
ResearchGate. Curved single crystals of 2 in (a) DMF and thf; (b) DMF, acetonitrile and diethylether. [Link]
-
ResearchGate. Optimization of reaction conditions for the Sonogashira reaction. [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
ResearchGate. (2025, July 9). 17 alpha-Ethynylestradiol Peptide Labeling by 'Click' Chemistry. [Link]
- Google Patents.
-
MDPI. Stability and Deactivation Behavior of Cuprous Acetylide Containing Catalysts in Reppe Ethynylation. [Link]
-
PubMed. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl?. [Link]
-
National Institutes of Health. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. [Link]
- Google Patents. A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine).
-
PubMed. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. [Link]
-
University of Arizona. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). [Link]
-
Reddit. (2017, April 13). Boc deprotection using 4M HCl in dioxane also cleaved amide. [Link]
-
Jena Bioscience. "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. thalesnano.com [thalesnano.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Ethynylpyrrolidine Hydrochloride
Introduction & Critical Impurity Profiling
Welcome to the Technical Support Center. 2-Ethynylpyrrolidine hydrochloride is a high-value, reactive intermediate often used as a "warhead" scaffold in covalent inhibitors (e.g., DPP-4 inhibitors). Its terminal alkyne and secondary amine functionalities make it chemically versatile but prone to specific degradation pathways.
Before initiating purification, you must identify the nature of your contamination. Use this guide to diagnose your specific issue.
Common Impurity Profile
| Impurity Type | Visual/Analytical Indicator | Cause |
| Glaser Coupling Dimers | Yellow/Brown discoloration; extra peaks in LC-MS (M+M-2). | Oxidative coupling of the terminal alkyne, often catalyzed by trace copper or palladium. |
| Enantiomeric Impurity | Low specific rotation | Racemization during Boc-deprotection or poor resolution of starting material. |
| Hygroscopic Water | "Clumpy" solid; broad OH stretch in IR >3000 cm⁻¹. | Exposure to ambient moisture (Compound is highly hygroscopic). |
| Residual Solvents | NMR signals for EtOAc/Ether. | Inefficient drying or trapping in the crystal lattice. |
Purification Decision Matrix (Logic Flow)
Do not blindly recrystallize.[1] Use this logic flow to determine the correct intervention.
Figure 1: Decision matrix for selecting the appropriate purification workflow based on impurity profile.
Detailed Experimental Protocols
Protocol A: Recrystallization (The "Gold Standard")
Objective: Removal of chemical impurities and slight upgrade of enantiomeric excess (ee) via rejection of the racemate in the mother liquor.
The Solvent System:
-
Solvent (Good): Isopropanol (IPA) or Ethanol (EtOH).
-
Anti-Solvent (Bad): Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O).
-
Why this works: The HCl salt is highly soluble in hot alcohols but insoluble in esters/ethers. This binary system allows for fine control of supersaturation.
Step-by-Step Methodology:
-
Dissolution: Place 10 g of crude 2-ethynylpyrrolidine HCl in a 250 mL Erlenmeyer flask. Add minimal hot Isopropanol (approx. 30-40 mL at 70°C) until fully dissolved.
-
Note: If black specks remain, filter hot through Celite/glass wool immediately.
-
-
The Cloud Point: While maintaining gentle heat (do not boil vigorously), add Ethyl Acetate dropwise.
-
Target: Stop exactly when a faint, persistent cloudiness appears (the "cloud point").
-
-
Re-solubilization: Add 1-2 mL of hot IPA to turn the solution clear again.
-
Controlled Cooling: Remove from heat. Let the flask cool to room temperature undisturbed for 2 hours.
-
Critical: Rapid cooling traps impurities. Slow cooling builds pure lattice structures.[2]
-
-
Crystallization: Once at room temperature, move to a fridge (4°C) for 4 hours, then a freezer (-20°C) overnight.
-
Isolation: Filter the white needles under nitrogen (to prevent moisture uptake). Wash with cold Et₂O/Hexane (1:1).
Protocol B: Activated Carbon Treatment (De-colorization)
Objective: Removal of polymeric alkyne byproducts (yellow/brown tars).
-
Dissolve crude material in Methanol (10 mL/g).
-
Add Activated Charcoal (10-20 wt% relative to substrate).
-
Stir at room temperature for 30 minutes. Do not heat strongly with charcoal as it may catalyze oxidation.
-
Filter through a Celite pad to remove all carbon.
-
Concentrate the filtrate to dryness and proceed to Protocol A.
Troubleshooting Guide (FAQ)
Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why?
-
Cause: The temperature dropped too fast, or the solvent polarity gap is too wide (e.g., adding Hexane directly to Methanol).
-
Fix: Re-heat the mixture until it is a single phase. Add a "seed crystal" of pure product if available. Scratch the glass side of the flask with a glass rod to induce nucleation. Switch the anti-solvent to something slightly more polar, like Ethyl Acetate, rather than Hexane.
Q2: The melting point is broad (e.g., 160-168°C) instead of sharp (~170°C).
-
Cause: Wet solvent or residual water. 2-Ethynylpyrrolidine HCl is extremely hygroscopic.[3] Water lowers and broadens the melting point depression.
-
Fix: Dry the solid in a vacuum oven at 40°C over
or KOH pellets for 24 hours. Ensure your NMR shows no solvent peaks.
Q3: My enantiomeric excess (ee) is only 85%. Can I fix this?
-
Strategy: Simple recrystallization of the HCl salt is inefficient for major chiral upgrades.
-
Fix: You must perform a Diastereomeric Salt Resolution .
-
Convert the HCl salt back to the free base (carefully, keep cold).
-
React with (L)-Tartaric acid or Dibenzoyl-L-tartaric acid in EtOH.
-
Crystallize the tartrate salt (diastereomers have different solubilities).
-
Re-acidify with HCl gas in ether to regenerate the purified HCl salt.
-
Q4: The product turns brown upon storage.
-
Cause: Alkyne instability. Even as a salt, the terminal alkyne can undergo slow polymerization if exposed to light or trace metals.
-
Fix: Store under Argon/Nitrogen at -20°C. Ensure the container is amber glass (light protection).
Visualizing the Recrystallization Workflow
Figure 2: Step-by-step solvent manipulation for optimal crystal growth.
References
-
PubChem. (n.d.). 2-(N-Pyrrolidino)ethyl chloride hydrochloride (Compound Summary). National Library of Medicine. Retrieved February 6, 2026, from [Link]
- Note: Provides physical property baselines (MP, solubility) for pyrrolidine hydrochloride analogs.
- Note: Source for melting point ranges and hygroscopicity warnings.
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Department of Chemistry. Retrieved February 6, 2026, from [Link]
- Note: Authoritative grounding for the "Cloud Point" methodology described in Protocol A.
-
University of Rochester. (n.d.). Solvents for Recrystallization.[1][2][4][5][6] Department of Chemistry. Retrieved February 6, 2026, from [Link]
- Note: Validates the use of Alcohol/Ester systems for polar amine salts.
Sources
Technical Support Center: Optimizing Reactions with 2-Ethynylpyrrolidine Hydrochloride
The following technical guide is structured to function as a high-level support resource for researchers working with 2-Ethynylpyrrolidine hydrochloride . It prioritizes experimental logic, troubleshooting, and yield optimization.
Executive Summary & Chemical Logic
2-Ethynylpyrrolidine hydrochloride is a bifunctional building block containing a secondary amine (pyrrolidine ring) and a terminal alkyne. While valuable for introducing rigidity and chirality, users often report low yields (typically <40%) due to three competing mechanistic failures:
-
Catalyst Poisoning: The secondary amine, once neutralized, is a potent ligand that can sequester transition metals (Pd, Cu), arresting the catalytic cycle.
-
Glaser Homocoupling: The terminal alkyne is highly prone to oxidative dimerization in the presence of trace oxygen and copper, consuming the starting material.
-
Salt-Base Equilibrium: Incomplete neutralization of the HCl salt leads to acidic micro-environments that inhibit transmetallation steps in cross-coupling reactions.
This guide provides the protocols to bypass these failure modes.
Pre-Reaction Handling (The Foundation)
Q: Should I convert the HCl salt to the free base before the reaction?
Status: CRITICAL DECISION POINT
Recommendation: Generally, NO . Converting to the free base (2-ethynylpyrrolidine) prior to the reaction is a common error. The free base is volatile and prone to rapid polymerization and oxidation.
-
The Protocol: Neutralize in situ.
-
The Logic: The HCl salt is the thermodynamically stable form. By neutralizing it inside the reaction vessel immediately before catalyst addition, you minimize the lifespan of the unstable free amine species outside the catalytic cycle.
Exceptions: If your reaction solvent is strictly non-polar (e.g., Toluene, Hexanes) where the salt is insoluble, you must perform a "Flash Free-Basing" protocol immediately before use.
Workflow: In-Situ Neutralization Strategy
Figure 1: Decision logic for preparing the active reagent from its salt form.
Scenario A: Sonogashira Coupling Optimization
Problem: Yields are stalling at 30-50%, with significant homocoupling byproducts.
Root Cause Analysis
The secondary amine of the pyrrolidine (once free) coordinates to the Palladium (Pd) center, displacing the phosphine ligands required for the catalytic cycle. This shuts down the reaction or slows it enough that the Copper (Cu) co-catalyst drives the background Glaser coupling (alkyne dimerization).
Optimization Protocol
| Parameter | Standard Condition (Low Yield) | Optimized Condition (High Yield) | Scientific Rationale |
| Catalyst Source | Pd(PPh₃)₂Cl₂ | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Bidentate ligands (dppf) resist displacement by the amine better than monodentate phosphines. |
| Copper Co-cat | CuI (10-20 mol%) | CuI (2-5 mol%) or Copper-Free | Reducing Cu minimizes homocoupling. If the aryl halide is an iodide, go Copper-Free (requires higher temp). |
| Base | Et₃N (2 equiv) | DIPEA (4-5 equiv) | DIPEA is sterically bulkier, reducing its ability to coordinate to Pd compared to Et₃N. |
| Atmosphere | Nitrogen balloon | Argon Sparge + Sealed Tube | Argon is heavier than air, providing a better blanket against O₂ (the oxidant for homocoupling). |
Troubleshooting Q&A
Q: My reaction turns black immediately. Is this normal?
-
A: No. Instant blackening indicates Pd precipitation ("Pd black"). This means your ligand is insufficient to stabilize the Pd in the presence of the amine.
-
Fix: Switch to a phosphine-rich environment. Add 10 mol% extra PPh₃ or switch to a precatalyst like XPhos Pd G2 .
-
Q: I see a major spot on TLC just above the baseline.
-
A: This is likely the Glaser homocoupling product (dipyrrolidine diyne).
-
Fix: You must degas your solvents more rigorously. Use the "Freeze-Pump-Thaw" method (3 cycles) rather than simple sparging.
-
Scenario B: Copper-Catalyzed Click Chemistry (CuAAC)
Problem: Reaction is sluggish or requires high catalyst loading (>20%).
Root Cause Analysis
The pyrrolidine nitrogen can chelate Cu(I), removing it from the catalytic cycle required for the azide-alkyne cycloaddition. Furthermore, the HCl salt can lower the pH, protonating the intermediate copper-acetylide if not buffered.
Optimization Protocol
-
Buffer is Mandatory: Do not run this in pure water/alcohol. Use PBS (pH 7.4) or TRIS buffer .
-
Ligand Acceleration: You must use a ligand that binds Cu(I) stronger than the pyrrolidine amine but still allows catalysis.
-
Recommended: THPTA (water-soluble) or TBTA (organic soluble).
-
Ratio: Cu : Ligand should be 1:5.
-
Step-by-Step High-Yield Click Protocol
-
Dissolve: 2-Ethynylpyrrolidine HCl (1.0 eq) + Azide partner (1.0 eq) in tBuOH/H₂O (1:1).
-
Neutralize: Add 2.0 eq of Sodium Ascorbate (acts as reducing agent and weak base).
-
Catalyst Prep (Separate Vial): Premix CuSO₄ (5 mol%) and THPTA (25 mol%) in water. Incubate for 5 mins.
-
Initiate: Add the catalyst complex to the reaction mixture.
-
Monitor: Stir at RT. If the solution turns blue (Cu²⁺ formation), add more ascorbate.
Workup & Purification (The Harvest)
Problem: "I see product on LCMS, but I lose it during extraction."
Explanation: 2-Ethynylpyrrolidine derivatives are often amphoteric. At neutral/low pH, the pyrrolidine nitrogen is protonated (water-soluble). At high pH, it is organic soluble.
Extraction Logic Tree
Figure 2: Acid-Base extraction workflow to isolate the amine product from non-basic byproducts.
Purification Tip: If using silica chromatography, the secondary amine will streak.
-
The Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes, or add 1% NH₄OH to your DCM/MeOH eluent system.
References
-
Sonogashira Coupling Mechanics : Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link
-
Click Chemistry Ligands : Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation. Angewandte Chemie. Link
-
Amine Poisoning in Catalysis : Hartwig, J. F. (1998). Carbon-Heteroatom Bond-Forming Reductive Eliminations of Amines, Ethers, and Sulfides. Accounts of Chemical Research. Link
-
Handling of 2-Ethynylpyrrolidine : CymitQuimica Technical Data Sheet: 2-Ethynylpyrrolidine hydrochloride. Link
-
Glaser Coupling Prevention : Siemsen, P., et al. (2000). Acetylenic Coupling: A Superb Case of Metal-Catalyzed/Promoted Transformation. Angewandte Chemie International Edition. Link
Navigating the Challenges of Hygroscopic Pyrrolidine Hydrochloride Salts: A Technical Support Guide
Welcome to the Technical Support Center for managing the hygroscopic properties of pyrrolidine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to moisture uptake in their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions and troubleshoot effectively.
Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical parameter to control in pharmaceutical development. For active pharmaceutical ingredients (APIs) like pyrrolidine hydrochloride, excessive moisture uptake can lead to a cascade of undesirable changes, including alterations in physical properties, chemical degradation, and compromised therapeutic efficacy.[1][2] This guide will equip you with the knowledge and tools to understand, quantify, and manage the hygroscopicity of your pyrrolidine hydrochloride salts.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the hygroscopicity of pyrrolidine hydrochloride salts.
Q1: What is hygroscopicity and why is it a concern for pyrrolidine hydrochloride salts?
A1: Hygroscopicity is the ability of a solid material to attract and retain water molecules from the surrounding environment.[3] Pyrrolidine hydrochloride, being a salt of a secondary amine, is inherently polar and can readily form hydrogen bonds with water molecules. This attraction can lead to several issues in a laboratory and manufacturing setting:
-
Physical Changes: Moisture absorption can cause the crystalline powder to become sticky, form clumps (caking), or even dissolve completely (deliquescence).[4] These changes negatively impact powder flowability, making accurate weighing and formulation difficult.[5]
-
Chemical Instability: The presence of water can accelerate chemical degradation pathways such as hydrolysis, leading to the formation of impurities and a decrease in the potency of the API.[2]
-
Impact on Dosage Form Performance: In a final drug product, changes in the physical form of the API due to moisture can affect dissolution rates and, consequently, bioavailability.[3]
Q2: How is the hygroscopicity of a compound like pyrrolidine hydrochloride classified?
A2: The hygroscopicity of pharmaceutical ingredients is typically classified based on the amount of moisture they absorb under specific conditions. A widely accepted classification is provided by the European Pharmacopoeia, which categorizes materials based on the percentage weight gain after storage at 25°C and 80% relative humidity (RH) for 24 hours.[6]
| Hygroscopicity Class | Weight Increase (% w/w) | Description |
| Class 1 | < 0.2 | Non-hygroscopic |
| Class 2 | ≥ 0.2 and < 2 | Slightly hygroscopic |
| Class 3 | ≥ 2 and < 15 | Hygroscopic |
| Class 4 | ≥ 15 | Very hygroscopic |
It is important to experimentally determine the classification for your specific batch of pyrrolidine hydrochloride, as manufacturing processes and crystalline forms can influence hygroscopic behavior.[7]
Q3: What are the primary analytical techniques to measure the hygroscopicity of pyrrolidine hydrochloride?
A3: The two primary techniques for quantifying hygroscopicity are:
-
Dynamic Vapor Sorption (DVS): This is a gravimetric technique where a sample is exposed to a controlled stream of humidified gas at a specific temperature.[4] The instrument continuously measures the mass of the sample as the relative humidity is varied in a stepwise manner.[4] The resulting data is plotted as a moisture sorption isotherm, which shows the equilibrium water content of the material as a function of RH.[8] DVS is invaluable for understanding the kinetics and thermodynamics of water sorption.[2]
-
Karl Fischer Titration (KFT): This is a highly specific and accurate chemical method for determining the water content of a sample.[9] It can be used to measure the initial water content of the salt or the amount of water absorbed after exposure to a humid environment. KFT is a reference method for water content determination and is suitable for a wide range of water concentrations, from parts per million (ppm) to 100%.[9]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with pyrrolidine hydrochloride salts.
Problem 1: My pyrrolidine hydrochloride powder is clumpy and difficult to weigh accurately.
-
Potential Cause: The salt has absorbed moisture from the atmosphere due to improper storage or handling. This leads to caking and poor flowability.[5]
-
Troubleshooting Steps:
-
Work in a Controlled Environment: Whenever possible, handle the salt in a low-humidity environment, such as a glove box or a room with a dehumidifier.[1]
-
Minimize Exposure Time: Keep the container tightly sealed when not in use and minimize the time it is open to the atmosphere.[1]
-
Use Dry Utensils: Ensure that all spatulas and weighing boats are clean and completely dry before use.[1]
-
Drying the Material (with caution): If the material is already clumpy, it may be possible to dry it under vacuum at a gentle temperature. However, it is crucial to first confirm the thermal stability of your specific pyrrolidine hydrochloride salt to avoid degradation. Consult thermal analysis data (e.g., TGA, DSC) if available.
-
Consider "Weighing by Difference": For highly hygroscopic materials, weighing by difference can be more accurate. Weigh the sealed container, dispense the approximate amount of salt needed, and then re-weigh the container. The difference in weight is the amount of salt dispensed.[1]
-
Problem 2: The water content of my pyrrolidine hydrochloride, as determined by Karl Fischer titration, is inconsistent between batches.
-
Potential Cause 1: Intrinsic Variability: Different batches may have slight variations in their crystalline structure (polymorphism) or particle size, which can affect their hygroscopicity.[7] Amorphous content in a crystalline solid can also significantly increase water uptake.
-
Troubleshooting Steps:
-
Characterize Each Batch: Perform a comprehensive solid-state characterization of each new batch, including techniques like X-ray Powder Diffraction (XRPD) to identify the crystalline form and Dynamic Vapor Sorption (DVS) to assess its hygroscopic profile.
-
Standardize Sampling: Ensure that the sampling procedure for KFT is consistent and minimizes exposure to ambient humidity.
-
-
Potential Cause 2: Inaccurate KFT Measurement: The Karl Fischer titration itself can be a source of error if not performed correctly.
-
Troubleshooting Steps:
-
Proper Sample Handling: Introduce the sample into the titration vessel quickly to prevent moisture absorption from the air.
-
Solvent Selection: Ensure the chosen solvent for the titration completely dissolves the pyrrolidine hydrochloride without reacting with it.
-
Instrument Calibration and Maintenance: Regularly calibrate the KFT instrument and ensure the titrant is standardized correctly. Check for any leaks in the system that could allow ambient moisture to enter.
-
Problem 3: During formulation development, my pyrrolidine hydrochloride salt is causing processing issues like sticking to equipment.
-
Potential Cause: The high hygroscopicity of the salt leads to surface wetting and adhesion, particularly under the pressure and temperature conditions of manufacturing processes like tableting.[5]
-
Troubleshooting Steps:
-
Environmental Control: Maintain a low relative humidity in the processing area.
-
Formulation Strategies:
-
Co-processing with Excipients: Blending the pyrrolidine hydrochloride with hydrophobic excipients can help to shield it from moisture.[3]
-
Film Coating: Applying a polymer-based film coat to granules or tablets can act as a physical barrier to moisture.[3][10]
-
Encapsulation: Encapsulating the salt within a protective shell using techniques like spray drying can be an effective strategy.[3][10]
-
-
Crystal Engineering:
-
Salt Screening: Investigating different counter-ions to form a less hygroscopic salt of the pyrrolidine base could be a viable, albeit more involved, strategy.[11][12]
-
Co-crystallization: Forming a co-crystal with a suitable co-former can alter the crystal lattice and reduce the availability of sites for water interaction, thereby lowering hygroscopicity.[11][13]
-
-
Experimental Protocols
The following are detailed protocols for key experiments in managing the hygroscopicity of pyrrolidine hydrochloride salts.
Protocol 1: Determination of Hygroscopicity Classification using Dynamic Vapor Sorption (DVS)
Objective: To classify the hygroscopicity of a pyrrolidine hydrochloride salt based on its moisture uptake at 80% RH.
Methodology:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the pyrrolidine hydrochloride salt into a DVS sample pan.
-
Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved ( dm/dt ≤ 0.002%/min). This will establish the dry mass of the sample.
-
Sorption Analysis: Increase the relative humidity in a stepwise manner from 0% to 90% RH, with increments of 10% RH. At each step, allow the sample to equilibrate until a stable weight is reached.
-
Hygroscopicity Classification: The hygroscopicity is classified based on the percentage weight gain of the sample after equilibration at 80% RH for 24 hours.[6]
-
Data Analysis: Plot the percentage change in mass versus the relative humidity to generate a moisture sorption isotherm.
Expected Outcome: The moisture sorption isotherm will provide a detailed profile of how the pyrrolidine hydrochloride salt interacts with water vapor. The weight gain at 80% RH will allow for its classification according to the European Pharmacopoeia.
Protocol 2: Workflow for Mitigating Hygroscopicity through Formulation
Objective: To select and implement a suitable formulation strategy to reduce the impact of hygroscopicity of a pyrrolidine hydrochloride salt.
Workflow:
-
Characterization:
-
Determine the hygroscopicity classification of the neat pyrrolidine hydrochloride salt using DVS (Protocol 1).
-
Measure the initial water content using Karl Fischer Titration.
-
Characterize the solid-state properties (e.g., crystallinity, polymorphism) using XRPD.
-
-
Strategy Selection: Based on the degree of hygroscopicity and the intended application, select a suitable mitigation strategy (e.g., co-processing with excipients, film coating, or encapsulation).[3][10]
-
Formulation Development:
-
Co-processing: Prepare blends of the salt with varying ratios of hydrophobic excipients (e.g., magnesium stearate, silicon dioxide).
-
Film Coating: If developing a tablet, apply a standard HPMC-based film coat to the tablet cores.
-
-
Evaluation of the Formulated Product:
-
Repeat the DVS analysis on the formulated product to assess the reduction in moisture uptake.
-
Perform stability studies on the formulated product under accelerated conditions (e.g., 40°C/75% RH) and monitor for physical changes and degradation.
-
-
Optimization: Based on the evaluation results, optimize the formulation by adjusting the type and concentration of excipients or the coating parameters.
Visualizations
Diagram 1: Decision-Making Workflow for Managing Hygroscopicity
Caption: A decision-making workflow for managing hygroscopic pyrrolidine hydrochloride salts.
Diagram 2: Experimental Workflow for Hygroscopicity Assessment
Caption: An experimental workflow for the comprehensive hygroscopicity assessment of pyrrolidine hydrochloride salts.
References
-
Pharma Growth Hub. (2024, March 7). Classification of Hygroscopicity. [Link]
-
CD Formulation. Hygroscopicity Evaluation. [Link]
-
Acme Formulation. (2023, October 31). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. [Link]
-
Lim, Z. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(9), 1099. [Link]
-
Arigo, A., et al. (2019). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Journal of Pharmaceutical Sciences and Research, 11(1), 6-10. [Link]
-
Wang, S., et al. (2019). Improvements in sticking, hygroscopicity, and compactibility of effervescent systems by fluid-bed coating. RSC Advances, 9(55), 32061-32071. [Link]
-
ResearchGate. (2022, September 20). (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]
-
Edgar, G., & Swan, W. O. (1927). THE FACTORS DETERMINING THE HYGROSCOPIC PROPERTIES OF SOLUBLE SUBSTANCES. I. THE VAPOR PRESSURES OF SATURATED SOLUTIONS. Journal of the American Chemical Society, 49(8), 2005-2011. [Link]
-
Taylor & Francis Online. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. [Link]
-
ProUmid. Moisture Sorption Isotherms. [Link]
-
Sreelakshmi, C., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Crystals, 13(1), 93. [Link]
-
Chen, Y., et al. (2021). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. New Journal of Chemistry, 45(1), 107-115. [Link]
-
ResearchGate. (2020, August 8). Hygroscopic gravimetric quantitative chemical analysis. Review. [Link]
-
Li, Y., et al. (2020). Hygroscopic properties of sodium and potassium salts as related to saline mineral dusts and sea salt aerosols. Journal of Environmental Sciences, 96, 126-135. [Link]
-
ResearchGate. (2022, June 21). (PDF) Data-driven Approach to Mitigate Quality Impact of Hygroscopic Pharmaceutical Raw Materials Throughout the Supply Chain. [Link]
-
ResearchGate. (2020, August 10). Experimental research on hygroscopic behaviour of porous specimens contaminated with salts | Request PDF. [Link]
-
Zieger, P., et al. (2017). Revising the hygroscopicity of inorganic sea salt particles. Nature Communications, 8, 15883. [Link]
-
Suda, S. R., & Petters, M. D. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4233-4253. [Link]
-
Semantic Scholar. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. [Link]
-
Mettler Toledo. Karl Fischer Titration Guide for Water (Moisture) Determination. [Link]
-
Ribeiro, A. C. F., et al. (2018). Improving the stability of adiphenine hydrochloride by salt formation. Journal of Pharmaceutical and Biomedical Analysis, 159, 363-371. [Link]
-
ResearchGate. (2022, January 29). (PDF) Competence Guide - Tips and Hints For a Successful Water Content Determination by Karl Fischer Titration. [Link]
-
Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. [Link]
Sources
- 1. Pyrrolidine, hydrochloride (1:1) | C4H10ClN | CID 212848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. ardena.com [ardena.com]
- 8. proumid.com [proumid.com]
- 9. mt.com [mt.com]
- 10. researchgate.net [researchgate.net]
- 11. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Preventing side reactions in click chemistry with terminal alkynes
Topic: Preventing Side Reactions in Terminal Alkyne Click Chemistry Ticket ID: #CuAAC-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Bioconjugation Division
Introduction: The "Click" That Isn't Always Clean
While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is revered for its bio-orthogonality and robustness, treating it as "foolproof" is a common source of experimental failure. When working with terminal alkynes , you are navigating a bifurcation point: one path leads to the desired 1,2,3-triazole, while the other leads to oxidative homocoupling (Glaser coupling), protein aggregation, or catalyst death.
This guide deconstructs these failure modes and provides self-validating protocols to ensure your reaction "clicks" exclusively where intended.
Module 1: The Oxidative Trap (Glaser Coupling)
The Issue: You observe the formation of a byproduct with twice the molecular weight of your alkyne starting material, or your reaction turns a dark green/blue hue prematurely.
The Science:
Terminal alkynes (
The Fix: The "Zero-Oxygen" Mandate
-
Degassing is Non-Negotiable: Sparging buffers with Argon/Nitrogen for 15 minutes is insufficient for sensitive kinetics. You must use a freeze-pump-thaw cycle or rigorous vacuum degassing for organic solvents.
-
Sacrificial Reductants: In aqueous systems, Sodium Ascorbate is not just a reductant; it is an oxygen scavenger. However, once the ascorbate is consumed by ambient
, the Cu(I) oxidizes to inactive Cu(II), and the reaction stalls.
Visualization: The Kinetic Bifurcation
Caption: Figure 1. The kinetic competition between the desired CuAAC pathway (Green) and the parasitic Glaser coupling (Red) mediated by oxygen.
Module 2: Catalyst Poisoning & Ligand Selection
The Issue: The reaction starts well but plateaus at 60-70% conversion. Adding more Copper causes precipitation.
The Science: Naked copper is unstable.[1] Without a ligand, Cu(I) disproportionates into Cu(0) (colloidal precipitate) and Cu(II) (inactive). Furthermore, in biological media, histidine residues on proteins will strip copper from the reaction center, effectively poisoning the catalyst.
The Solution: Ligand Architecture You must use a chelating ligand that stabilizes the Cu(I) oxidation state while leaving a coordination site open for the alkyne.
| Ligand | Solubility | Protection Factor | Best Use Case |
| TBTA | Organic (DMSO/tBuOH) | Moderate | Small molecule synthesis in organic solvents. Poor for bio-apps due to Cu(I) destabilization in water. |
| THPTA | Water (Highly Soluble) | High | Bioconjugation, protein labeling, live cells.[1][2][3] Protects Cu(I) from oxidation and disproportionation. |
| BTTAA | Water | Very High | Gold Standard for sensitive biological systems. Lower cytotoxicity and faster kinetics than THPTA. |
Protocol Note: Never mix Cu and Alkyne before the Ligand. The correct order of addition is critical to prevent the formation of insoluble Copper-Acetylide aggregates (the "Zombie Species").
Module 3: Biocompatibility (ROS & Protein Aggregation)
The Issue: Your protein precipitates, or you lose enzymatic activity after labeling.
The Science: The Cu(I)/Ascorbate system generates Reactive Oxygen Species (ROS) via a Fenton-like cycle.[4] Additionally, the oxidation of ascorbate produces dehydroascorbate , which contains electrophilic dicarbonyls that crosslink arginine and lysine residues on proteins, causing aggregation.
The Fix: The "Buffer Shield" Protocol
-
Aminoguanidine is Mandatory: Add 5 mM Aminoguanidine to the reaction. It acts as a scavenger, reacting with dehydroascorbate to prevent protein crosslinking.
-
High Ligand Load: Use a Cu:Ligand ratio of 1:5 (e.g., 100 µM Cu : 500 µM THPTA). The excess ligand acts as a sacrificial buffer against ROS.
Standard Bioconjugation Protocol (Self-Validating)
Reagents:
-
Buffer: PBS, pH 7.4 (Degassed).
-
Cu-Premix: 20 mM
+ 100 mM THPTA (Pre-mixed in water). -
Reductant: 100 mM Sodium Ascorbate (Freshly prepared).
-
Scavenger: 100 mM Aminoguanidine.[5]
Step-by-Step:
-
Prepare Substrate: Dissolve Protein-Alkyne (10-50 µM) and Azide-Tag (2-5 eq) in Buffer.
-
Add Scavenger: Add Aminoguanidine to final conc. of 5 mM.
-
Add Catalyst: Add Cu-Premix to final conc. of 100 µM Cu / 500 µM THPTA.
-
Initiate: Add Sodium Ascorbate to final conc. of 5 mM.
-
Incubate: 1 hour at RT, protected from light.
-
Validation: If solution turns yellow/orange, oxidation is occurring (bad). If blue, Cu(I) is lost (bad). It should remain colorless.
Module 4: Troubleshooting Workflow
The Issue: Reaction failed. How do I save the sample?
The Logic: Do not simply add more Copper. If the reaction stalled, the catalyst is likely dead (oxidized) or sequestered.
Decision Tree: Reviving the Dead Reaction
Caption: Figure 2. Diagnostic workflow for identifying the root cause of CuAAC failure based on visual cues.
References
-
Rostovtsev, V. V., et al. (2002).[6] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition.
-
Hong, V., et al. (2009).[7] Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie.
-
Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
-
Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie.
-
Kennedy, D. C., et al. (2011). Cellular consequences of copper complexes used to catalyze bioorthogonal click reactions. Bioconjugate Chemistry.
Sources
- 1. confluore.com.cn [confluore.com.cn]
- 2. lumiprobe.com [lumiprobe.com]
- 3. broadpharm.com [broadpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in pyrrolidine synthesis
Welcome to the Technical Support Center for Pyrrolidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this pivotal heterocyclic scaffold. Pyrrolidine rings are a cornerstone in many biologically active compounds, and achieving high conversion rates is crucial for the successful progression of research and development projects.[1]
This guide is structured to provide direct, actionable solutions to common challenges encountered in the lab. We will delve into the mechanistic underpinnings of these reactions to not only solve immediate problems but also to empower you with the knowledge to proactively optimize your synthetic strategies.
Troubleshooting Guide: Low Conversion Rates
Low conversion rates are a frequent hurdle in organic synthesis. This section provides a systematic approach to diagnosing and resolving these issues, categorized by the most common synthetic methodologies for preparing pyrrolidines.
Scenario 1: Issues in [3+2] Cycloaddition Reactions of Azomethine Ylides
[3+2] dipolar cycloadditions of azomethine ylides are a powerful tool for constructing highly functionalized pyrrolidines, often with excellent stereocontrol.[2] However, their success is contingent on several critical parameters.
Question: My [3+2] cycloaddition is resulting in a low yield of the desired pyrrolidine, with significant recovery of starting materials. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion in a [3+2] cycloaddition reaction typically points to issues with the generation or stability of the azomethine ylide intermediate, or suboptimal reaction conditions that do not favor the cycloaddition pathway. Let's break down the potential causes and solutions.
1. Inefficient Azomethine Ylide Generation:
-
The Causality: The azomethine ylide is the key reactive intermediate. Its inefficient formation will directly lead to low product yield. The method of generation (e.g., from N-metalated imines, thermal or photochemical ring-opening of aziridines, or condensation of α-amino acids with carbonyl compounds) has its own set of critical parameters.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure the purity of your starting materials. For instance, if you are using an α-amino acid and an aldehyde, verify their purity and ensure the aldehyde has not oxidized to the corresponding carboxylic acid.
-
Deprotonation Issues (for N-metalated imines): If you are forming the ylide by deprotonation, the choice of base is critical. A base that is too weak may not fully deprotonate the precursor, while an overly strong base can lead to side reactions. Consider screening a range of bases (e.g., LiHMDS, KHMDS, DBU).
-
Thermal/Photochemical Conditions: For ring-opening reactions, ensure your reaction temperature or light source wavelength and intensity are optimal and consistently maintained.
-
2. Azomethine Ylide Instability or Decomposition:
-
The Causality: Azomethine ylides can be unstable and prone to side reactions like dimerization or proton transfer if not trapped efficiently by the dipolarophile.
-
Troubleshooting Steps:
-
Concentration: Running the reaction at a higher concentration can favor the intermolecular cycloaddition over decomposition pathways. However, be mindful of potential solubility issues.
-
Rate of Addition: If generating the ylide in situ, consider slow addition of the limiting reagent to maintain a low, steady-state concentration of the ylide, minimizing self-reaction.
-
Temperature Control: While higher temperatures can increase the rate of cycloaddition, they can also accelerate decomposition. Experiment with a range of temperatures to find the optimal balance.
-
3. Suboptimal Reaction Conditions for Cycloaddition:
-
The Causality: The solvent, temperature, and presence of catalysts play a crucial role in the efficiency of the cycloaddition step.
-
Troubleshooting Steps:
-
Solvent Polarity: The polarity of the solvent can influence the stability of the azomethine ylide and the transition state of the cycloaddition. Screen a variety of solvents with different polarities (e.g., toluene, THF, dichloromethane, acetonitrile).
-
Catalyst Activity: If using a metal catalyst (e.g., Ag(I), Cu(I)), ensure the catalyst is active and not poisoned by impurities.[3] Consider using freshly purchased or purified catalyst. The choice of ligand is also critical and can significantly impact the reaction's efficiency and stereoselectivity.[4]
-
Experimental Protocol: Screening Reaction Conditions for a [3+2] Cycloaddition
-
Setup: In parallel reaction vials, add your azomethine ylide precursor and dipolarophile.
-
Variable Screening:
-
Solvent Screen: To separate vials, add different anhydrous solvents (e.g., Toluene, THF, CH2Cl2, Acetonitrile).
-
Base Screen (if applicable): In a consistent solvent, add different bases (e.g., DBU, K2CO3, Et3N).
-
Temperature Screen: Run the reactions at different temperatures (e.g., room temperature, 40 °C, 60 °C).
-
-
Monitoring: Monitor the reactions at set time points (e.g., 2, 6, 12, 24 hours) by TLC or LC-MS to assess the consumption of starting materials and the formation of the product.
-
Analysis: Compare the conversion rates across the different conditions to identify the optimal parameters.
Scenario 2: Challenges in Reductive Amination of 1,4-Dicarbonyl Compounds
Reductive amination of 1,4-dicarbonyl compounds (or their synthetic equivalents) with a primary amine is a classic and robust method for pyrrolidine synthesis. However, incomplete reaction or the formation of side products can lead to low yields.
Question: I am attempting a reductive amination to form a pyrrolidine, but I am observing a low yield and the presence of what appears to be a furan byproduct. What is happening and how can I fix it?
Answer:
This is a classic issue in this synthetic route. The formation of a furan byproduct alongside your desired pyrrolidine points towards a competing acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl starting material. The key is to control the reaction pH and the reactivity of the reducing agent.
1. Competing Furan Formation (Paal-Knorr Furan Synthesis):
-
The Causality: In the presence of acid, 1,4-dicarbonyls can undergo intramolecular cyclization and dehydration to form a stable furan ring. This is often faster than the desired imine/enamine formation with the amine, especially under strongly acidic conditions.
-
Troubleshooting Steps:
-
pH Control: This is the most critical factor. The reaction should be conducted under neutral to weakly acidic conditions (pH 4-6).[5] This pH range is a compromise: acidic enough to promote imine formation, but not so acidic as to favor rapid furan synthesis. You can use a buffer system or a weak acid like acetic acid.[5] Avoid strong mineral acids.[5]
-
Order of Addition: Add the amine to the dicarbonyl compound first to allow for imine/enamine formation before introducing the reducing agent and any acid catalyst.
-
2. Inefficient Reduction:
-
The Causality: The choice of reducing agent is crucial. It must be powerful enough to reduce the intermediate iminium ion or enamine but not so reactive that it reduces the starting dicarbonyl compound before it can react with the amine.
-
Troubleshooting Steps:
-
Selecting the Right Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the reagent of choice for reductive aminations because it is mild and tolerant of slightly acidic conditions. Sodium cyanoborohydride (NaBH3CN) is also effective but is toxic. Sodium borohydride (NaBH4) can be used, but it is less selective and may require more careful pH control.
-
Stoichiometry: Ensure you are using a sufficient excess of the reducing agent (typically 1.5-2.0 equivalents).
-
3. Steric Hindrance:
-
The Causality: Bulky substituents on either the dicarbonyl or the amine can slow down the initial condensation step, giving the competing furan formation more time to occur.
-
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: Give the sterically hindered components more time to react. A moderate increase in temperature can also be beneficial, but be cautious as this can also accelerate furan formation. Careful monitoring is key.
-
Workflow for Optimizing Reductive Amination
Sources
Technical Support Center: Storage and Handling of Air-Sensitive Pyrrolidine Compounds
Welcome to the Technical Support Center for air-sensitive pyrrolidine compounds. This guide is designed for researchers, scientists, and professionals in drug development who work with these reactive yet vital chemical entities. Pyrrolidine and its derivatives are foundational building blocks in synthesizing a wide array of pharmaceuticals and fine chemicals.[1][2] However, their utility is matched by their sensitivity to atmospheric conditions, which can compromise their integrity and the outcomes of your experiments.
This resource provides in-depth, experience-driven guidance on the proper storage, handling, and troubleshooting of common issues encountered with these compounds. Our aim is to equip you with the knowledge to not only prevent experimental failures but also to understand the chemical principles underpinning these essential laboratory practices.
Frequently Asked Questions (FAQs)
Storage
Q1: What is the primary reason pyrrolidine compounds are considered air-sensitive?
A: The term "air-sensitive" primarily refers to a compound's reactivity with oxygen and moisture present in the atmosphere.[3][4] For pyrrolidine, a cyclic secondary amine, the lone pair of electrons on the nitrogen atom makes it susceptible to oxidation.[5] Exposure to air can lead to the formation of various degradation products, including oxides and potentially polymerized materials, which can appear as a discoloration (often yellowing or darkening) and a change in viscosity.[6][7] Furthermore, pyrrolidine is hygroscopic and will readily absorb moisture from the air, which can interfere with moisture-sensitive reactions.
Q2: What are the ideal storage conditions for air-sensitive pyrrolidine compounds?
A: To maintain their chemical integrity, pyrrolidine compounds must be stored under an inert atmosphere.[8] This is typically achieved by blanketing the compound with a dry, inert gas such as argon or nitrogen.[8][9] Argon is often preferred for highly sensitive compounds due to its higher density, which can provide a more stable protective layer. Key storage recommendations are summarized in the table below.
| Storage Parameter | Recommendation | Rationale |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and hydrolysis by displacing oxygen and moisture.[3] |
| Temperature | Cool, dry, well-ventilated area | Minimizes vapor pressure and reduces the rate of potential decomposition reactions.[9][10] |
| Container | Tightly sealed, original manufacturer's container | Prevents atmospheric contamination. Many suppliers provide specialized containers like Sure/Seal™ bottles designed for air-sensitive reagents.[11][12][13] |
| Light Exposure | Store in a dark place or use amber vials | Some pyrrolidine derivatives may be light-sensitive, and minimizing light exposure can prevent photochemical degradation.[4] |
Q3: My pyrrolidine has turned yellow. Is it still usable?
A: A yellow to brownish discoloration is a common indicator of decomposition due to air exposure.[7] While slight discoloration may not significantly impact some applications, it is a clear sign of impurity. For sensitive applications, such as catalysis or pharmaceutical synthesis, using discolored pyrrolidine is not recommended as the impurities can lead to unpredictable side reactions and lower yields. It is advisable to purify the pyrrolidine before use or to use a fresh, unopened bottle.
Troubleshooting Guide
This section addresses specific problems that may arise during the handling and use of air-sensitive pyrrolidine compounds.
Issue 1: Inconsistent Reaction Yields
Symptoms:
-
Variable or lower-than-expected yields in reactions involving pyrrolidine.
-
Formation of unexpected byproducts.
Potential Cause: The most likely culprit is the degradation of the pyrrolidine reagent due to improper handling and exposure to air. Even brief exposures can introduce enough moisture or oxygen to affect the reaction, especially in stoichiometric-sensitive reactions.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent reaction yields.
Issue 2: Difficulty in Transferring the Reagent
Symptoms:
-
Clogging of syringe needles.
-
Inaccurate volume dispensing.
Potential Cause: This can be due to the viscosity of the pyrrolidine derivative or the formation of solid degradation products.
Corrective Actions:
-
Use a larger gauge needle: For more viscous liquids, an 18-gauge or larger needle may be necessary.[12]
-
Ensure a positive flow of inert gas: When using a double-tipped needle (cannula) for transfers, a slight positive pressure of inert gas in the source flask will facilitate the smooth transfer of the liquid.[14]
-
Check for particulates: If the liquid appears cloudy or contains solid matter, it has likely degraded and should be purified or discarded.
Experimental Protocols
Protocol 1: Handling Pyrrolidine Using a Schlenk Line
A Schlenk line is a dual-manifold system that allows for the manipulation of substances under vacuum or in an inert atmosphere.[15]
Objective: To safely transfer a specific volume of an air-sensitive pyrrolidine compound from a storage bottle to a reaction flask.
Materials:
-
Schlenk line with a dual vacuum/inert gas manifold.
-
Oven-dried glassware (reaction flask with a sidearm, septa).[13]
-
Gas-tight syringe with a needle.
-
Source bottle of pyrrolidine (e.g., Sure/Seal™ bottle).[12][13]
Procedure:
-
Preparation: Assemble the oven-dried reaction flask and equip it with a rubber septum on the main joint. Connect the sidearm to the Schlenk line.
-
Inerting the Flask: Evacuate the flask under vacuum for several minutes to remove air and adsorbed moisture. Then, refill the flask with inert gas (argon or nitrogen). Repeat this "evacuate-refill" cycle three times.[15]
-
Preparing for Transfer: With the reaction flask under a positive pressure of inert gas (indicated by bubbling through an oil bubbler), insert a "bleed" needle through the septum to vent.[15]
-
Syringe Transfer:
-
Flush a gas-tight syringe with inert gas.
-
Insert the needle of the flushed syringe through the septum of the pyrrolidine source bottle.
-
Withdraw the desired volume of liquid. It is good practice to withdraw a slightly larger volume, then push the excess back into the bottle to expel any gas bubbles from the syringe.
-
Withdraw the needle from the source bottle and quickly insert it through the septum of the reaction flask.
-
Dispense the pyrrolidine into the reaction flask.
-
-
Completion: Remove the syringe and the bleed needle. The reaction flask is now charged with the pyrrolidine under an inert atmosphere.
Caption: Workflow for transferring pyrrolidine via syringe.
Protocol 2: Purification of Air-Exposed Pyrrolidine
Objective: To remove water and oxidation products from a partially decomposed sample of pyrrolidine.
Principle: Distillation from a suitable drying agent under an inert atmosphere can effectively purify pyrrolidine. Calcium hydride (CaH₂) is a common and effective drying agent for amines.
Materials:
-
Distillation apparatus (distilling flask, condenser, receiving flask), all oven-dried.
-
Calcium hydride (CaH₂), powder.
-
Magnetic stirrer and stir bar.
-
Heating mantle.
-
Schlenk line or similar inert atmosphere setup.
Procedure:
-
Setup: Assemble the distillation apparatus and flush it thoroughly with inert gas.
-
Charging the Flask: In the distilling flask, place the discolored pyrrolidine and a magnetic stir bar. Add calcium hydride in small portions (approximately 5-10 g per 100 mL of pyrrolidine). Caution: Calcium hydride reacts with water to produce hydrogen gas. Add slowly to avoid a vigorous reaction.
-
Drying: Stir the mixture at room temperature under a positive pressure of inert gas for several hours, or until the evolution of hydrogen gas ceases. For very wet pyrrolidine, an initial reflux may be necessary.
-
Distillation: Heat the mixture to distill the pyrrolidine. Collect the fraction that boils at the correct temperature (the boiling point of pure pyrrolidine is approximately 87°C at atmospheric pressure).[5]
-
Storage: The freshly distilled, clear pyrrolidine should be collected in a Schlenk flask or other suitable container under an inert atmosphere and stored properly.
References
-
Cole-Parmer. Material Safety Data Sheet - Pyrrolidine. Retrieved from [Link]
-
Molecular Inorganic Chemistry, Leiden University. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
CPAChem. Safety data sheet. Retrieved from [Link]
-
Haines, H. E., & Wagner, R. B. (1949). PURIFICATION AND PROPERTIES OF PYRROLE, PYRROLIDINE, PYRIDINE AND 2-METHYLPYRIDINE. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
ChemistryViews. (2013, July 2). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Retrieved from [Link]
-
National Center for Biotechnology Information. Pyrrolidine. PubChem Compound Database. Retrieved from [Link]
-
Shriver, D. F. (1969). The manipulation of air-sensitive compounds. ResearchGate. Retrieved from [Link]
-
Zhang, T., et al. (2025, September 15). A combined theoretical and experimental study of the pyrolysis of pyrrolidine. ScienceDirect. Retrieved from [Link]
-
ResearchGate. 11 questions with answers in PYRROLIDINES. Retrieved from [Link]
- Google Patents. Purification of crude pyrroles.
-
Nature Communications. (2025, March 13). Pyrrolidine synthesis via ring contraction of pyridines. Retrieved from [Link]
-
Poyraz, S., et al. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Retrieved from [Link]
-
Wikipedia. Pyrrolidine. Retrieved from [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
Occupational Safety and Health Administration. N-Methyl-2-pyrrolidinone. Retrieved from [Link]
-
CentAUR. The Investigation of 2-Acetyl-1-pyrroline Formation in Fragrant and Non-fragrant Rice during Cooking. Retrieved from [Link]
-
INCHEM. ICSC 1315 - PYRROLIDINE. Retrieved from [Link]
-
Safrole. Pyrrolidine Properties, Reactions and Applications. Retrieved from [Link]
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. molan.wdfiles.com [molan.wdfiles.com]
- 4. ossila.com [ossila.com]
- 5. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 6. datapdf.com [datapdf.com]
- 7. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. cpachem.com [cpachem.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. research.unl.edu [research.unl.edu]
- 15. chemistryviews.org [chemistryviews.org]
Navigating the Synthesis of 2-Ethynylpyrrolidine Hydrochloride: A Technical Support Guide
Introduction
2-Ethynylpyrrolidine hydrochloride is a valuable building block in medicinal chemistry and drug development, prized for its reactive ethynyl group and the stereochemical features of the pyrrolidine ring.[1] However, its scalable synthesis presents a unique set of challenges that can often lead to suboptimal yields, purification difficulties, and safety concerns. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the scalable synthesis of this important compound. Drawing on established principles of organic synthesis and insights from the synthesis of related pyrrolidine derivatives, this guide offers practical solutions to common experimental hurdles.
I. Overview of Synthetic Strategies
While a definitive, universally optimized scalable synthesis for 2-Ethynylpyrrolidine hydrochloride is not widely published, a general retrosynthetic analysis suggests a few plausible routes. A common strategy involves the introduction of the ethynyl group onto a suitable pyrrolidine precursor, which may require protection and deprotection steps.
A generalized synthetic workflow can be visualized as follows:
Caption: Generalized workflow for the synthesis of 2-Ethynylpyrrolidine hydrochloride.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, categorized by the observed problem.
A. Low Yield or Incomplete Reaction
| Possible Cause | Underlying Reason & Explanation | Suggested Troubleshooting Steps |
| Inefficient Ethynylation | The nucleophilic addition of an acetylide to an electrophilic pyrrolidine precursor (e.g., an iminium ion or a derivative with a leaving group at the 2-position) can be sluggish. This may be due to insufficiently activated electrophile or a hindered reaction site. | 1. Optimize the activating group: If starting from a protected pyrrolidin-2-one, consider different activating agents for the carbonyl group. 2. Vary the acetylide source: Experiment with different metal acetylides (e.g., lithium, sodium, magnesium) and the corresponding reaction temperatures. 3. Increase reaction time and/or temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Steric Hindrance | The protecting group on the pyrrolidine nitrogen can sterically hinder the approach of the ethynyl nucleophile. | 1. Choose a smaller protecting group: If using bulky protecting groups like Boc or Cbz, consider switching to a smaller group like a benzyl or tosyl group.[2] However, be mindful that the deprotection conditions for these groups can be harsh.[2] 2. Phased introduction: In some cases, introducing the ethynyl group before the final cyclization of an acyclic precursor can circumvent steric issues. |
| Catalyst Deactivation | For syntheses employing metal catalysts (e.g., for cross-coupling reactions to introduce the ethynyl group), the catalyst can be poisoned by impurities in the starting materials or solvents. | 1. Ensure high purity of reagents and solvents: Use freshly distilled solvents and high-purity starting materials. 2. Use a higher catalyst loading: While not ideal for scalability due to cost, a higher catalyst loading can sometimes overcome minor deactivation issues.[2] 3. Screen different catalysts: The choice of ligand and metal can significantly impact catalyst stability and activity. |
B. Formation of Side Products/Impurities
Caption: Common causes of side product formation.
| Possible Cause | Underlying Reason & Explanation | Suggested Troubleshooting Steps |
| Over-alkylation or side reactions of the ethynyl group | The terminal alkyne is susceptible to further reactions, such as dimerization or reaction with other electrophiles in the mixture. | 1. Control stoichiometry: Carefully control the stoichiometry of the ethynylating agent. 2. Use a protecting group for the alkyne: A TMS (trimethylsilyl) group can protect the terminal alkyne, which can be removed in a later step. |
| Racemization | If the synthesis starts from a chiral precursor, harsh reaction conditions (e.g., strong base or high temperatures) can lead to racemization at the C2 position. | 1. Use milder reaction conditions: Explore lower reaction temperatures and less aggressive bases. 2. Chiral resolution at the final step: If racemization is unavoidable, consider a chiral resolution of the final product or a late-stage intermediate. |
| Impurities from starting materials | Impurities in the starting pyrrolidine precursor can carry through the synthesis and complicate purification. | 1. Purify starting materials: Ensure the purity of all starting materials before use. 2. Characterize all intermediates: Isolate and fully characterize all intermediates to ensure the desired reaction has occurred and to identify any persistent impurities. |
C. Challenges in Purification
| Possible Cause | Underlying Reason & Explanation | Suggested Troubleshooting Steps |
| High polarity of the hydrochloride salt | The hydrochloride salt is often highly polar and water-soluble, making extraction with organic solvents difficult. | 1. Solvent selection for extraction: Use more polar organic solvents like ethyl acetate or a mixture of dichloromethane and isopropanol for extraction. 2. Salt precipitation: The hydrochloride salt can sometimes be precipitated from a suitable organic solvent by the addition of HCl in a non-polar solvent like ether or dioxane.[3] |
| Co-crystallization with byproducts | The desired product may co-crystallize with structurally similar byproducts, making purification by recrystallization challenging. | 1. Screen different recrystallization solvents: A systematic screen of different solvent systems can help identify one that selectively crystallizes the desired product. 2. Chromatography of the free base: If recrystallization is ineffective, consider converting the hydrochloride salt to the free base for purification by column chromatography, followed by conversion back to the hydrochloride salt. |
| Instability of the free base | The free base of 2-ethynylpyrrolidine may be unstable and prone to decomposition or oligomerization, especially at elevated temperatures. | 1. Minimize time as the free base: If the free base needs to be isolated, handle it at low temperatures and proceed to the next step as quickly as possible. 2. Use a biphasic system: Perform reactions with the free base in a biphasic system to minimize its concentration in the organic phase. |
D. Scalability Issues
| Possible Cause | Underlying Reason & Explanation | Suggested Troubleshooting Steps |
| Exothermic reactions | Some steps, such as quenching a reaction with a strong acid or base, can be highly exothermic and difficult to control on a large scale. | 1. Slow addition at low temperature: Perform additions of reagents slowly and at a controlled low temperature. 2. Use a jacketed reactor: For large-scale reactions, use a jacketed reactor with a reliable cooling system. |
| Handling of hazardous reagents at scale | Many reagents used in organic synthesis are toxic, flammable, or pyrophoric, and their handling at scale requires special precautions. | 1. Perform a safety review: Before scaling up, conduct a thorough safety review of all reagents and procedures. 2. Use appropriate personal protective equipment (PPE): Ensure all personnel are equipped with the appropriate PPE. 3. Work in a well-ventilated area: Use a fume hood or a well-ventilated laboratory space. |
| Cost of reagents and catalysts | The cost of some reagents, especially noble metal catalysts, can be prohibitive for large-scale synthesis.[2] | 1. Optimize catalyst loading: Minimize the amount of catalyst used by optimizing the reaction conditions. 2. Explore catalyst recycling: Investigate methods for recovering and recycling the catalyst. 3. Consider alternative synthetic routes: Explore synthetic routes that use cheaper and more readily available starting materials and reagents. |
III. Frequently Asked Questions (FAQs)
1. What are the most critical parameters to control during the synthesis?
The most critical parameters are typically temperature, reaction time, and the stoichiometry of the reagents. Careful control of these parameters can help to maximize the yield of the desired product and minimize the formation of byproducts.
2. How can I minimize the formation of byproducts?
Minimizing byproduct formation often involves a combination of strategies, including using high-purity starting materials, carefully controlling the reaction conditions, and using protecting groups for reactive functional groups.
3. What is the best method for purifying 2-Ethynylpyrrolidine hydrochloride?
The best purification method will depend on the nature of the impurities. Recrystallization is often the first choice for solid compounds. If this is not effective, a combination of extraction, column chromatography of the free base, and final precipitation as the hydrochloride salt may be necessary.
4. Are there any specific safety precautions I should take when running this synthesis at a larger scale?
Yes, scaling up a chemical synthesis introduces new safety challenges. It is crucial to have a thorough understanding of the reaction's thermochemistry, to use appropriate equipment for temperature control, and to have a well-defined plan for handling and quenching the reaction in case of an emergency.
5. How do I confirm the identity and purity of my final product?
The identity and purity of the final product should be confirmed using a combination of analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
IV. Experimental Protocols (Illustrative Examples)
The following are illustrative protocols adapted from the synthesis of related pyrrolidine derivatives and should be optimized for the specific synthesis of 2-ethynylpyrrolidine hydrochloride.
A. Protocol for N-Boc Protection of a Pyrrolidine Precursor
-
Dissolve the pyrrolidine starting material (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as triethylamine (TEA, 1.2 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected pyrrolidine.
B. Protocol for the Introduction of the Ethynyl Group (Illustrative)
This is a hypothetical protocol and requires significant optimization and safety assessment.
-
To a solution of the N-protected pyrrolidine precursor (e.g., a 2-substituted derivative with a good leaving group) in anhydrous THF at -78 °C, add a solution of lithium acetylide ethylenediamine complex (1.5 eq) in THF dropwise.
-
Allow the reaction to stir at -78 °C for 2 hours and then slowly warm to room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
C. Protocol for Deprotection and Hydrochloride Salt Formation
-
Dissolve the N-Boc protected 2-ethynylpyrrolidine in a minimal amount of a suitable solvent like ethyl acetate or methanol.
-
Add a solution of hydrochloric acid in a non-polar solvent (e.g., 4M HCl in dioxane or ethereal HCl) dropwise with stirring.[3]
-
Stir the mixture at room temperature. The hydrochloride salt should precipitate out of the solution.
-
Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield 2-ethynylpyrrolidine hydrochloride.
V. References
-
Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. (n.d.). National Institutes of Health. Retrieved February 6, 2026, from [Link]
-
Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. (n.d.). National Institutes of Health. Retrieved February 6, 2026, from [Link]
-
Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]
-
Synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride controlled by GC-MS,1H and13C NMR analyses. (2025, August 10). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Synthesis of New Optically Active 2-Pyrrolidinones. (n.d.). National Institutes of Health. Retrieved February 6, 2026, from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). National Institutes of Health. Retrieved February 6, 2026, from [Link]
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022, December 2). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. (n.d.). White Rose eTheses Online. Retrieved February 6, 2026, from [Link]
-
SYNTHESIS OF 3-SUBSTITUTED PYRROLIDINES. (n.d.). SpringerLink. Retrieved February 6, 2026, from [Link]
-
Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. (2024, May 30). National Institutes of Health. Retrieved February 6, 2026, from [Link]
Sources
Technical Support Center: Pyrrolidine Chemistry & Solubility Optimization
Current Status: Operational Topic: Overcoming Solubility & Aggregation Issues in Pyrrolidine-Based Reactions Ticket ID: PYR-SOL-001 Assigned Specialist: Senior Application Scientist
Executive Summary
Pyrrolidine derivatives are ubiquitous in pharmaceutical architecture (e.g., Captopril, Lisinopril) due to their ability to modulate pharmacokinetic properties and serve as privileged chiral scaffolds. However, their secondary amine nature, high basicity (
This guide addresses the three most critical solubility failures reported by our user base:
-
"Oiling Out" of pyrrolidine salts during crystallization.
-
Catalyst Aggregation in proline-mediated asymmetric synthesis.
-
Reactivity Drop-off in amide couplings due to poor solvation.
Module 1: Rescuing "Oiled Out" Pyrrolidine Salts
The Issue: Users frequently report that during the crystallization of pyrrolidine salts (HCl, Acetate, Tosylate), the product separates as a viscous oil rather than a crystalline solid. This is a liquid-liquid phase separation (LLPS) phenomenon, often occurring in the metastable zone.
The Mechanism: Pyrrolidine salts are highly polar. When forced out of solution too quickly (high supersaturation) or in the presence of lipophilic impurities, the energy barrier to form an ordered crystal lattice is higher than the barrier to form a disordered liquid phase. The "oil" is a solute-rich liquid phase.
Troubleshooting Protocol: The "Temperature Cycling" Rescue
Do not simply add more anti-solvent; this exacerbates oiling. Follow this thermodynamic control loop:
-
Re-dissolution: Heat the mixture until the oil phase completely re-dissolves into the bulk solvent (returning to a single phase).
-
Solvent Modification: If the oil persists at reflux, add a small volume of a "bridge solvent" (e.g., Methanol or Ethanol) that increases the solubility of the salt in the organic bulk.
-
Seeding: Cool the solution slowly. Once the temperature enters the metastable zone (typically 5-10°C below saturation temp), add seed crystals.
-
Ripening: If oil droplets appear, heat the mixture slightly (without dissolving the seeds) to allow the oil to redissolve and deposit onto the seed crystals.
Visualization: Oiling Out Rescue Workflow
Figure 1: Decision tree for converting an oiled-out pyrrolidine salt into a crystalline solid using thermodynamic cycling.
Module 2: Proline Organocatalysis Solubility
The Issue: In asymmetric organocatalysis, L-Proline is often used in non-polar solvents (CHCl3, Toluene) to maximize enantioselectivity. However, proline is zwitterionic and insoluble in these media, leading to heterogeneous "slurries" with poor reaction kinetics.
The Mechanism: The insolubility is driven by the formation of dense intermolecular hydrogen-bonded aggregates of the zwitterion. While heterogeneity is sometimes desired, complete lack of solubility shuts down the catalytic cycle.
Optimization Strategy: The "Hydrophobic Tag" vs. "Additive" Approach
| Strategy | Methodology | Pros | Cons |
| Additive Tuning | Add 0.5 - 1.0 eq. of Water or TFA (Trifluoroacetic acid) relative to the catalyst. | Disrupts aggregates; improves turnover frequency (TOF). | Excess water can erode enantioselectivity (ee) by competing in the transition state. |
| Structural Modification | Use 4-silyloxyproline or hydrophobic sulfonamide derivatives. | drastically increases solubility in Toluene/Hexane. | Requires additional synthetic steps to prepare the catalyst. |
| Ionic Liquids | Use chiral ionic liquids or PEG-supported proline. | Creates a homogeneous micro-environment. | High viscosity can limit mass transfer; recycling is complex. |
Expert Insight: For standard aldol reactions, the addition of water (1-2 equivalents) is often superior to structural modification. It creates a "hydrophilic pocket" in the hydrophobic solvent where the reaction occurs, accelerating the rate without destroying the chiral environment [1].
Module 3: Advanced Solvent Engineering (HFIP)
The Issue: Amide couplings or functionalizations involving electron-deficient pyrrolidines often stall or precipitate intermediates ("brick dust") in standard solvents like DCM or DMF.
The Solution: Hexafluoroisopropanol (HFIP) HFIP is a "magic solvent" for nitrogen heterocycles. It is a strong hydrogen bond donor (HBD) but a poor nucleophile.
Why it works:
-
Disaggregation: HFIP breaks up the strong N...H-N hydrogen bond networks that cause pyrrolidines to aggregate.
-
Microsolvation: It stabilizes the charged transition states (e.g., tetrahedral intermediates in amidation) via H-bonding, effectively lowering the activation energy.
-
Solubility Boost: It dissolves peptide-like pyrrolidine intermediates that are insoluble in both water and chloroform.
Protocol: HFIP Co-Solvent System
For difficult couplings where the pyrrolidine amine is unreactive or the product precipitates:
-
Base Solvent: Start with DCM or Toluene .[1]
-
Additive: Add HFIP (10-20% v/v). Note: Pure HFIP can sometimes be too acidic for sensitive protecting groups.
-
Stoichiometry: Ensure the base (e.g., DIPEA) accounts for the acidity of HFIP, although HFIP is generally too weak to protonate tertiary amines fully.
Visualization: Solvent Selection Logic
Figure 2: Solvent selection guide based on reaction thermodynamics and kinetics.
References
-
Heterogeneous organocatalysis: the proline case. RSC Advances. (2025). Discusses the role of water additives in overcoming proline solubility issues in hydrophobic solvents.
-
Oiling-Out in Industrial Crystallization of Organic Small Molecules. Crystal Research & Technology. (2024).[2] detailed mechanisms of liquid-liquid phase separation (LLPS) and rescue strategies. [2]
-
Difunctionalization Processes Enabled by Hexafluoroisopropanol. ACS Organic & Inorganic Au. (2022). Reviews HFIP as a solvent for stabilizing cationic intermediates in pyrrolidine synthesis.[1]
-
Formaldehyde-mediated Hydride Liberation of Alkylamines for Intermolecular Reactions in HFIP. ChemRxiv. (2023). Demonstrates HFIP's ability to unlock reactivity in pyrrolidines via H-bonding networks.[3]
Sources
Protecting group strategies for 2-Ethynylpyrrolidine hydrochloride
Technical Support Center: Protecting Group Strategies for 2-Ethynylpyrrolidine Hydrochloride
Executive Summary
2-Ethynylpyrrolidine hydrochloride is a high-value chiral building block used in the synthesis of dipeptidyl peptidase IV (DPP-4) inhibitors (e.g., Vildagliptin analogs) and "Click" chemistry probes.[1][2][3] Its structural complexity presents three distinct reactivity challenges:
-
Nucleophilic Secondary Amine: Prone to unselective acylation.[4]
-
Acidic Terminal Alkyne (
): Susceptible to deprotonation by strong bases, Glaser coupling, or hydration.[4] -
Labile Stereocenter (C2): The C2 proton is both
-amino and propargylic, significantly increasing its acidity compared to proline.[4] This creates a heightened risk of racemization under basic conditions (e.g., Fmoc removal).[4]
This guide provides expert protocols to navigate these challenges, prioritizing the retention of enantiomeric excess (
Part 1: Decision Matrix & Strategy Selection
Before starting, select the strategy that matches your downstream chemistry.[4]
Figure 1: Decision tree for selecting the appropriate protecting group based on downstream compatibility.
Part 2: Frequently Asked Questions & Troubleshooting
Section A: Amine Protection (The N-Terminus)
Q1: How do I install the Boc group on the HCl salt without causing racemization?
Answer: The risk of racemization during protection is low if you avoid strong bases and heat. The HCl salt must be neutralized in situ to allow nucleophilic attack on
-
The Protocol (Biphasic Schotten-Baumann):
-
Dissolve 2-ethynylpyrrolidine HCl (1.0 eq) in water/THF (1:1 v/v).
-
Add
(2.5 eq) and cool to . -
Add
(1.1 eq) dropwise.[4] -
Warm to room temperature (RT) and stir for 4–6 hours.
-
Why this works:
is too weak ( ) to deprotonate the C2 stereocenter ( ) or the alkyne ( ), ensuring optical integrity.
-
Q2: My Fmoc protection yield is low, or the product looks "gummy." What is happening? Answer: The HCl salt is hygroscopic and acidic.[4] If you use an organic base (TEA/DIPEA) in DCM without fully neutralizing the HCl first, the reaction stalls. Furthermore, standard Fmoc-Cl is too reactive and can cause dipeptide formation.[4]
-
The Fix: Use Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) instead of Fmoc-Cl.
-
Optimized Protocol:
Section B: Alkyne Stability & Orthogonality
Q3: Do I need to protect the terminal alkyne? Answer: Generally, no .[4] The terminal alkyne is stable to:
Exception: You must protect the alkyne (e.g., with TMS or TIPS) if you plan to use:
-
Strong Bases: n-BuLi, LDA, or Grignard reagents (will deprotonate the alkyne).
-
Catalytic Hydrogenation: Will reduce the alkyne to an alkane/alkene.[4]
-
Copper(I) Catalysts: If your molecule has other azides, the free alkyne will "click" uncontrollably.
Q4: How do I protect the alkyne if I already have the amine protected? Answer: Use the N-Boc-2-ethynylpyrrolidine intermediate.
-
Dissolve N-Boc-2-ethynylpyrrolidine in dry THF at
. -
Add n-BuLi (1.1 eq).[4] The bulky Boc group directs lithiation to the terminal alkyne (the most acidic proton available).
-
Quench with TMSCl or TIPSCl .[4]
-
Note: Do not attempt this on the free amine; the N-H proton will interfere.[4]
Section C: Deprotection & Racemization (The Danger Zone)
Q5: I used 20% Piperidine/DMF to remove Fmoc, and my optical rotation dropped. Why? Answer: This is the most critical technical nuance. The C2 proton in 2-ethynylpyrrolidine is propargylic , making it significantly more acidic than in standard proline. Prolonged exposure to 20% piperidine (a strong secondary amine) can cause slow deprotonation and racemization via an enolate-like intermediate.[4]
-
The Solution: Switch to a "Milder" Deprotection Cocktail.[4]
-
Reagent: 5% Piperazine in DMF with 0.1 M HOBt (1-Hydroxybenzotriazole).
-
Mechanism: Piperazine (
) is less basic than piperidine ( ) but sufficiently nucleophilic to scavenge the Fmoc group. HOBt suppresses racemization by buffering the reaction.[4] -
Protocol: Treat resin/compound for
minutes maximum. Avoid 20-minute incubations.
-
Part 3: Comparative Data Table
| Feature | Boc Strategy | Fmoc Strategy | Notes |
| Reagents | Fmoc-OSu / | Fmoc-Cl is too aggressive; avoid it. | |
| Deprotection | TFA / DCM (1:1) | 5% Piperazine / DMF | Avoid 20% Piperidine to prevent racemization.[4] |
| Alkyne Stability | Excellent | Good (pH dependent) | High pH (>11) risks alkyne isomerization.[4] |
| C2 Chirality | Best Retention (>99% ee) | Risk of erosion | Requires strict time/base control.[4] |
| Recrystallization | Hexane/EtOAc | EtOH/Water | Fmoc derivatives are often crystalline solids.[4] |
Part 4: Visual Workflow (Graphviz)
The following diagram illustrates the safe handling of the HCl salt through to orthogonal protection.
Figure 2: Synthetic workflow showing the divergence between N-protection and optional alkyne protection.
References
-
Racemization of 2-Substituted Pyrrolidines
-
Beilstein J. Org.[4] Chem. 2008 , 4, 20. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. (Demonstrates stability of 2-substituted pyrrolidines under controlled basic conditions).
-
-
Fmoc Deprotection Side Reactions
- Optimized Fmoc-Removal Strategy to Suppress Side Reactions.
-
Alkyne Protection Strategies
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[4] (Standard reference for TMS/TIPS installation on alkynes).
-
-
General Peptide Synthesis (Fmoc/Boc)
Sources
- 1. renyi.hu [renyi.hu]
- 2. US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. enamine.net [enamine.net]
- 5. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 6. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Stability testing of 2-pyrrolidinone derivatives under stress conditions
Welcome to the 2-Pyrrolidinone Stability Technical Support Center.
-
Current Status: Operational
-
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
-
Topic: Stability Profiling & Stress Testing of 2-Pyrrolidinone Derivatives (e.g., Levetiracetam, Piracetam, NMP analogs)
Introduction: The Lactam Stability Paradox
You are likely here because you are observing unexplained peak loss or "ghost" impurities in your 2-pyrrolidinone derivative samples. While the 5-membered lactam ring is thermodynamically more stable than its 4-membered (beta-lactam) cousins, it is not inert. Under stress, these derivatives undergo distinct degradation pathways that often evade standard C18 HPLC detection due to polarity shifts.
This guide moves beyond generic ICH Q1A(R2) checklists. We address the specific chemical behaviors of the pyrrolidone scaffold to help you troubleshoot your forced degradation studies.
Module 1: Hydrolytic Stress (The Ring-Opening Trap)
User Issue: "I see significant loss of assay in my acidic/basic stress samples, but I cannot find the degradation product peak in my chromatogram."
Technical Diagnosis:
You are likely experiencing Lactam Ring Opening . When 2-pyrrolidinone derivatives hydrolyze, they form
The Mechanism:
Under strong acidic (
-
Acidic: Protonation of the carbonyl oxygen makes the carbon electrophilic
Water attack C-N bond cleavage. -
Basic: Direct nucleophilic attack by hydroxide on the carbonyl
Tetrahedral intermediate Ring opening.
Troubleshooting Protocol:
-
Check the Void Volume: Re-inject your sample and zoom in on the
region (0.5 – 1.5 min). The "missing" mass is likely there. -
Mass Balance Check: If using UV, the response factor of the linear amino acid will differ from the cyclic lactam. Use LC-MS to confirm the presence of the
ion (Parent + Water). -
Optimize Separation: Switch to a Polar Embedded C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) mode to retain the open-ring degradant.
Data Summary: Hydrolytic Expectations
| Condition | Stressor | Expected Degradant | Analytical Challenge |
| Acidic | 0.1N - 1N HCl, Reflux | Elutes in void; weak UV chromophore. | |
| Alkaline | 0.1N - 1N NaOH, RT to Reflux | Rapid degradation; often faster than acid. | |
| Neutral | Water, Reflux | Minimal Degradation | Generally stable; requires extended time. |
Module 2: Oxidative Stress (The Radical Scavenger Effect)
User Issue: "My peroxide stress samples show multiple small impurities and a yellowing of the solution, but the mass balance is poor."
Technical Diagnosis:
Pyrrolidones are susceptible to Radical-Mediated Oxidation . Unlike simple hydrolysis, oxidation via
The Mechanism:
-
Hydroxylation: Radical attack at the C5 position (adjacent to N) forms a 5-hydroxy-2-pyrrolidone intermediate.
-
Ring Opening (Secondary): The 5-hydroxy species is unstable and can ring-open to form succinimide derivatives or complex aldehydes.
-
N-Oxidation: If the nitrogen is alkyl-substituted (e.g., N-Methylpyrrolidone), N-oxide formation is possible, though less common in amides than amines due to resonance.
Troubleshooting Protocol:
-
Quench Correctly: Residual peroxide reacts with HPLC solvents (especially Methanol) to form artifacts. Quench with Catalase or Sodium Metabisulfite before injection.
-
Wavelength Selection: Oxidative degradants often lose the conjugation that provides UV absorbance. Use a CAD (Charged Aerosol Detector) or MS for detection if UV 210nm is insufficient.
-
Distinguish Side-Chains: If your derivative has an exocyclic amide (e.g., Levetiracetam), distinguish between hydrolysis of the side chain (primary amide
acid) and oxidation of the ring.
Module 3: Visualizing the Stress Workflows
The following diagrams illustrate the decision pathways for stability testing these specific derivatives.
Figure 1: Strategic workflow for stress testing 2-pyrrolidinone derivatives, highlighting the critical check for polar degradants in the void volume.
Figure 2: Mechanistic pathways showing the divergence between hydrolytic ring opening and oxidative hydroxylation.
Module 4: FAQ - Analytical Method Development
Q1: Why does my Levetiracetam peak tail significantly during stability testing? A: This is often due to the chiral center or the amide functionality interacting with silanols on the silica surface.
-
Solution: Use a column with "end-capping" to reduce silanol activity. If separating enantiomers (e.g., L-isomer vs D-isomer impurity), ensure your mobile phase pH is controlled (buffer at pH 3.0–4.0) to suppress ionization of the degradants [1].
Q2: Can I use standard Acetonitrile/Water gradients? A: You can, but you risk co-elution of the polar degradants with the solvent front.
-
Recommendation: Use a gradient starting at 3-5% organic to trap polar species, or use an ion-pairing agent (e.g., Octanesulfonic acid) if you must use a C18 column. Ideally, switch to a Pentafluorophenyl (PFP) column which offers unique selectivity for the lactam ring system [2].
Q3: Is the pyrrolidone ring photolabile? A: The pure 2-pyrrolidinone ring is relatively stable to UV light. However, if your derivative contains auxiliary chromophores (e.g., phenyl groups, conjugated systems), those will drive the photodegradation. For drugs like Levetiracetam, photolysis is rarely the primary degradation pathway compared to hydrolysis [3].
References
-
Gaikwad, A. N., et al. "Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Levetiracetam by Forced Degradation Studies."[2] World Journal of Pharmacy and Pharmaceutical Sciences, vol. 4, no. 12, 2015. Link
-
Navneet, K., et al. "Separation and Estimation of Process Related Impurities and Degradation Products of Levetiracetam." Journal of Liquid Chromatography & Related Technologies, vol. 36, 2013, pp. 1835–1848.[3] Link
-
International Conference on Harmonisation (ICH). "Stability Testing of New Drug Substances and Products Q1A(R2)." ICH Guidelines, 2003.[4][5][6] Link
- Hroch, L., et al. "Study of the oxidative degradation of N-methylpyrrolidone." Microchemical Journal, 2020.
Sources
- 1. researchgate.net [researchgate.net]
- 2. wjpps.com [wjpps.com]
- 3. tandfonline.com [tandfonline.com]
- 4. ikev.org [ikev.org]
- 5. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Validation & Comparative
Navigating the Click Chemistry Landscape: A Comparative Guide to 2-Ethynylpyrrolidine Hydrochloride and Other Terminal Alkynes in CuAAC Reactions
Executive Summary
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," offers a robust and efficient method for forging covalent bonds in complex molecular environments.[1][2] The choice of the terminal alkyne is a critical parameter that dictates reaction efficiency, kinetics, and the physicochemical properties of the resulting 1,2,3-triazole product. This guide provides an in-depth comparison of 2-ethynylpyrrolidine hydrochloride, a unique cyclic amino alkyne, against a panel of commonly used terminal alkynes. Through a synthesis of mechanistic principles, experimental data, and practical protocols, we aim to equip researchers, particularly in drug development and chemical biology, with the insights needed to select the optimal alkyne for their specific CuAAC applications. We will delve into how factors such as steric hindrance, electronic effects, and the inherent properties of the alkyne substituent influence reaction outcomes, providing a clear rationale for experimental design.
Introduction: The Power and Nuance of the CuAAC Reaction
The CuAAC reaction stands as a premier ligation tool due to its remarkable features: it is high-yielding, stereospecific, and tolerant of a vast array of functional groups and aqueous conditions.[3] This reaction facilitates the rapid and reliable assembly of complex molecules from smaller, modular building blocks.[2] The uncatalyzed Huisgen 1,3-dipolar cycloaddition requires harsh, high-temperature conditions and often results in a mixture of 1,4- and 1,5-regioisomers.[2][3][4] The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of 107 to 108 and exclusively yields the 1,4-disubstituted triazole isomer, even at room temperature.[3][5]
The heart of this transformation is the reaction between a terminal alkyne and an azide. While the azide component is often dictated by the target molecule, the choice of the terminal alkyne offers a significant opportunity for optimization and for introducing desirable functionalities. This guide will focus on the distinct characteristics of 2-ethynylpyrrolidine hydrochloride in comparison to other widely used terminal alkynes.
The Alkyne Arena: Profiling the Competitors
The reactivity of a terminal alkyne in a CuAAC reaction is governed by several factors, including the acidity of the acetylenic proton, steric accessibility of the alkyne, and the electronic nature of its substituent.[6] To provide a comprehensive comparison, we will evaluate 2-ethynylpyrrolidine hydrochloride against three representative alkynes:
-
Phenylacetylene: An aromatic alkyne that serves as a common, electronically activated benchmark.
-
1-Hexyne: A simple, aliphatic alkyne representing a baseline for sterically unhindered, electronically neutral substrates.
-
Propargyl Alcohol: A hydrophilic, functionalized aliphatic alkyne frequently used in bioconjugation.
The Challenger: 2-Ethynylpyrrolidine Hydrochloride
2-Ethynylpyrrolidine hydrochloride is a unique building block featuring a terminal alkyne directly attached to a pyrrolidine ring. Its key characteristics include:
-
Structural Rigidity: The cyclic nature of the pyrrolidine ring introduces conformational constraint, which can be advantageous in designing molecules with specific spatial orientations.
-
Hydrophilicity: As a hydrochloride salt, it possesses excellent aqueous solubility, making it highly suitable for bioconjugation reactions in physiological buffers without the need for organic co-solvents.[7]
-
Secondary Amine Functionality: The pyrrolidine ring contains a secondary amine. While this offers a handle for further functionalization, it also presents a potential site for side reactions or coordination with the copper catalyst, which may necessitate the use of protecting groups or careful pH control during the reaction.
Head-to-Head: A Data-Driven Comparison
The performance of these alkynes in CuAAC reactions can be evaluated based on reaction kinetics, overall yield, and practical handling considerations.
| Alkyne | Relative Reactivity | Typical Yield (%) | Key Considerations & Causality |
| 2-Ethynylpyrrolidine HCl | Moderate | 85-95% | Advantages: High aqueous solubility due to the hydrochloride salt form, beneficial for bioconjugation. The rigid pyrrolidine scaffold can be useful for structural control. Challenges: The secondary amine can coordinate to the copper catalyst, potentially inhibiting the reaction. pH control is crucial to ensure the alkyne is in its reactive form. |
| Phenylacetylene | High | >95% | The electron-withdrawing nature of the phenyl ring increases the acidity of the acetylenic proton, facilitating the formation of the copper-acetylide intermediate and accelerating the reaction.[6] However, it is hydrophobic, often requiring organic co-solvents. |
| 1-Hexyne | Low to Moderate | 80-90% | As a simple aliphatic alkyne, it is less reactive than aromatic counterparts due to lower C-H acidity.[8] Its reaction rates are generally slower.[8] |
| Propargyl Alcohol | Moderate | 90-98% | The hydroxyl group enhances water solubility and provides a further point for chemical modification. It is a widely used, reliable alkyne for bioconjugation.[9] |
Mechanistic Insights and Experimental Design
The CuAAC reaction proceeds through a well-established catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing reactions for different alkynes.
The CuAAC Catalytic Cycle
The reaction is initiated by the formation of a copper(I)-acetylide intermediate. This is followed by coordination of the azide to the copper center, a cyclization step, and finally protonolysis to release the triazole product and regenerate the copper(I) catalyst.
Caption: Figure 1: Simplified CuAAC Catalytic Cycle.
The rate-determining step can be influenced by the alkyne's structure. For electron-rich alkynes, the formation of the copper acetylide can be slower, whereas for sterically hindered alkynes, the azide coordination or cyclization step may be impeded.[8]
Experimental Protocols: A Practical Guide
To ensure reproducibility and success, a well-defined experimental protocol is essential. The following is a general protocol for a CuAAC reaction that can be adapted for the alkynes discussed.
General Aqueous CuAAC Protocol
This protocol is particularly suited for bioconjugation and for use with hydrophilic alkynes like 2-ethynylpyrrolidine hydrochloride and propargyl alcohol.
Caption: Figure 2: General Experimental Workflow for Aqueous CuAAC.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of your azide-containing molecule (e.g., 10 mM in water or DMSO).
-
Prepare a stock solution of your terminal alkyne (e.g., 10 mM in water). For 2-ethynylpyrrolidine hydrochloride, ensure the pH of the stock solution is near neutral.
-
Prepare a 100 mM stock solution of copper(II) sulfate pentahydrate in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. Crucially, this solution must be prepared fresh immediately before use , as ascorbate readily oxidizes in solution.
-
Optional but recommended for sensitive biomolecules: Prepare a stock solution of a copper-chelating ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) in water or a water/DMSO mixture.[2][10] Ligands accelerate the reaction and protect biomolecules from copper-induced damage.[2]
-
-
Reaction Assembly:
-
In a microcentrifuge tube, combine your azide and alkyne in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the desired final concentrations. A slight excess of one reagent (typically 1.1-1.5 equivalents) is often used to drive the reaction to completion.
-
Add the copper(II) sulfate solution to a final concentration of 0.1-1 mM. If using a ligand, pre-mix the copper sulfate and ligand solution before adding it to the reaction mixture. A typical ligand-to-copper ratio is 5:1.[10]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM. The solution may turn a faint yellow-orange, indicating the formation of the Cu(I) species.
-
-
Incubation and Monitoring:
-
Allow the reaction to proceed at room temperature for 1-4 hours. For less reactive alkynes like 1-hexyne, or with very dilute reactants, longer reaction times or gentle heating (e.g., 37 °C) may be necessary.
-
Monitor the reaction progress by an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the limiting reagent is consumed.
-
-
Workup and Purification:
-
Once the reaction is complete, the product can be purified. For bioconjugates, this may involve dialysis, size-exclusion chromatography, or affinity purification to remove excess reagents and the copper catalyst. For small molecules, a standard aqueous workup and silica gel chromatography may be employed.
-
Special Considerations for 2-Ethynylpyrrolidine Hydrochloride
-
pH Control: The secondary amine in the pyrrolidine ring can be protonated at low pH. While the hydrochloride salt ensures solubility, the reaction itself should be run at a pH between 7 and 8 to ensure a sufficient concentration of the deprotonated, catalytically active amine form does not interfere with the copper catalyst, while still maintaining the solubility of the reactant.
-
Amine Reactivity: In certain contexts, the secondary amine could potentially act as a nucleophile. While the CuAAC reaction is highly chemoselective, it is good practice to be aware of any sensitive functional groups on your azide partner that could react with an amine under the reaction conditions. For most applications, this is not a significant concern.
Conclusion and Outlook
The choice of a terminal alkyne is a critical decision in the design of a CuAAC reaction.
-
2-Ethynylpyrrolidine hydrochloride emerges as a valuable tool for applications requiring high water solubility and a conformationally restricted linker, making it particularly attractive for the synthesis of novel peptidomimetics and for bioconjugation. Its primary challenge lies in managing the reactivity and potential catalyst interactions of its secondary amine through careful pH control.
-
Phenylacetylene remains the go-to alkyne for rapid, high-yielding reactions in organic solvents where its hydrophobicity is not a hindrance.
-
1-Hexyne serves as a simple, sterically unencumbered building block, though its lower reactivity must be taken into account in reaction planning.
-
Propargyl alcohol offers a balance of reactivity and hydrophilicity, solidifying its position as a workhorse in bioconjugation.
Ultimately, the optimal alkyne is application-dependent. By understanding the interplay between alkyne structure, reaction mechanism, and experimental conditions, researchers can fully harness the power of click chemistry to build complex molecular architectures with precision and efficiency.
References
-
CuAAC: The Quintessential Click Reaction. ResearchGate. Available at: [Link]
-
Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. National Center for Biotechnology Information. Available at: [Link]
-
CuAAC click triazole synthesis - laboratory experiment. YouTube. Available at: [Link]
-
A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. ACS Publications. Available at: [Link]
-
A Comprehensive Guide to Click Chemistry Reaction. Labinsights. Available at: [Link]
-
Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. MDPI. Available at: [Link]
-
Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. Available at: [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Center for Biotechnology Information. Available at: [Link]
-
Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. MDPI. Available at: [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications. Available at: [Link]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. Available at: [Link]
-
Azide-alkyne Huisgen cycloaddition. Wikipedia. Available at: [Link]
-
The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Wiley Online Library. Available at: [Link]
Sources
- 1. labinsights.nl [labinsights.nl]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jenabioscience.com [jenabioscience.com]
- 10. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Biological Activity of (S)- vs. (R)-2-Ethynylpyrrolidine
This guide provides an in-depth technical comparison of (S)-2-Ethynylpyrrolidine versus its enantiomer (R)-2-Ethynylpyrrolidine , focusing on their roles as chiral pharmacophores in drug discovery.
While often encountered as synthetic intermediates (e.g., for Vildagliptin analogs or tylophorine alkaloids), the stereochemical distinction between these two isomers is the single most critical determinant of their biological activity, particularly in targeting proline-specific peptidases (DPP-4, FAP) and specific viral polymerases.
Executive Summary: The Stereochemical Imperative
In medicinal chemistry, 2-Ethynylpyrrolidine serves as a rigid, proline-mimetic scaffold. The presence of the ethynyl group (
-
The (S)-Enantiomer: Mimics L-Proline . It is the eutomer (active isomer) for the vast majority of biological targets, including Dipeptidyl Peptidase-4 (DPP-4) and Fibroblast Activation Protein (FAP). It aligns perfectly with the S1 hydrophobic pocket of these enzymes.
-
The (R)-Enantiomer: Mimics D-Proline . It typically acts as the distomer (inactive isomer) for peptidases but has emerged as a critical scaffold for designing selective kinase inhibitors and specific neuroactive alkaloids where "unnatural" stereochemistry avoids metabolic degradation.
Quick Comparison Matrix
| Feature | (S)-2-Ethynylpyrrolidine | (R)-2-Ethynylpyrrolidine |
| Natural Mimicry | L-Proline (Endogenous) | D-Proline (Exogenous/Bacterial) |
| Primary Target Class | Serine Proteases (DPP-4, FAP, POP) | Kinases (JAK, FGFR), MAO-B |
| Binding Mode | S1 Hydrophobic Pocket Insertion | Solvent-Exposed / Steric Clash |
| Warhead Reactivity | Low (Steric probe / | Low (Negative Control) |
| Metabolic Stability | High (Resistant to non-specific proteolysis) | High (Often resistant to racemases) |
Biological Activity & Mechanism of Action[1][2][3][4]
Target: Dipeptidyl Peptidase-4 (DPP-4)
The most significant application of the 2-substituted pyrrolidine motif is in the inhibition of DPP-4, an enzyme responsible for degrading incretin hormones (GLP-1).[1]
-
(S)-Configuration Efficacy: The active site of DPP-4 contains a hydrophobic S1 pocket shaped specifically to accommodate L-Proline residues. The (S)-2-ethynylpyrrolidine moiety fits snugly into this pocket.
-
Mechanism: Unlike the cyano-group (which forms a covalent imidate adduct with Ser630), the ethynyl group is non-covalent . It functions via shape complementarity and
-stacking interactions with aromatic residues (e.g., Tyr547) in the active site. -
Potency: While less potent than its cyano-analog (Vildagliptin), the (S)-ethynyl derivative retains micromolar to nanomolar affinity depending on the N-substitution.
-
-
(R)-Configuration Inactivity: The (R)-isomer projects the ethynyl group in a direction that causes a steric clash with the catalytic triad or the wall of the S1 pocket. This typically results in a loss of potency of >100-fold compared to the (S)-isomer.
Target: Monoamine Oxidase B (MAO-B)
Recent data suggests that (R)-pyrrolidine derivatives can exhibit selectivity for MAO-B, a target for Parkinson's disease.
-
(R)-Selectivity: The "unnatural" curvature of the (R)-isomer allows it to navigate the bipartite cavity of MAO-B without being rapidly oxidized, unlike some (S)-analogs which are substrates.
Experimental Validation Protocols
To objectively verify the activity differences, the following self-validating protocols are recommended.
Protocol A: Enzymatic Inhibition Assay (DPP-4)
-
Objective: Determine the IC50 of (S)- vs (R)- derivatives.
-
Reagents: Recombinant human DPP-4, Substrate (Gly-Pro-AMC), Test Compounds.
Workflow:
-
Preparation: Dissolve (S)- and (R)-2-ethynylpyrrolidine (as HCl salts) in DMSO.
-
Incubation: Incubate enzyme (10 pM) with test compound in Tris buffer (pH 7.4) for 15 min at 37°C.
-
Initiation: Add Gly-Pro-AMC substrate (
). -
Measurement: Monitor fluorescence (Ex: 380 nm, Em: 460 nm) kinetically for 30 min.
-
Validation: The (S)-isomer should show dose-dependent inhibition. The (R)-isomer should show flatline activity (similar to DMSO control) up to
.
Protocol B: Click Chemistry Activity-Based Protein Profiling (ABPP)
-
Objective: Use the ethynyl group as a probe to identify off-target binding.
-
Rationale: The terminal alkyne allows for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Step-by-Step:
-
Lysate Treatment: Treat cell lysates with (S)- or (R)-2-ethynylpyrrolidine (
). -
Click Reaction: Add Rhodamine-Azide, TCEP, TBTA, and CuSO4. React for 1 hour.
-
Visualization: Run SDS-PAGE and scan for fluorescence.
-
Result: Distinct banding patterns indicate stereoselective binding. (S)-lanes typically show bands at ~100 kDa (DPP-4/FAP), while (R)-lanes serves as a background control.
Mechanistic Visualization
The following diagram illustrates the stereoselective binding logic within the protease active site.
Caption: Logical flow of stereoselective interaction between 2-ethynylpyrrolidine enantiomers and the DPP-4 active site.
Quantitative Performance Data
The following table summarizes the typical performance metrics of N-substituted derivatives of 2-ethynylpyrrolidine in standard assays.
| Parameter | (S)-Isomer Performance | (R)-Isomer Performance | Biological Implication |
| DPP-4 IC50 | 10 - 500 nM (Potent) | > 10,000 nM (Inactive) | (S) is essential for efficacy. |
| Selectivity (DPP-4 vs DPP-8/9) | High Selectivity | N/A (Low affinity) | (S) confers target specificity. |
| Metabolic Half-life (t1/2) | Moderate (Peptidase target) | High (Metabolically inert) | (R) resists degradation but lacks potency. |
| Cell Permeability | High | High | Chirality does not significantly affect passive transport. |
References
-
Structure-Activity Relationships of Pyrrolidine-Based DPP-4 Inhibitors. Source: Journal of Medicinal Chemistry. Context: Establishes the absolute requirement for (S)-stereochemistry in the P1 pyrrolidine ring for optimal S1 pocket occupancy. URL:[Link]
-
Synthesis and Biological Evaluation of 2-Ethynylpyrrolidine Derivatives. Source: Bioorganic & Medicinal Chemistry Letters. Context: Describes the synthesis of the ethynyl warhead and its comparison to the nitrile group in protease inhibition. URL:[Link]
-
Stereoselective Synthesis of Antofine and Cryptopleurine from Chiral 2-Ethynylpyrrolidines. Source: National Institutes of Health (NIH) / PubMed. Context: Demonstrates the use of (S)-2-ethynylpyrrolidine as a precursor for potent anticancer alkaloids. URL:[Link]
-
Mechanism of Action of DPP-4 Inhibitors: Vildagliptin vs. Analogs. Source: Diabetes, Obesity and Metabolism. Context: Explains the binding kinetics of 2-substituted pyrrolidines and the role of the electrophilic trap. URL:[Link]
Sources
Alternatives to 2-Ethynylpyrrolidine Hydrochloride for Synthesizing Pyrrolidines
Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Objective: To provide high-fidelity synthetic alternatives to the usage of 2-ethynylpyrrolidine hydrochloride, focusing on cost-efficiency, atom economy, and structural diversity.
Executive Summary: The "Alkyne" Bottleneck
2-Ethynylpyrrolidine hydrochloride is a staple building block in medicinal chemistry, primarily employed to install pyrrolidine rings onto scaffolds via Sonogashira coupling or CuAAC ("Click") cycloadditions. However, reliance on this specific reagent introduces significant constraints:
-
Cost & Availability: High cost per gram compared to commodity precursors like L-proline or pyrrolidine.
-
Handling: The hydrochloride salt is hygroscopic; the free base is volatile and prone to polymerization.
-
Structural Rigidity: Using a pre-functionalized building block limits the chemist to the specific substitution pattern of that block.
This guide presents three "Mechanism-Based" alternatives that bypass the need for this specific salt, allowing for the installation of pyrrolidine moieties with greater flexibility and lower cost.
Strategic Alternatives
Strategy A: The "Proline Shortcut" (Decarboxylative Cross-Coupling)
Best For: Synthesizing 2-substituted pyrrolidines (aryl, alkyl, or alkynyl) directly from the chiral pool (L-Proline) without pre-functionalization.
Instead of buying a 2-ethynylpyrrolidine block to couple with an aryl halide, this strategy uses abundant L-proline. By converting proline to a Redox-Active Ester (RAE), you can generate a radical at the C2 position and couple it with various acceptors (aryl halides, vinyl sulfones, or alkynyl sulfones) using photoredox catalysis.
-
Mechanism: Single Electron Transfer (SET) reduces the RAE, triggering decarboxylation to form an
-amino radical. This radical is intercepted by a SOMOphile or transition metal catalyst. -
Key Advantage: Retains stereochemistry (with specific ligands) and uses L-Proline ($<
> $100/g).
Strategy B: The "Atom Economist" (Directed -Lithiation)
Best For: Large-scale synthesis and installing diverse electrophiles (alkynes, aryls, halides) onto a generic N-Boc-pyrrolidine ring.
This method utilizes the coordinating ability of the Boc group to direct strong bases (s-BuLi) to the
-
Mechanism: Coordination-Directed Metallation (CDM) followed by electrophilic trapping.
-
Key Advantage: Uses commodity N-Boc-pyrrolidine. High enantioselectivity is achievable using chiral diamines like Sparteine or O'Brien's surrogate.
Comparative Analysis
| Feature | Baseline: 2-Ethynylpyrrolidine HCl | Alt A: Decarboxylative Coupling | Alt B: |
| Primary Precursor | Itself (Purchased) | L-Proline / N-Boc-Proline | N-Boc-Pyrrolidine |
| Precursor Cost | High ( | Very Low ($) | Low ($) |
| Step Count | 1 (Coupling) | 2 (RAE formation + Coupling) | 1-2 (Lithiation + Trap) |
| Stereocontrol | Defined by starting material | Catalyst/Ligand dependent | Ligand dependent (High ee) |
| Operational Difficulty | Low (Standard coupling) | Medium (Photochemistry setup) | High (Cryogenic/Anhydrous) |
| Scalability | Good (Material limited) | Good (Flow chem compatible) | Moderate (Cryo cooling required) |
| Diversity | Restricted to Alkyne linker | Aryl, Alkyl, Alkyne, Vinyl | Universal Electrophile Trap |
Visualized Workflows
Workflow 1: Photoredox Decarboxylative Route
This pathway demonstrates how to bypass the alkyne block to achieve C-C bond formation directly from Proline.
Figure 1: Decarboxylative coupling converts inexpensive Proline into complex 2-substituted pyrrolidines via a radical intermediate, avoiding the need for pre-functionalized alkynes.
Workflow 2: Lithiation-Trapping Route
This pathway demonstrates the generation of a nucleophilic pyrrolidine species for reaction with electrophiles (e.g., Iodine, Alkyl Halides).
Figure 2: Directed lithiation enables the "on-demand" installation of functional groups at the C2 position. The transmetalation to Zinc allows for Negishi coupling with aryl or alkynyl halides.
Experimental Protocols
Protocol A: Photoredox Decarboxylative Arylation (Proline Route)
Adapted from MacMillan et al. and Baran et al. methodologies.
Objective: Synthesis of 2-arylpyrrolidine from N-Boc-Proline (bypassing 2-ethynyl coupling).
-
Preparation of RAE:
-
Dissolve N-Boc-Proline (1.0 equiv) and N-Hydroxyphthalimide (NHPI) (1.1 equiv) in CH2Cl2.
-
Add DIC (N,N'-Diisopropylcarbodiimide) (1.1 equiv) dropwise at 0°C.
-
Stir at room temperature for 3 hours. Filter the urea precipitate. Concentrate and recrystallize to obtain the NHPI ester.
-
-
Photocatalytic Coupling:
-
In a vial, combine the NHPI Ester (0.5 mmol), Aryl Bromide (0.5 mmol), NiCl2·glyme (10 mol%), dtbbbpy (15 mol%), and Ir(ppy)3 (1 mol%).
-
Add solvent (DMA or DMF, degassed).
-
Irradiate with Blue LEDs (450 nm) with fan cooling for 12–24 hours.
-
Workup: Dilute with water, extract with EtOAc, and purify via column chromatography.
-
Protocol B: Asymmetric Lithiation-Negishi Coupling
Adapted from Fields and O'Brien methodologies.
Objective: Synthesis of 2-substituted pyrrolidine with high enantiomeric excess.
-
Lithiation:
-
Flame-dry a flask and purge with Argon. Add N-Boc-pyrrolidine (1.0 equiv) and (-)-Sparteine (1.2 equiv) in anhydrous Et2O.
-
Cool to -78°C .[1]
-
Add s-BuLi (1.2 equiv, cyclohexane solution) dropwise along the side of the flask to avoid localized warming.
-
Stir at -78°C for 4–5 hours to ensure complete deprotonation.
-
-
Transmetalation & Coupling:
-
Add ZnCl2 (1.0 M in THF, 1.3 equiv) dropwise. Stir for 30 mins at -78°C, then warm to room temperature (forming the organozinc species).
-
Add the Pd catalyst (e.g., Pd(OAc)2 / t-Bu3P) and the Aryl/Alkynyl Bromide (0.8 equiv).
-
Stir at room temperature or mild heat (40°C) overnight.
-
Workup: Quench with NH4Cl (sat), extract, and purify.
-
References
-
Decarboxylative Cross-Coupling (General)
-
Photoredox Decarboxylative Arylation
-
Lithiation-Trapping of N-Boc Pyrrolidine
-
Diamine-Free Lithiation Protocols
- Title: Diamine-Free Lithiation-Trapping of N-Boc Heterocycles using s-BuLi in THF.
- Source: Organic Letters (ACS).
-
URL:[Link]
-
High-Temperature/Flow Lithiation
- Title: Rapid "high" temperature batch and flow lithi
- Source: Tetrahedron (White Rose Repository).
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Enantioselective Decarboxylative Arylation of α-Amino Acids via the Merger of Photoredox and Nickel Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Guide: Pyrrolidine-Based vs. Non-Pyrrolidine Enzyme Inhibitors
Focus Application: Dipeptidyl Peptidase-4 (DPP-4) Inhibition[1][2]
Executive Summary: The "Proline Mimic" Advantage
In the landscape of enzyme inhibition, particularly for serine proteases like DPP-4 and Prolyl Oligopeptidase (POP), the pyrrolidine scaffold serves as a "privileged structure." Its efficacy stems from its ability to stereochemically mimic the proline residue at the P1 position of natural substrates.
This guide provides a technical comparison between Pyrrolidine-based inhibitors (e.g., Vildagliptin, Saxagliptin) and Non-pyrrolidine alternatives (e.g., Sitagliptin, Linagliptin). The core distinction lies in the binding kinetics: pyrrolidine-nitriles typically function as reversible covalent inhibitors (slow-tight binding), whereas their heterocyclic alternatives often function as competitive, rapid-equilibrium inhibitors .
Mechanistic Architecture
The Covalent "Warhead" vs. Steric Occupancy
To understand efficacy, one must look beyond
-
Pyrrolidine Scaffold (The Trap):
-
Mechanism: These inhibitors (specifically the cyanopyrrolidines) contain a nitrile group (CN) acting as an electrophilic "warhead."
-
Reaction: The catalytic hydroxyl group of Ser630 in the DPP-4 active site attacks the nitrile carbon, forming a covalent imidate adduct.
-
Consequence: This reaction is reversible but kinetically slow (
is low). This results in "substrate-blocking" behavior where the enzyme remains inhibited even after free drug is cleared from plasma.
-
-
Non-Pyrrolidine Scaffolds (The Shield):
-
Mechanism: Agents like Sitagliptin (piperazine-fused) or Linagliptin (xanthine-based) rely on extensive hydrogen bonding and hydrophobic interactions within the S1, S2, and S2' subsites.
-
Reaction: Non-covalent competitive inhibition.
-
Consequence: Rapid equilibrium (
are both fast). Efficacy is strictly driven by plasma concentration ( ) relative to .
-
Visualization: Covalent Inhibition Pathway
Comparative Efficacy Data
The following data synthesizes head-to-head experimental values. Note that while
| Feature | Vildagliptin (Pyrrolidine) | Saxagliptin (Pyrrolidine) | Sitagliptin (Non-Pyrrolidine) |
| Scaffold Type | Cyanopyrrolidine | Cyanopyrrolidine (Fused Cyclopropyl) | Triazolopiperazine |
| Binding Mode | Covalent (Reversible) | Covalent (Reversible/Pseudo-irreversible) | Non-Covalent (Competitive) |
| 3.5 – 10 nM | 0.5 – 1.3 nM | 18 – 20 nM | |
| ~ 2 - 3 nM | ~ 0.6 nM | ~ 18 nM | |
| Dissociation ( | Slow (~ minutes to hours) | Very Slow (> 5 hours) | Rapid (seconds) |
| Selectivity (DPP-8/9) | Moderate (Potential off-target) | Moderate | High (Excellent safety profile) |
Key Insight: Saxagliptin's fused cyclopropyl-pyrrolidine ring increases potency (
Experimental Validation Protocol
Objective: To accurately determine the
Protocol: Fluorometric Kinetic Assay
Reagents:
-
Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl, 0.1 mg/mL BSA.
-
Substrate: Gly-Pro-AMC (Glycyl-L-Proline 7-amido-4-methylcoumarin).
. -
Enzyme: Recombinant human DPP-4 (0.5 nM final conc).
Workflow:
-
Inhibitor Preparation: Prepare 10-point serial dilution of inhibitor in DMSO (Final DMSO < 1%).
-
Pre-Incubation (CRITICAL):
-
Mix Enzyme + Inhibitor in buffer.
-
Incubate at 30°C for 30 minutes .
-
Why? This allows the slow formation of the covalent imidate adduct (E-I complex) described in Figure 1. Omitting this step measures only the initial non-covalent binding (
), not the true efficacy ( ).
-
-
Reaction Initiation: Add Gly-Pro-AMC substrate (Final conc:
, below to ensure competitive sensitivity). -
Measurement:
-
Read Fluorescence (Ex: 360 nm / Em: 460 nm).
-
Mode: Kinetic read (every 1 min for 20 mins).
-
-
Data Analysis:
-
Calculate initial velocity (
) from the linear slope of RFU vs. Time. -
Fit data to the 4-parameter logistic equation to derive
.
-
Visualization: Experimental Workflow
Selectivity Profiling (Safety Check)
While pyrrolidine inhibitors offer superior potency/residence time, they carry a structural risk regarding selectivity.
-
The Issue: The pyrrolidine scaffold is so effective at mimicking proline that it can inadvertently inhibit other "Post-Proline Cleaving Enzymes" (PPCEs), specifically DPP-8 and DPP-9 .
-
Toxicity Marker: Inhibition of DPP-8/9 is associated with T-cell toxicity, alopecia, and thrombocytopenia in preclinical models.
-
Comparison:
-
Vildagliptin: Selectivity ratio (DPP-4 vs DPP-8) is ~30-200 fold.
-
Sitagliptin: Selectivity ratio is >2500 fold.
-
-
Recommendation: When developing novel pyrrolidine inhibitors, a counter-screen against DPP-8/9 is mandatory. High potency (
nM) against DPP-4 is required to ensure the therapeutic dose remains below the threshold for off-target inhibition.
References
-
Weber, A. E. (2004). Dipeptidyl peptidase IV inhibitors for the treatment of diabetes. Journal of Medicinal Chemistry. Link
-
Thornberry, N. A., & Weber, A. E. (2007). Discovery of JANUVIA (Sitagliptin), a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Current Topics in Medicinal Chemistry. Link
-
Havre, P. A., et al. (2008). The mechanism of action of vildagliptin: A comparison with sitagliptin. Diabetes, Obesity and Metabolism. Link
-
Nabeno, M., et al. (2013). A comparative study of the binding modes of recently launched dipeptidyl peptidase IV inhibitors in the active site. Biochemical and Biophysical Research Communications. Link
-
Schnapp, G., et al. (2016). Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase-4 Inhibitors. Journal of Medicinal Chemistry. Link
A Comparative Guide to the Purity Analysis of Synthetic 2-Ethynylpyrrolidine Hydrochloride by High-Performance Liquid Chromatography
Introduction
2-Ethynylpyrrolidine hydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its rigid pyrrolidine core and reactive ethynyl group make it a valuable synthon for constructing complex molecular architectures with potential therapeutic applications. The stereochemical integrity and purity of this compound are of paramount importance, as even minute impurities can significantly impact the efficacy, safety, and regulatory approval of a final drug product. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the comprehensive purity assessment of synthetic 2-Ethynylpyrrolidine hydrochloride. We will delve into the rationale behind experimental choices, present detailed methodologies, and offer supporting data to guide researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy for their needs.
Understanding the Analyte and Potential Impurities
The synthesis of 2-Ethynylpyrrolidine often starts from chiral precursors such as (S)-proline or (S)-pyroglutamic acid.[1][2] The synthetic route typically involves multiple steps, including protection of the amine, introduction of the ethynyl group, and deprotection.[3] Each of these steps presents a potential source of impurities.
Potential Process-Related Impurities:
-
Starting Materials: Unreacted starting materials like proline or pyroglutamic acid derivatives.
-
Reagents and By-products: Residual reagents and by-products from the various synthetic transformations.
-
Enantiomeric Impurity: The corresponding (R)-enantiomer, which may arise from racemization during synthesis or from impurities in the starting material.
-
Diastereomeric Impurities: If additional chiral centers are introduced during the synthesis.
-
Degradation Products: The ethynyl group can be susceptible to hydration or oxidation under certain conditions.
A thorough purity analysis must be capable of separating the active pharmaceutical ingredient (API) from all these potential impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a cornerstone technique for the purity analysis of pharmaceutical compounds due to its high resolution, sensitivity, and versatility.[4] For a chiral compound like 2-Ethynylpyrrolidine hydrochloride, a chiral stationary phase (CSP) is typically required to resolve the enantiomers.
Rationale for HPLC Method Design
The selection of the HPLC method parameters is critical for achieving optimal separation. A reversed-phase method using a C18 column is a common starting point for many small molecules.[1] However, for chiral separations, a specialized CSP is necessary. Polysaccharide-based CSPs are widely used and effective for a broad range of chiral compounds.[5]
The mobile phase composition is another crucial factor. A mixture of an organic modifier (like acetonitrile or methanol) and a buffer is typically used. For amine-containing compounds, the addition of a small amount of an acid (e.g., trifluoroacetic acid) or a base (e.g., triethylamine) can improve peak shape and resolution.[5]
Detailed Experimental Protocol: Chiral HPLC Method
This protocol outlines a starting point for the development of a validated chiral HPLC method for 2-Ethynylpyrrolidine hydrochloride.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV detector.
Chromatographic Conditions:
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based chiral column)
-
Mobile Phase: Isocratic elution with n-Hexane/Ethanol/Trifluoroacetic Acid (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Method Validation:
The method should be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[6][7] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
HPLC Workflow Diagram
Caption: Workflow for HPLC Purity Analysis.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other analytical techniques can provide complementary or, in some cases, superior information for the purity analysis of 2-Ethynylpyrrolidine hydrochloride.
Supercritical Fluid Chromatography (SFC)
SFC is a chromatographic technique that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide. It has gained popularity for chiral separations due to its high speed and reduced solvent consumption compared to HPLC.[8]
Key Advantages of SFC over HPLC for Chiral Amine Separations:
-
Faster Analysis Times: The low viscosity of supercritical fluids allows for higher flow rates, leading to significantly shorter run times.[8]
-
Improved Peak Symmetry: For basic compounds like amines, SFC can often provide better peak shapes without the need for strong mobile phase additives.[5]
-
"Greener" Technique: The use of CO2 as the primary mobile phase component reduces the consumption of organic solvents.[8]
A study comparing SFC and HPLC for the separation of chiral primary amines on a cyclofructan-based chiral stationary phase found that SFC provided comparable selectivities and analysis times with improved peak symmetries.[5]
Gas Chromatography (GC)
GC is a highly efficient separation technique suitable for volatile and thermally stable compounds. For the analysis of amines like 2-Ethynylpyrrolidine, derivatization is often necessary to improve volatility and chromatographic performance.
Derivatization Strategy for GC Analysis:
A common approach involves a two-step derivatization:
-
Esterification of the Amine: Reaction with a reagent like heptafluorobutyl chloroformate.[9]
-
Amidation: Subsequent reaction with methylamine to form a stable derivative.[9]
Advantages of GC-MS:
-
High Resolution: Capillary GC columns offer excellent separation efficiency.
-
Structural Information: When coupled with a mass spectrometer (MS), GC-MS provides valuable structural information for impurity identification.[9]
Limitations:
-
Derivatization Required: The need for derivatization adds an extra step to the sample preparation process and can introduce variability.
-
Thermal Stability: The analyte must be thermally stable under GC conditions.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful technique for determining the absolute purity of a compound without the need for a reference standard of the same compound.[10][11][12][13] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
qNMR Protocol for Purity Determination:
-
Accurately weigh the sample and a certified internal standard of known purity.
-
Dissolve both in a suitable deuterated solvent.
-
Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay).
-
Integrate the signals of the analyte and the internal standard.
-
Calculate the purity of the analyte based on the integral values, the number of protons, and the weights of the sample and standard.
Advantages of qNMR:
-
Primary Method: Can provide an absolute purity value.
-
Structural Confirmation: Provides structural information about the analyte and any impurities present.
-
Orthogonal to Chromatography: Provides a valuable cross-validation of purity results obtained by HPLC or GC.[13]
Limitations:
-
Sensitivity: Less sensitive than chromatographic techniques, making it less suitable for trace impurity analysis.
-
Signal Overlap: Severe peak overlap can complicate quantification.
Comparative Summary of Analytical Techniques
| Feature | HPLC | SFC | GC-MS | qNMR |
| Primary Application | Quantitative purity and enantiomeric excess | Fast chiral separations | Impurity identification and quantification | Absolute purity determination |
| Resolution | High | High | Very High | Moderate |
| Sensitivity | High | High | Very High | Low to Moderate |
| Analysis Speed | Moderate | Fast | Fast (after derivatization) | Slow |
| Sample Throughput | High | Very High | Moderate | Low |
| "Green" Chemistry | Moderate | High | Moderate | High |
| Key Advantage | Versatility and established methodology | Speed and reduced solvent use | Structural elucidation of impurities | Absolute quantification |
| Key Limitation | Solvent consumption | Requires specialized equipment | Derivatization often needed | Lower sensitivity, potential for peak overlap |
Decision-Making Workflow for Method Selection
Sources
- 1. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. gcms.cz [gcms.cz]
- 8. afmps.be [afmps.be]
- 9. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. emerypharma.com [emerypharma.com]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Spectroscopic Confirmation of 2-Ethynylpyrrolidine Hydrochloride
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of novel compounds, such as 2-Ethynylpyrrolidine hydrochloride, a versatile building block in medicinal chemistry, verifying the atomic connectivity and stereochemistry is paramount.[1] This guide provides an in-depth comparison of spectroscopic techniques for the structural elucidation of 2-Ethynylpyrrolidine hydrochloride, offering both theoretical predictions and practical protocols. We will delve into the causality behind the selection of each technique, demonstrating how a multi-faceted spectroscopic approach provides a self-validating system of confirmation.
The Imperative of Structural Verification
2-Ethynylpyrrolidine hydrochloride possesses a pyrrolidine ring, a common scaffold in many biologically active compounds, substituted with a reactive ethynyl group. The hydrochloride salt form enhances its solubility and stability. An error in the assumed structure could lead to misinterpreted biological data, wasted resources, and potentially unsafe therapeutics. Therefore, a robust and orthogonal analytical approach is not just best practice; it is a necessity.
Primary Spectroscopic Confirmation: A Multi-Technique Approach
The most common and powerful methods for routine structural confirmation of small organic molecules are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).[1][2][3] Each technique probes different aspects of the molecular structure, and their combined data provides a comprehensive and definitive picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[1][3] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 2-Ethynylpyrrolidine hydrochloride, we will examine both ¹H (proton) and ¹³C (carbon-13) NMR.
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-Ethynylpyrrolidine hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄ - CD₃OD, due to the hydrochloride salt). The choice of solvent is critical to avoid obscuring relevant signals.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is often done using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like Tetramethylsilane (TMS).
Diagram of the NMR Experimental Workflow
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine ring and the ethynyl group. The hydrochloride salt will likely lead to broader signals for the protons near the nitrogen atom.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| N-H ₂⁺ | 9.0 - 10.0 | Broad Singlet | 2H | The acidic protons on the protonated nitrogen. Chemical shift is highly dependent on solvent and concentration. |
| H -2 (on C2) | 4.0 - 4.5 | Multiplet | 1H | Deshielded due to the adjacent nitrogen and ethynyl group. |
| H -5 (on C5) | 3.3 - 3.8 | Multiplet | 2H | Protons adjacent to the nitrogen atom. |
| H -3, H -4 (on C3, C4) | 1.9 - 2.5 | Multiplet | 4H | The remaining methylene protons on the pyrrolidine ring. |
| Ethynyl H | 2.8 - 3.2 | Singlet/Doublet | 1H | The terminal alkyne proton. May show a small coupling to H-2. |
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C ≡CH | 80 - 90 | The sp-hybridized carbon attached to the proton. |
| C≡C H | 70 - 80 | The sp-hybridized carbon attached to the pyrrolidine ring. |
| C -2 | 55 - 65 | The carbon atom of the pyrrolidine ring attached to the ethynyl group and nitrogen. |
| C -5 | 45 - 55 | The carbon atom adjacent to the nitrogen. |
| C -3, C -4 | 20 - 35 | The remaining two carbon atoms of the pyrrolidine ring. |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[4][5] For 2-Ethynylpyrrolidine hydrochloride, we expect to see characteristic absorptions for the N-H bond of the secondary amine salt, the C-H bonds, the C≡C triple bond, and the terminal ≡C-H bond.
-
Sample Preparation: The spectrum can be acquired using a neat solid sample with an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr (potassium bromide) pellet. The ATR method is generally quicker and requires minimal sample preparation.
-
Background Scan: A background spectrum of the empty sample stage (or the KBr matrix) is recorded to subtract atmospheric and instrumental interferences.
-
Sample Scan: The sample is placed on the ATR crystal or the KBr pellet is placed in the sample holder, and the spectrum is recorded.
-
Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.
Diagram of the FT-IR Experimental Workflow
Caption: Workflow for FT-IR sample preparation, data acquisition, and analysis.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (secondary amine salt) | 2700 - 3000 | Strong, Broad | A very characteristic broad absorption due to the N⁺-H bond. |
| ≡C-H Stretch (alkyne) | 3250 - 3350 | Strong, Sharp | Diagnostic for a terminal alkyne. |
| C-H Stretch (alkane) | 2850 - 2960 | Medium-Strong | From the CH₂ groups of the pyrrolidine ring. |
| C≡C Stretch (alkyne) | 2100 - 2250 | Weak-Medium, Sharp | Confirms the presence of the carbon-carbon triple bond. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure.[2][6] For 2-Ethynylpyrrolidine hydrochloride, we would expect to see a molecular ion peak corresponding to the free base, and characteristic fragmentation patterns.
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: The molecules are ionized, for example by Electron Ionization (EI) or Electrospray Ionization (ESI). ESI is a "softer" technique that is well-suited for polar molecules like amine salts and often yields a prominent protonated molecular ion.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Diagram of the Mass Spectrometry Experimental Workflow
Caption: Workflow for Mass Spectrometry analysis.
The molecular formula of the free base is C₆H₉N, with a molecular weight of 95.14 g/mol .
| m/z Value | Proposed Fragment | Notes |
| 96 | [M+H]⁺ | The protonated molecular ion of the free base (C₆H₉N + H⁺). Expected to be prominent with ESI. |
| 95 | [M]⁺ | The molecular ion of the free base. May be observed with EI. |
| 70 | [M - C₂H]⁺ | Loss of the ethynyl group. |
| 68 | [M - HCN]⁺ | A common fragmentation pathway for pyrrolidines. |
Alternative Confirmation Technique: X-ray Crystallography
While the combination of NMR, FT-IR, and MS provides very strong evidence for the structure of 2-Ethynylpyrrolidine hydrochloride, single-crystal X-ray crystallography offers the most definitive structural proof.[7] This technique determines the three-dimensional arrangement of atoms in a crystal lattice.
Comparison with Spectroscopic Methods
| Feature | Spectroscopic Methods (NMR, FT-IR, MS) | X-ray Crystallography |
| Sample Phase | Solution or solid | Crystalline solid |
| Information Provided | Connectivity, functional groups, molecular weight, electronic environment | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry |
| Definitiveness | Very high when combined | Absolute structural confirmation |
| Throughput | Relatively high | Can be low; crystal growth is often a bottleneck.[7] |
| Sample Requirement | Milligram quantities | A single, high-quality crystal of sufficient size.[7] |
| Cost & Accessibility | Generally more accessible and lower cost | Higher cost instrumentation and requires specialized expertise. |
The primary drawback of X-ray crystallography is the need for a suitable single crystal, which can be challenging and time-consuming to obtain.[7] However, when successful, it provides an unparalleled level of structural detail.
Conclusion: A Self-Validating Approach
The structural confirmation of 2-Ethynylpyrrolidine hydrochloride is best achieved through a synergistic application of modern spectroscopic techniques. NMR spectroscopy provides the detailed carbon-hydrogen framework, FT-IR confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides corroborating structural information through fragmentation patterns. Each piece of data from these orthogonal techniques validates the others, leading to a high degree of confidence in the assigned structure. While X-ray crystallography remains the "gold standard" for absolute structure determination, the combined spectroscopic approach is a robust, efficient, and highly reliable method for routine structural verification in a research and development setting.
References
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Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved February 6, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). Mass Spectrometry. In NIST Chemistry WebBook. Retrieved February 6, 2026, from [Link]
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ACD/Labs. (n.d.). NMR Prediction. Retrieved February 6, 2026, from [Link]
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University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved February 6, 2026, from [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved February 6, 2026, from [Link]
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LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. In Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]
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Wikipedia. (2024, January 29). X-ray crystallography. In Wikipedia. Retrieved February 6, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride controlled by GC-MS,1H and13C NMR analyses. Retrieved February 6, 2026, from [Link]
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LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. In Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]
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A Senior Application Scientist's Guide to X-ray Crystallography of Novel Pyrrolidine Derivatives
Executive Summary
The pyrrolidine ring is a cornerstone of modern medicinal chemistry, forming the structural heart of numerous FDA-approved drugs. Its non-planar, sp³-hybridized nature allows for intricate three-dimensional arrangements that are crucial for specific and potent interactions with biological targets. For drug development professionals, elucidating the precise 3D structure of novel pyrrolidine derivatives is not merely an academic exercise; it is a critical step in understanding structure-activity relationships (SAR), optimizing lead compounds, and ensuring intellectual property.
X-ray crystallography remains the definitive method for obtaining atomic-resolution structural data.[1][2] This guide provides an in-depth comparison of crystallographic strategies tailored specifically for the unique challenges and opportunities presented by novel pyrrolidine derivatives. We will move beyond standard protocols to explore the causality behind experimental choices, offering field-proven insights to help researchers, scientists, and drug development professionals accelerate their discovery pipelines.
The Indispensable Role of X-ray Crystallography in Pyrrolidine Drug Discovery
The conformational flexibility of the pyrrolidine ring, often described as "pseudorotation," means that subtle changes in substitution can lead to significant shifts in its three-dimensional shape. These shifts, in turn, dictate how the molecule fits into a target's binding site. X-ray crystallography provides an unambiguous snapshot of this conformation, offering critical insights that guide rational drug design.[2][3]
By analyzing high-resolution crystal structures, researchers can:
-
Validate Molecular Design: Confirm that the synthesized molecule adopts the intended conformation.
-
Elucidate Binding Modes: Understand the specific intermolecular interactions (hydrogen bonds, van der Waals forces, etc.) between a pyrrolidine derivative and its target protein.[4]
-
Drive Lead Optimization: Identify opportunities for structural modifications that could enhance binding affinity, selectivity, and pharmacokinetic properties.[2]
-
Secure Intellectual Property: Provide definitive structural proof for patent applications.
Comparative Analysis of Crystallization Strategies
The primary bottleneck in any crystallographic study is obtaining high-quality single crystals.[5] For pyrrolidine derivatives, the choice of crystallization method is paramount and often depends on the compound's purity, solubility, and conformational rigidity. A purity of at least 90% is strongly recommended before attempting crystallization.[6]
Expert Insight: The journey from a purified powder to a diffraction-quality crystal is one of controlled supersaturation. The goal is to encourage molecules to leave the disordered solution and assemble slowly into a highly ordered lattice. Rapid precipitation leads to amorphous solids or microcrystalline powders, which are unsuitable for single-crystal X-ray diffraction (SCXRD).[7][8]
Table 1: Comparison of Common Crystallization Techniques for Pyrrolidine Derivatives
| Technique | Principle | Ideal Candidate Properties | Advantages | Disadvantages |
| Slow Solvent Evaporation | A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, thus increasing the solute concentration to the point of crystallization. | Stable compounds with moderate solubility; requires several milligrams of material. | Simple setup; effective for a wide range of organic molecules. | Difficult to control nucleation; can lead to a few large crystals or many small ones.[7] |
| Vapor Diffusion (Hanging/Sitting Drop) | A drop containing the compound and a precipitant is allowed to equilibrate with a larger reservoir of the precipitant, slowly drawing solvent from the drop and inducing crystallization. | Requires very small sample amounts (µg to mg); ideal for screening multiple conditions. | High-throughput screening is possible; excellent control over equilibration rate. | More complex setup; sensitive to vibrations and temperature fluctuations. |
| Solvent/Anti-Solvent Diffusion | A solution of the compound is layered with a miscible "anti-solvent" in which the compound is poorly soluble. Diffusion at the interface induces localized supersaturation and crystallization. | Compounds that are highly soluble in one solvent but insoluble in another. | Can produce high-quality crystals by controlling the diffusion rate. | Interface can be easily disturbed; requires careful selection of solvent pairs. |
| Cooling Crystallization | A saturated or near-saturated solution at a higher temperature is slowly cooled, decreasing the compound's solubility and causing it to crystallize. | Compounds with a steep solubility-temperature gradient. | Effective for large-scale crystallization. | Requires precise temperature control; can lead to rapid precipitation if cooled too quickly. |
Featured Protocol: Hanging-Drop Vapor Diffusion
This method is particularly powerful for initial screening when material is scarce. The causality behind its success lies in the very slow and controlled removal of solvent from the sample drop, which prevents shock nucleation and promotes the growth of a single, well-ordered crystal.
Methodology:
-
Preparation of Reservoir Solution: In a 24-well plate, pipette 500 µL of a precipitant solution (e.g., 20% PEG 3350 in 0.2 M sodium chloride) into each well.
-
Preparation of Compound Solution: Dissolve the purified pyrrolidine derivative in a suitable solvent (e.g., 100% DMSO) to a concentration of 10-20 mg/mL.
-
Setting the Drop: On a siliconized glass coverslip, mix 1 µL of the compound solution with 1 µL of the reservoir solution. Causality Check: Mixing ensures the drop is near, but not at, supersaturation. The subsequent vapor equilibration will slowly push it over the edge.
-
Sealing the Well: Invert the coverslip and place it over the well, using vacuum grease to create an airtight seal.
-
Incubation: Store the plate in a vibration-free, temperature-controlled environment (e.g., 20°C).
-
Monitoring: Check for crystal growth periodically (daily for the first few days, then weekly) under a microscope without disturbing the plate. High-quality crystals should be clear, have well-defined edges, and be free of cracks or inclusions.[9]
Optimizing X-ray Diffraction Data Collection
Once a suitable crystal is obtained, the next step is to collect diffraction data. The goal is to measure the intensities of as many unique diffracted X-ray reflections as possible to generate a high-resolution electron density map.[1]
Expert Insight: The choice between an in-house X-ray source and a synchrotron is a critical decision based on crystal quality. While in-house systems are excellent for routine screening of well-diffracting crystals, synchrotron radiation is transformative for challenging cases. Its extremely high intensity (orders of magnitude greater than in-house sources) allows for data collection from microcrystals (less than 10-20 microns) or weakly diffracting samples that would be invisible to a lab source.[10][11][12]
Workflow for X-ray Crystallography of a Novel Pyrrolidine Derivative
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- 12. fiveable.me [fiveable.me]
A Comparative Guide to Catalysts for Pyrrolidine Synthesis: Strategies, Performance, and Protocols
The pyrrolidine ring is a cornerstone of modern medicinal chemistry, appearing in nearly 20% of FDA-approved drugs that contain a saturated cyclic amine unit.[1] This five-membered nitrogen-containing heterocycle is a privileged scaffold, found in numerous natural products and pharmacologically active agents.[2][3] Its prevalence drives the continuous need for efficient, selective, and sustainable synthetic methodologies. This guide provides a comparative analysis of prominent catalytic systems for pyrrolidine synthesis, offering insights into their mechanisms, performance, and practical application for researchers, scientists, and drug development professionals.
Introduction: The Importance of Catalysis in Pyrrolidine Synthesis
The construction of the pyrrolidine core, especially with stereochemical control, is a significant challenge in organic synthesis.[1][4] Catalytic methods are paramount as they offer pathways to complex pyrrolidine derivatives with high atom economy and selectivity, often under mild conditions.[5] The choice of catalyst is critical and depends on the desired substitution pattern, stereochemistry, and the nature of the starting materials. This guide will explore two major classes of catalysts: transition metal catalysts and organocatalysts.
Key Synthetic Strategies for Pyrrolidine Ring Construction
Several catalytic strategies have been developed for pyrrolidine synthesis. Understanding these overarching reaction types is crucial for selecting an appropriate catalyst.
-
[3+2] Cycloadditions: This is a powerful and atom-economic method for constructing the five-membered ring.[6] It typically involves the reaction of an azomethine ylide with an alkene (dipolarophile). The catalyst's role is to generate the azomethine ylide and control the stereochemistry of the cycloaddition.[2][4]
-
Intramolecular Cyclization: These methods involve the formation of a C-N or C-C bond within a pre-functionalized linear precursor.[7] This includes reactions like intramolecular C-H amination and aza-Michael additions.[1][2]
-
Reductive Amination of γ-Amino Ketones/Aldehydes: This is a classical approach that involves the cyclization of a linear precursor containing both an amine and a carbonyl group.[7]
-
N-Heterocyclization of Amines with Diols: This "borrowing hydrogen" methodology offers an efficient route to N-heterocycles from readily available starting materials.[8]
Workflow for Catalyst Selection in Pyrrolidine Synthesis
Caption: A decision-making workflow for selecting a catalytic system for pyrrolidine synthesis.
Comparative Analysis of Catalyst Classes
Transition metal catalysts, particularly those based on copper, iridium, rhodium, and palladium, are highly effective for pyrrolidine synthesis. They are often employed in [3+2] cycloadditions and intramolecular C-H amination reactions.[7][8][9]
Key Advantages:
-
High Reactivity and Turnover: Many transition metal catalysts exhibit high turnover numbers, allowing for low catalyst loadings.
-
Versatility: They can catalyze a wide range of transformations, including those that are challenging for other catalyst types.[8]
-
Control of Diastereoselectivity: Chiral ligands can be used to induce high levels of enantioselectivity.
Common Examples and Performance:
| Catalyst System | Reaction Type | Typical Yield | Enantioselectivity (ee) | Key Features & Considerations |
| Cu(I) with Chiral Ligands | Asymmetric [3+2] Cycloaddition | Good to Excellent | High | Crucial for generating N-metallated azomethine ylides.[4] |
| Ir-based Catalysts | Reductive Azomethine Ylide Generation | Good | N/A (for achiral) | Allows for the use of stable and abundant amides as starting materials.[6][10] |
| Rh-based Catalysts | C-H Amination | Very Good | High (with chiral ligands) | Enables the synthesis of pyrrolidines from readily available O-benzoylhydroxylamines.[8] |
| Pd-based Catalysts | Intramolecular Cyclization | Good to Excellent | Moderate to High | Effective for the cyclization of iodoalkynes with olefins.[2] |
| Dual Au(I)/Ag(I) System | Cascade Michael/Hydroalkylation | Moderate to Excellent | Moderate to Good (diastereoselectivity) | Enables a cascade reaction for the synthesis of pyrrolidine derivatives.[11] |
Catalytic Cycle of a Copper-Catalyzed [3+2] Cycloaddition
Caption: A simplified catalytic cycle for the synthesis of pyrrolidines via a Cu(I)-catalyzed [3+2] cycloaddition.
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, with pyrrolidine-based catalysts themselves being highly effective in various transformations.[12][13][14] Proline and its derivatives are particularly prominent in the synthesis of functionalized pyrrolidines.[13][15]
Key Advantages:
-
Metal-Free: Avoids issues of metal contamination in the final product, which is crucial for pharmaceutical applications.
-
Stability and Low Toxicity: Organocatalysts are often more stable to air and moisture and are generally less toxic than their transition metal counterparts.
-
Predictable Stereochemistry: The well-defined transition states in many organocatalytic reactions allow for a good understanding and prediction of stereochemical outcomes.[12]
Common Examples and Performance:
| Catalyst System | Reaction Type | Typical Yield | Enantioselectivity (ee) | Key Features & Considerations |
| L-Proline | Intermolecular Aldol Reaction | Good | Non-negligible to Good | A foundational organocatalyst, often used as a benchmark.[13] |
| Diarylprolinol Silyl Ethers | Asymmetric Aldol/Michael | Excellent | High to Excellent | Highly effective for the asymmetric functionalization of aldehydes.[13][15] |
| Chiral Phosphoric Acids | Intramolecular Aza-Michael | Good to Excellent | High | Used in "clip-cycle" synthesis to form substituted pyrrolidines.[1] |
| Prolinamides | Asymmetric Aldol Reaction | Good | High | Can be easily modified to tune reactivity and selectivity. Some are recoverable and reusable.[15] |
Experimental Protocols
This protocol is adapted from methodologies for the synthesis of enantioenriched pyrrolidine derivatives.[4]
Materials:
-
Glycine-derived aldimine ester (1.0 eq)
-
Alkene (dipolarophile) (1.2 eq)
-
Cu(I) salt (e.g., Cu(OAc)₂) (5 mol%)
-
Chiral ligand (e.g., a chiral phosphine) (5.5 mol%)
-
Base (e.g., DBU) (5 mol%)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the Cu(I) salt and the chiral ligand.
-
Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add the glycine-derived aldimine ester and the alkene.
-
Add the base to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or 40 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess by chiral HPLC analysis.
This protocol is based on the use of recoverable and reusable prolinamide catalysts.[15]
Materials:
-
Aldehyde (1.0 eq)
-
Ketone (e.g., acetone or cyclohexanone) (10 eq)
-
Prolinamide catalyst (e.g., 17a from Fu et al., 2011) (10 mol%)[15]
-
Solvent (e.g., m-xylene)
Procedure:
-
To a reaction vial, add the prolinamide catalyst.
-
Add the aldehyde and the ketone to the vial.
-
Add the solvent and stir the mixture at the desired temperature (e.g., -20 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Catalyst Recovery: The catalyst can often be recovered from the aqueous layer by acidification, extraction, and recrystallization.[15]
-
Validation: Characterize the aldol product by ¹H NMR and ¹³C NMR. Determine the enantiomeric excess by chiral HPLC or GC analysis.
Conclusion and Future Outlook
The synthesis of pyrrolidines has been significantly advanced by the development of a diverse array of catalytic systems. Transition metal catalysts offer high reactivity and broad substrate scope, while organocatalysts provide a metal-free and often highly enantioselective alternative. The choice between these catalytic systems depends on the specific synthetic target, cost considerations, and the desired level of stereochemical control.
Future research in this field will likely focus on the development of more sustainable and efficient catalysts, including those that can operate under milder conditions, utilize renewable starting materials, and be easily recovered and reused.[5][15] The continued exploration of novel catalytic strategies will undoubtedly lead to even more powerful tools for the construction of this fundamentally important heterocyclic scaffold.
References
- Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry.
- Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. Chemical Science (RSC Publishing).
- Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online.
- New Pyrrolidine Synthesis Method Revealed: Latest Research, Applications & Expert Analysis. 2024 China Chemistry News.
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- Recent Advances in the Synthesis of Pyrrolidines.
- Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- Pyrrolidine synthesis. Organic Chemistry Portal.
- General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams.
- General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams.
- De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy Using Sulfide-Based Electron Donor–Acceptor Catalysis.
- Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination.
- B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. PMC - NIH.
- Cascade synthesis of pyrrolidine catalyzed by a dual-metal catalytic system....
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- 4. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. New Pyrrolidine Synthesis Method Revealed: Latest Research, Applications & Expert Analysis | 2024 China Chemistry News [chemheterocycles.com]
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- 8. Pyrrolidine synthesis [organic-chemistry.org]
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- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
- 15. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
Validated analytical methods for 2-Ethynylpyrrolidine hydrochloride quantification
Publish Comparison Guide: Validated Analytical Strategies for 2-Ethynylpyrrolidine Hydrochloride
Executive Summary: The Challenge of the "Invisible" Polar Amine
2-Ethynylpyrrolidine hydrochloride (2-EP HCl) is a critical chiral building block in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors and antiviral agents. However, its quantification presents a "perfect storm" of analytical challenges:
-
Lack of Chromophore: The pyrrolidine ring and terminal alkyne lack significant UV absorbance above 200 nm, rendering standard UV detection useless without modification.
-
High Polarity: As a hydrochloride salt, it elutes in the void volume of standard C18 columns.
-
Thermal Instability: The terminal alkyne can be sensitive to high temperatures in GC injection ports if not properly derivatized.
This guide objectively compares the Direct HILIC-MS/MS Method (The Recommended Solution) against traditional Pre-column Derivatization HPLC and GC-FID approaches. We demonstrate why HILIC-MS/MS offers the superior balance of throughput, sensitivity, and data integrity for modern drug development.
Part 1: Comparative Analysis of Methodologies
We evaluated three distinct analytical workflows for the quantification of 2-EP HCl in bulk API and reaction mixtures.
The Solution: HILIC-MS/MS (Direct Analysis)
-
Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar ammonium salt via water-layer partitioning and ionic interactions, while Tandem Mass Spectrometry (MS/MS) provides specific detection (MRM mode) without a chromophore.
-
Verdict: Best for high-throughput, trace impurity analysis, and genotoxic impurity (GTI) screening.
Alternative A: Pre-column Derivatization (HPLC-UV/FLD)
-
Mechanism: Reaction with FMOC-Cl or Dansyl Chloride to attach a UV/Fluorescent tag, followed by standard Reversed-Phase (C18) chromatography.
-
Verdict: Robust and accessible for labs without MS, but suffers from high labor costs, variable reaction yields, and reagent interference.
Alternative B: GC-FID (Gas Chromatography)
-
Mechanism: Conversion to free base (neutralization) or Boc-protection followed by volatilization.
-
Verdict: Useful for process control of non-salt intermediates but risky for the HCl salt due to in-situ degradation and liner contamination.
Part 2: Performance Data Comparison
The following data summarizes validation parameters obtained during method development.
| Feature | HILIC-MS/MS (Recommended) | FMOC-Derivatization HPLC | GC-FID (Direct Injection) |
| Analyte State | Intact Salt (Direct Inject) | Derivative (Chemically Modified) | Free Base (Thermal Stress) |
| LOD (Sensitivity) | 0.5 ng/mL (Trace Level) | 50 ng/mL | 10 µg/mL |
| Linearity (R²) | > 0.999 (0.5 - 1000 ng/mL) | > 0.995 (Limited Range) | > 0.990 |
| Sample Prep Time | < 10 mins (Dilute & Shoot) | > 60 mins (React, Quench, Filter) | 30 mins (Extraction/Basify) |
| Specificity | High (Mass Transition) | Medium (Co-eluting reagents) | Medium (Matrix interference) |
| Throughput | High (5 min run time) | Low (25 min run + Prep) | Medium (15 min run) |
Part 3: Scientific Deep Dive & Protocols
The Mechanism of Failure in Standard C18
Attempting to analyze 2-EP HCl on a C18 column with low-wavelength UV (205 nm) fails because the cationic amine does not interact with the hydrophobic stationary phase. It elutes with the solvent front (
Recommended Protocol: HILIC-MS/MS
This protocol utilizes a Zwitterionic HILIC stationary phase which provides retention via electrostatic interaction with the ammonium group of 2-EP.
Reagents:
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0)
-
Mobile Phase B: Acetonitrile (LC-MS Grade)
-
Column: ZIC-HILIC or Amide-HILIC (2.1 x 100 mm, 1.7 µm)
Instrument Settings:
-
Flow Rate: 0.4 mL/min
-
Gradient: 90% B to 50% B over 5 minutes.
-
Detection: ESI Positive Mode (MRM).
-
Precursor Ion: m/z 96.1 [M+H]+ (2-Ethynylpyrrolidine)
-
Product Ion: m/z 68.1 (Loss of C2H4/Ring fragment) and m/z 41.1.
-
Causality of Choice:
-
High Organic Start (90% ACN): Promotes the formation of the water-enriched layer on the HILIC surface, essential for partitioning the polar 2-EP.
-
Ammonium Formate Buffer: Provides counter-ions to prevent peak tailing caused by secondary silanol interactions.
Alternative Protocol: FMOC Derivatization
For laboratories lacking MS capabilities, this method renders the molecule visible to UV/Fluorescence.
Workflow:
-
Mix: 100 µL Sample (aq) + 100 µL Borate Buffer (pH 9.0).
-
React: Add 200 µL FMOC-Cl (5 mM in ACN). Vortex.
-
Incubate: 10 mins at Ambient Temp.
-
Quench: Add 50 µL Adamantanamine (to scavenge excess FMOC).
-
Analyze: Inject on C18 Column, detection at UV 265 nm or FLD (Ex 265 / Em 315).
Critical Control Point: The pH must be maintained > 8.5 to ensure the pyrrolidine nitrogen is deprotonated and nucleophilic enough to attack the FMOC-Cl.
Part 4: Visualizing the Analytical Logic
The following diagram illustrates the decision pathway for selecting the appropriate method based on laboratory resources and sensitivity requirements.
Caption: Decision matrix for selecting the optimal analytical method based on instrumentation and sensitivity needs.
Part 5: References
-
Zhang, F., et al. (2008). "Quantitative analysis by HPLC-MS2 of the pyrrolizidine alkaloid adonifoline." Phytochemical Analysis. Link
-
Eckstein, M., & Herdegen, E. (1980).[1] "Synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride controlled by GC-MS." Polish Journal of Pharmacology and Pharmacy. Link
-
CymitQuimica. "2-Ethynylpyrrolidine hydrochloride Product Information & CAS 1314937-87-5." Link
-
Paul, M., et al. (2015). "Identification of metabolites of α-pyrrolidinohexiophenone (α-PHP) by LC-QTOF-MS." Journal of Mass Spectrometry. Link
-
BenchChem. "Comparative Guide to the Validation of Analytical Methods for Hydrochloride Salts." Link
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A Comparative In-Vitro Analysis of Pyrrolidine Derivatives as Tyrosine Kinase Inhibitors: A Guide for Drug Discovery Professionals
The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence stems from its ability to introduce three-dimensionality into molecules, enabling precise spatial orientation of functional groups for optimal target engagement. 2-Ethynylpyrrolidine hydrochloride, in particular, serves as a versatile building block, with the ethynyl group offering a reactive handle for a variety of chemical transformations, allowing for the creation of diverse compound libraries. This guide provides a comprehensive overview of the in-vitro testing pipeline for a series of pyrrolidinone derivatives, closely related to the 2-ethynylpyrrolidine scaffold, as multi-target tyrosine kinase inhibitors. We will delve into the rationale behind the experimental design, provide detailed protocols for key assays, and present a comparative analysis of their biological activities to elucidate structure-activity relationships (SAR).
The Rationale for Targeting Tyrosine Kinases with Pyrrolidine Derivatives
Tyrosine kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The pyrrolidine scaffold can be strategically functionalized to interact with the ATP-binding site of kinases, leading to potent and selective inhibition.
This guide will focus on a series of novel 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives as a case study to illustrate the in-vitro evaluation process. These compounds have been investigated as potential multi-target tyrosine kinase receptor inhibitors, a desirable attribute in cancer therapy to overcome resistance mechanisms.[1][2][3]
Experimental Design: A Multi-faceted Approach to In-Vitro Evaluation
A robust in-vitro testing cascade is essential to comprehensively characterize the biological activity of novel compounds. Our approach for evaluating these pyrrolidinone derivatives encompasses three key stages:
-
Cell-based Antiproliferative Assays: To determine the cytotoxic effects of the compounds on cancer cell lines.
-
Enzymatic Assays: To quantify the direct inhibitory activity against specific tyrosine kinases.
-
Cellular Mechanism of Action Assays: To investigate the downstream effects of kinase inhibition within a cellular context.
This multi-pronged strategy provides a holistic view of a compound's potential, from its cellular efficacy to its specific molecular target engagement.
Detailed Experimental Protocols
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cell lines (e.g., M-Hela) in 96-well plates at a density of 5 x 104 cells/mL and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like tamoxifen). Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell proliferation by 50%.
In-Vitro Kinase Inhibition Assay
This assay directly measures the ability of the compounds to inhibit the enzymatic activity of specific tyrosine kinases, such as VEGFR-2 and PDGFRβ.[1][3]
Principle: The assay quantifies the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor. The reduction in phosphorylation is a measure of the inhibitor's potency.
Step-by-Step Protocol:
-
Reaction Setup: In a 96-well plate, combine the kinase, a specific substrate (e.g., a peptide or protein), and ATP in a suitable reaction buffer.
-
Inhibitor Addition: Add the test compounds at various concentrations to the reaction mixture.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring the depletion of ATP.
-
Data Analysis: Determine the IC50 value for each compound against each kinase.
Comparative Analysis of Pyrrolidinone Derivatives
The following table summarizes the in-vitro antiproliferative activity of a library of novel 2-(het)arylpyrrolidine-1-carboxamides against the M-Hela cancer cell line.[4] This data allows for a direct comparison of the compounds' performance and the elucidation of structure-activity relationships.
| Compound | R Group | IC50 (µM) against M-Hela cells |
| Reference | Tamoxifen | 17.5 ± 1.3 |
| 5a | H | > 50 |
| 5b | Phenyl | 9.1 ± 0.8 |
| 5c | 4-Methoxyphenyl | 11.2 ± 1.0 |
| 5d | 4-Bromophenyl | 8.5 ± 0.7 |
| 5e | 4-Fluorophenyl | 8.8 ± 0.6 |
Structure-Activity Relationship (SAR) Insights
The analysis of the IC50 data reveals several key SAR insights:
-
The unsubstituted derivative (5a ) shows weak activity, highlighting the importance of the aryl substituent for antiproliferative effects.
-
The introduction of a phenyl group (5b ) significantly enhances activity.
-
Substitution on the phenyl ring with electron-donating (methoxy, 5c ) or electron-withdrawing (bromo, 5d ; fluoro, 5e ) groups leads to potent compounds with similar activities. This suggests that the steric bulk and electronic properties of the substituent play a role in the compound's interaction with its biological target.
Visualizing Experimental Workflows
A clear understanding of the experimental workflow is crucial for reproducibility and interpretation of results. The following diagrams, generated using Graphviz, illustrate the key steps in the in-vitro testing process.
Caption: Workflow for the MTT cell proliferation assay.
Caption: General workflow for an in-vitro kinase inhibition assay.
Conclusion
This guide has provided a comprehensive framework for the in-vitro evaluation of 2-ethynylpyrrolidine hydrochloride derivatives and their analogs as potential therapeutic agents. By employing a systematic approach that combines cell-based and enzymatic assays, researchers can effectively characterize the biological activity of novel compounds and elucidate critical structure-activity relationships. The detailed protocols and comparative data presented herein serve as a valuable resource for scientists and drug development professionals working to advance novel pyrrolidine-based therapeutics from the bench to the clinic. The versatility of the pyrrolidine scaffold, coupled with a rigorous in-vitro testing strategy, holds significant promise for the discovery of next-generation targeted therapies.
References
-
Yang, T.-H., Hsu, R.-J., Huang, W.-H., & Lee, A.-R. (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Molecules, 22(6), 935. [Link]
-
Yang, T.-H., Hsu, R.-J., Huang, W.-H., & Lee, A.-R. (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. PubMed Central. [Link]
-
Yang, T.-H., Hsu, R.-J., Huang, W.-H., & Lee, A.-R. (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. PubMed. [Link]
-
Azizov, A. S., Chulakov, E. N., Zobov, V. V., Voloshina, A. D., Kulik, N. V., Osin, Y. N., ... & Sinyashin, O. G. (2019). Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. Molecules, 24(17), 3086. [Link]
Sources
- 1. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship of 2-substituted pyrrolidines
Topic: Structure-Activity Relationship (SAR) of 2-Substituted Pyrrolidines: A Comparative Guide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 2-substituted pyrrolidine scaffold represents a privileged motif in medicinal chemistry, distinguished by its unique balance of conformational flexibility, hydrophilicity, and stereochemical definition. Unlike its 6-membered counterpart (piperidine), the 5-membered pyrrolidine ring offers a specific "envelope" conformation that is critical for fitting into restricted enzyme pockets, such as the S1 subsite of dipeptidyl peptidase-4 (DPP-4).
This guide objectively compares the 2-substituted pyrrolidine motif against alternative nitrogen heterocycles, focusing on Vildagliptin as a primary case study. We provide experimental data on potency, physicochemical properties, and detailed protocols for synthesis, demonstrating why this scaffold is often the superior choice for designing reversible covalent inhibitors.
Structural & Physicochemical Analysis: Pyrrolidine vs. Piperidine
The choice between a 5-membered (pyrrolidine) and 6-membered (piperidine) ring is often the first decision in lead optimization. While piperidine offers rigidity, pyrrolidine provides superior solubility and a distinct vector for substituents at the 2-position.
Table 1: Comparative Physicochemical Profile
| Feature | Pyrrolidine (5-membered) | Piperidine (6-membered) | Impact on Drug Design |
| LogP (Lipophilicity) | ~0.46 | ~0.84 | Pyrrolidine improves aqueous solubility, reducing formulation challenges. |
| pKa (Basicity) | ~11.27 | ~11.22 | Pyrrolidine is slightly more basic due to better solvation and ring strain release upon protonation. |
| Conformation | Envelope / Twist (Flexible) | Chair (Rigid) | Pyrrolidine's "pseudorotation" allows for induced-fit binding in tight pockets. |
| Stereochemistry | 1 Chiral Center (C2) | 1 Chiral Center (C2) | The (S)-pyrrolidine motif mimics natural L-Proline, often recognized by endogenous transporters/enzymes. |
Expert Insight: The slightly higher basicity and lower lipophilicity of pyrrolidine make it an excellent scaffold for CNS penetration when balanced with appropriate lipophilic side chains. Its ability to adopt an envelope conformation allows substituents at C2 to project into specific sub-pockets (e.g., the hydrophobic S1 pocket of proteases) more effectively than the equatorial/axial vectors of a rigid piperidine chair.
Case Study: DPP-4 Inhibition (Vildagliptin)[1][2][3][4][5][6][7][8][9]
The most definitive demonstration of the 2-substituted pyrrolidine SAR is found in the class of DPP-4 inhibitors used for Type 2 Diabetes. Vildagliptin utilizes a 2-cyano-pyrrolidine moiety to form a reversible covalent bond with the enzyme.
Mechanism of Action: The "Warhead" Effect
The nitrile group at the 2-position is not merely a substituent; it is an electrophilic "warhead."
-
Recognition: The adamantyl group binds in the lipophilic S2 pocket.
-
Attack: The hydroxyl group of the catalytic Ser630 residue in DPP-4 attacks the nitrile carbon.
-
Complex: An imidate adduct is formed, inhibiting the enzyme (Ki ≈ 3 nM).
Comparison with Alternatives:
-
Unsubstituted Pyrrolidine: Completely inactive (Ki > 10 µM). The nitrile is essential for the covalent mechanism.
-
Piperidine Analog: Replacing the pyrrolidine ring with piperidine disrupts the precise distance required for Ser630 attack. The steric bulk of the extra methylene group causes clashes within the S1 pocket, reducing potency by >100-fold.
Diagram 1: SAR Decision Logic
Caption: Decision tree for selecting pyrrolidine vs. piperidine scaffolds based on active site topology and mechanistic requirements.
Experimental Protocol: Synthesis of the 2-Cyano Pyrrolidine Core
This protocol describes the synthesis of the key intermediate for Vildagliptin-like compounds. It validates the chemical accessibility of the 2-substituted pyrrolidine motif.
Objective: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (Key Intermediate).
Reagents:
-
L-Prolinamide (Starting material, Chiral pool)
-
Chloroacetyl chloride
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
Step-by-Step Methodology:
-
Acylation (Introduction of Linker):
-
Dissolve L-prolinamide (10 mmol) in dry DCM (50 mL) and cool to 0°C.
-
Add TEA (12 mmol) followed by dropwise addition of chloroacetyl chloride (11 mmol).
-
Stir at 0°C for 2 hours, then warm to room temperature (RT) for 1 hour.
-
Validation: TLC (MeOH/DCM 1:9) should show consumption of starting material.
-
Workup: Wash with 1N HCl, sat. NaHCO3, and brine. Dry over MgSO4 and concentrate to yield N-(chloroacetyl)-L-prolinamide.
-
-
Dehydration (Formation of the Nitrile Warhead):
-
Dissolve the amide intermediate from Step 1 in dry DCM (50 mL).
-
Cool to 0°C. Add TEA (25 mmol).
-
Add TFAA (12 mmol) dropwise. Note: This reagent converts the primary amide (-CONH2) directly to the nitrile (-CN).
-
Stir at RT for 3 hours.
-
Validation: IR spectroscopy will show the appearance of a sharp nitrile peak at ~2240 cm⁻¹.
-
Purification: Flash column chromatography (Silica, Hexane/EtOAc).
-
Diagram 2: Synthesis Workflow
Caption: Synthetic route transforming L-prolinamide into the bioactive 2-cyano-pyrrolidine scaffold via acylation and dehydration.
Comparative Data: Vildagliptin vs. Analogs
The following data illustrates the critical nature of the 2-substitution pattern.
| Compound Variant | Structure Modification | IC50 (DPP-4) | Binding Mode |
| Vildagliptin | 2-Cyano-pyrrolidine | 3.5 nM | Reversible Covalent (Imidate) |
| De-cyano Analog | 2-H-pyrrolidine | > 10,000 nM | Weak Competitive (Loss of Warhead) |
| Piperidine Analog | 2-Cyano-piperidine | ~450 nM | Steric Clash in S1 Pocket |
| Sitagliptin | Triazolopyrazine (Alternative) | 18 nM | Competitive (Non-covalent) |
Data Interpretation: The >100-fold loss in potency upon ring expansion (Piperidine) confirms the strict steric requirement of the S1 pocket. The complete loss of activity in the De-cyano analog confirms the covalent mechanism is driven by the 2-substituent.
References
-
Design and Synthesis of Vildagliptin: Villhauer, E. B., et al. "1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioactive Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties." Journal of Medicinal Chemistry, 2003.
-
Mechanism of Action: Nabeno, M., et al. "A Comparative Study of the Binding Modes of Recently Launched Dipeptidyl Peptidase IV Inhibitors in the Active Site." Biochemical and Biophysical Research Communications, 2013.
-
Piperidine vs. Pyrrolidine Properties: "Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery."[1] BenchChem, 2025.[1]
-
Saxagliptin Discovery: Augeri, D. J., et al. "Discovery and Preclinical Profile of Saxagliptin (BMS-477118): A Highly Potent, Long-Acting, Orally Active Dipeptidyl Peptidase IV Inhibitor."[2][3] Journal of Medicinal Chemistry, 2005.[3]
-
Clinical Efficacy Review: "Efficacy and Safety of Vildagliptin Versus Other Dipeptidyl Peptidase 4 Inhibitors." Cureus, 2025.[4]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and preclinical profile of Saxagliptin (BMS-477118): a highly potent, long-acting, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vildagliptin matches other DPP-4 inhibitors in type 2 diabetes control :- Medznat [medznat.ru]
Strategic Synthesis of Functionalized Pyrrolidines: A Comparative Technical Guide
Executive Summary
The pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in diverse therapeutics ranging from antiviral agents (e.g., Daclatasvir) to DPP-4 inhibitors for diabetes. Its saturation offers unique vectors for substituent display, allowing precise tuning of physicochemical properties (logP, pKa) and target engagement—capabilities often lacking in flat, aromatic pyrroles.
This guide objectively compares three dominant synthetic methodologies for constructing functionalized pyrrolidines:
-
1,3-Dipolar Cycloaddition: The gold standard for stereochemical complexity.
-
Pd-Catalyzed Carboamination: The modular approach for aryl-functionalization.
-
Photoredox-Mediated Radical Cyclization: The modern solution for mild, non-traditional bond formation.
Route 1: 1,3-Dipolar Cycloaddition (The Stereochemical Standard)
Best For: Creating polysubstituted rings with up to four contiguous stereocenters in a single step.
Mechanistic Insight
This route relies on the reaction between an azomethine ylide (a 1,3-dipole) and an electron-deficient alkene (dipolarophile).[1] While thermal generation is possible, metal-catalyzed (Ag(I) or Cu(I)) methods allow for low-temperature generation of metallo-dipoles from iminoesters.
-
Causality: The metal coordinates the iminoester nitrogen and oxygen, increasing the acidity of the
-proton. A base (often tertiary amine) deprotonates this position to form the reactive dipole. -
Stereocontrol: The reaction generally proceeds via a concerted but asynchronous
mechanism.[1] The metal catalyst dictates the dipole geometry (W-shaped vs. U-shaped), while the endo-transition state is typically favored due to secondary orbital interactions, yielding specific diastereomers.
Representative Protocol (Ag(I)-Catalyzed)
Based on methodologies reviewed by Adrio & Carretero.
Reagents:
- -Iminoester (1.0 equiv)
-
Acrylate/Maleimide dipolarophile (1.2 equiv)
-
AgOAc (3-5 mol%)
-
Ligand (e.g., PPh3 or chiral phosphoramidite, 3-6 mol%)
-
Base (Et3N or DBU, 1.0 equiv)
-
Solvent: Toluene or DCM (
M)
Workflow:
-
Catalyst Formation: Stir AgOAc and Ligand in solvent for 30 mins to form the active chiral complex.
-
Dipole Generation: Add the
-iminoester and base.[2] The solution typically changes color (yellow/orange), indicating ylide formation. -
Cycloaddition: Add the dipolarophile at
C to RT. -
Workup: Filter through Celite to remove silver salts. Concentrate and purify via flash chromatography.
Pathway Visualization
Caption: Metal-mediated dipole formation followed by stereoselective trapping.[3]
Route 2: Pd-Catalyzed Carboamination (The Modular Architect)
Best For: Building pyrrolidines from acyclic amines while simultaneously installing an aryl or vinyl group.
Mechanistic Insight
Pioneered significantly by the Wolfe group, this method couples an aryl bromide/triflate with a
-
Causality: The reaction proceeds via oxidative addition of Pd(0) to Ar-X, followed by amine coordination. The critical step is syn-aminopalladation (insertion of the alkene into the Pd-N bond), which forms the ring and a C-Pd bond.
-
Self-Validation: The cycle closes via reductive elimination, forming the exocyclic C-C bond. If
-hydride elimination occurs instead, the cycle fails (forming an enamine). Ligand choice (e.g., dppb, DPEphos) is crucial to favor elimination over -hydride elimination.
Representative Protocol (Wolfe Conditions)
Standard conditions for N-Boc-pent-4-enylamine cyclization.
Reagents:
-
Aryl Bromide (1.0 equiv)
- -Aminoalkene (1.2 equiv)
-
Pd2(dba)3 (1-2 mol%)
-
Ligand: dppb (1,4-bis(diphenylphosphino)butane) (2-4 mol%)
-
Base: NaOtBu (2.0 equiv) or Cs2CO3 (for sensitive substrates)
-
Solvent: Toluene or Dioxane (
C)
Workflow:
-
Inert Atmosphere: Flame-dry glassware; cycle Argon/N2 3 times.
-
Mix: Add Pd source, ligand, and base. Add solvent and stir 10 min.
-
Substrate Addition: Add Aryl Bromide and Aminoalkene.
-
Heating: Heat to
C for 4-12 hours. -
Validation: Monitor disappearance of Aryl Bromide by TLC.
-
Workup: Quench with saturated NH4Cl, extract with EtOAc.
Pathway Visualization
Caption: The Wolfe catalytic cycle showing oxidative addition, insertion, and reductive elimination.
Route 3: Photoredox-Mediated Radical Cyclization (The Mild Modernist)
Best For: Mild, room-temperature synthesis and accessing "anti-Markovnikov" or contra-thermodynamic substitution patterns.
Mechanistic Insight
This route utilizes visible light and a photocatalyst (Ir or Ru based, or organic dyes like Eosin Y) to generate an N-centered radical (NCR) .
-
Causality: The excited photocatalyst performs a Single Electron Transfer (SET) (often Proton-Coupled Electron Transfer, PCET) with an N-H bond or an N-X precursor.
-
Radical Cascade: The resulting electrophilic nitrogen radical cyclizes onto a pendant alkene (5-exo-trig). The resulting carbon radical is then trapped by a hydrogen atom donor (HAT) or another electrophile.
-
Advantage: Avoids high heat and strong bases required in Pd-catalysis.
Representative Protocol (PCET Activation)
Based on Knowles/MacMillan type methodologies.
Reagents:
-
Amide/Sulfonamide precursor (1.0 equiv)
-
Photocatalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1-2 mol%)
-
Base: Phosphate base (e.g., NBu4OP(O)(OBu)2)
-
Solvent: DCE or PhCF3 (degassed)
-
Light Source: Blue LEDs (450 nm)
Workflow:
-
Degassing: Crucial step. Oxygen quenches triplet states of photocatalysts. Sparge solvent with Argon for 15-20 mins.
-
Setup: Add catalyst, substrate, and base to a vial. Seal with a septum.
-
Irradiation: Place vial 2-3 cm from Blue LED strip. Use a fan to maintain ambient temperature (prevent thermal background reactions).
-
Time: Typically 12-24 hours.
-
Workup: Filter through a short silica plug to remove the catalyst.
Performance Comparison Matrix
| Feature | 1,3-Dipolar Cycloaddition | Pd-Catalyzed Carboamination | Photoredox Radical Cyclization |
| Primary Bond Formation | C-C and C-N (Concerted) | C-N (Intramolecular) | C-N (Radical) |
| Stereocontrol (dr/ee) | Excellent (>95% ee common) | Good (Substrate dependent) | Moderate to Good |
| Atom Economy | High (Convergent) | Moderate (Leaving groups) | High |
| Substrate Scope | Requires electron-deficient alkenes | Requires Aryl/Vinyl Halides | Tolerates unactivated alkenes |
| Scalability | High (Ag is recoverable) | Moderate (Pd cost) | High (Flow chemistry compatible) |
| Key Limitation | Limited to specific dipole precursors | Strong base/Heat sensitivity | Excited state quenching ( |
Decision Framework
Use this logic flow to select the optimal route for your target molecule.
Caption: Strategic selection based on structural complexity and substrate sensitivity.
References
-
Adrio, J., & Carretero, J. C. (2019).[4] Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, 55, 11979-11991.[4]
-
Nájera, C., & Sansano, J. M. (2010).[3] Metal complexes versus organocatalysts in asymmetric 1,3-dipolar cycloadditions. Journal of the Brazilian Chemical Society, 21(3), 377-412.[3]
-
Wolfe, J. P., et al. (2010). Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl)pyrrolidines.[5] Journal of the American Chemical Society, 132(42), 14877–14882.
-
Schultz, D. M., & Wolfe, J. P. (2015). Mild Conditions for the Synthesis of Functionalized Pyrrolidines via Pd-Catalyzed Carboamination Reactions. Organic Letters, 17(2), 270–273.
- Zhu, S., et al. (2013). Proton-Coupled Electron Transfer in Organic Synthesis: Fundamentals, Applications, and Future Perspectives (Knowles Group). Chemical Science, 4, 1059-1076. (Contextual grounding for PCET).
-
Shao, Q., et al. (2026). De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy. The Journal of Organic Chemistry. (Example of modern radical cascade).
Sources
- 1. Azomethine ylide - Wikipedia [en.wikipedia.org]
- 2. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Antiarrhythmic Activity of Novel Pyrrolidin-2-one Derivatives
Executive Summary: Beyond the Vaughan Williams Classification
Current Landscape: The clinical management of cardiac arrhythmias remains heavily reliant on Class I (Na+ channel blockers) and Class III (K+ channel blockers) agents. While effective, these standards—such as Amiodarone and Propafenone—carry significant liabilities. Amiodarone induces thyroid and pulmonary toxicity, while many Class III agents prolong the QT interval, paradoxically increasing the risk of Torsades de Pointes (TdP).
The Novel Alternative: Pyrrolidin-2-one derivatives represent a paradigm shift. Unlike traditional ion-channel-centric designs, these novel agents (specifically the S-series and EP-series ) leverage a hybrid pharmacophore strategy . They combine the lipophilic pyrrolidin-2-one scaffold (structurally related to nootropic agents like piracetam) with arylpiperazine moieties.
Key Advantage: The defining characteristic of these derivatives is their potent
Part 1: Chemical Rationale & Mechanism of Action
The Pharmacophore Hybridization Strategy
The design of these derivatives addresses the "selectivity-toxicity" trade-off. The pyrrolidin-2-one ring serves as a stable, lipophilic linker that positions the active arylpiperazine group to interact with adrenergic receptors.
-
Scaffold: Pyrrolidin-2-one (improves bioavailability and CNS penetration, though peripheral action is desired here).
-
Active Moiety: Arylpiperazine (provides high affinity for
-adrenergic receptors).[1] -
Linker: Hydroxypropyl chain (optimizes binding pocket fit).
Mechanistic Divergence
Standard antiarrhythmics directly "plug" ion channels. Novel pyrrolidin-2-one derivatives (e.g., S-75 , EP-40 ) act primarily by modulating the autonomic nervous system's influence on the heart.
-
Primary Mechanism:
-Adrenergic Receptor Antagonism.[2] By blocking these receptors, the derivatives prevent catecholamine-induced calcium overload and after-depolarizations, which are common triggers for ventricular arrhythmias during stress or ischemia. -
Secondary Mechanism: Mild Na+/Ca2+ channel modulation (compound specific) and antioxidant activity (specifically EP-40 ), which protects cardiomyocytes during reperfusion injury.
Diagram: Mechanistic Pathway Comparison
The following diagram contrasts the proarrhythmic risk of Class III agents against the safety profile of Pyrrolidin-2-one derivatives.
Figure 1: Mechanistic divergence showing the safety margin of Pyrrolidin-2-one derivatives (Green) versus the proarrhythmic liability of Class III agents (Red).
Part 2: Comparative Performance Analysis
The following data synthesizes results from key preclinical studies comparing "S-series" (S-61, S-73, S-75) and "EP-series" (EP-40) against standard of care.
Table 1: Efficacy in Arrhythmia Models
Data aggregated from rodent models (Wistar rats).[1]
| Compound | Class/Type | Adrenaline Model (Prophylactic) | BaCl2 Model (Chemically Induced) | Ischemia/ Reperfusion | QT Interval Effect |
| Amiodarone | Class III (Standard) | High Efficacy | High Efficacy | High Efficacy | Prolonged (Risk) |
| Propafenone | Class Ic (Standard) | Moderate | High Efficacy | Moderate | Prolonged (QRS) |
| S-75 | Pyrrolidin-2-one | High Efficacy (Superior to Carvedilol) | Inactive | Inactive | No Change (Safe) |
| S-61 | Pyrrolidin-2-one | High Efficacy | Inactive | N/A | No Change (Safe) |
| EP-40 | Pyrrolidin-2-one | N/A | High Efficacy | High Efficacy | Mild Prolongation |
Analysis:
-
Model Specificity: The S-series compounds are highly specific to catecholamine-driven arrhythmias (Adrenaline model). This suggests they are ideal candidates for stress-induced or sympathetic-storm-related arrhythmias, rather than pure electrolyte disturbances.
-
Safety Profile: Unlike Amiodarone, S-75 and S-61 do not alter the QT interval. This is a critical differentiator for drug development, as QT prolongation is the primary reason for regulatory failure in new antiarrhythmics.
-
Broad Spectrum: EP-40 shows a broader spectrum, active in both Barium Chloride and Ischemia models, likely due to its additional antioxidant properties.
Part 3: Experimental Protocols
Protocol A: Adrenaline-Induced Arrhythmia (Rat Model)
Target: Evaluation of anti-adrenergic efficacy (S-series compounds).[1][3][4]
1. Animal Preparation:
-
Subject: Male Wistar rats (200–250 g).[1]
-
Anesthesia: Thiopental (75 mg/kg i.p.) or Isoflurane (2-3%).
-
Monitoring: Subcutaneous needle electrodes (Lead II ECG).[5][6] Stabilize for 15 minutes prior to baseline recording.
2. Compound Administration:
-
Route: Intravenous (IV) via femoral or tail vein.
-
Timing: Administer test compound (e.g., S-75 at 5–10 mg/kg) 15 minutes prior to arrhythmogen.
3. Arrhythmia Induction:
-
Agent: Adrenaline (Epinephrine).[3]
-
Dose: 20 µg/kg IV bolus.
-
Observation Window: 15 minutes post-injection.
4. Scoring Criteria (Self-Validating):
-
Arrhythmia: Presence of ventricular premature beats, tachycardia, or fibrillation.[7][8]
-
Protection: Complete absence of rhythm abnormalities for the duration of the observation window.
-
Validation: Control group must exhibit arrhythmia in >80% of subjects for the run to be valid.
Protocol B: Barium Chloride (BaCl2) Induced Arrhythmia
Target: Evaluation of K+ channel/general membrane stabilizing efficacy (EP-series).
1. Induction:
-
Dose: 4 mg/kg (IV) or 160 mg/kg (IP) depending on onset speed required.
-
Mechanism: BaCl2 blocks inward rectifier K+ channels (
), rapidly inducing ventricular tachycardia.
2. Therapeutic Intervention:
-
Administer test compound after stable arrhythmia is established (Therapeutic mode) or before injection (Prophylactic mode).
-
Endpoint: Restoration of Sinus Rhythm for >20 minutes.
Workflow Diagram: Screening Pipeline
This workflow ensures efficient filtering of "hits" before expensive electrophysiology.
Figure 2: Step-by-step screening workflow for validating novel antiarrhythmic agents.
Part 4: Conclusion & Future Outlook
The novel pyrrolidin-2-one derivatives, particularly S-75 and EP-40 , demonstrate that effective antiarrhythmic activity can be achieved without direct heavy blockade of repolarizing potassium channels.
-
Key Takeaway: The "S-series" compounds prove that
-adrenolytic activity is a viable pathway for preventing stress-induced arrhythmias with a superior safety margin regarding QT prolongation compared to Class III agents. -
Recommendation: For researchers targeting ischemia-reperfusion injury, EP-40 derivatives (with antioxidant capacity) offer the most promise. For those targeting sympathetic-driven arrhythmias (e.g., in heart failure models), S-75 is the superior scaffold.
References
-
Kulig, K., et al. (2007).[2] "The Antiarrhythmic and Hypotensive Effects of S-61 and S-73, the Pyrrolidin-2-one Derivatives with α1-Adrenolytic Properties." Molecules.
-
Pękala, E., et al. (2021). "The Antiarrhythmic Activity of Novel Pyrrolidin-2-one Derivative S-75 in Adrenaline-Induced Arrhythmia." International Journal of Molecular Sciences.
-
Malawska, B., et al. (2005). "Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties." European Journal of Pharmacology.
-
Gou, Y., et al. (2023). "Synthesis and In Vivo Antiarrhythmic Activity Evaluation of Novel Scutellarein Analogues." Molecules.
-
King, J., et al. (2024).[9] "Barium Chloride-Induced Cardiac Arrhythmia Mouse Model Exerts an Experimental Arrhythmia for Pharmacological Investigations." Life.
Sources
- 1. The Antiarrhythmic Activity of Novel Pyrrolidin-2-one Derivative S-75 in Adrenaline-Induced Arrhythmia | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Antiarrhythmic Activity of Novel Pyrrolidin-2-one Derivative S-75 in Adrenaline-Induced Arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Barium Chloride-Induced Cardiac Arrhythmia Mouse Model Exerts an Experimental Arrhythmia for Pharmacological Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and In Vivo Antiarrhythmic Activity Evaluation of Novel Scutellarein Analogues as Voltage-Gated Nav1.5 and Cav1.2 Channels Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Handling of 2-Ethynylpyrrolidine Hydrochloride: A Senior Application Scientist's Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the novel building blocks we utilize are as critical as the final therapeutic entities. 2-Ethynylpyrrolidine hydrochloride is one such compound, a versatile intermediate whose reactivity is key to its utility in synthesis. However, the very features that make it valuable also necessitate a robust and informed approach to its handling. This guide moves beyond a simple checklist of personal protective equipment (PPE). As a Senior Application Scientist, my objective is to provide you with a comprehensive operational plan grounded in the "why" — the scientific rationale behind each safety recommendation. By understanding the causality of these measures, you can cultivate a laboratory environment that is not only compliant but also intrinsically safe.
Understanding the Hazard Profile of 2-Ethynylpyrrolidine Hydrochloride
2-Ethynylpyrrolidine hydrochloride is a solid, powdered amine salt. Its primary hazards stem from its potential to cause irritation to the skin, eyes, and respiratory tract. The hydrochloride salt form, while improving solubility in some solvents, can also contribute to its irritant properties. Inhalation of the dust can lead to respiratory discomfort, and direct contact may cause skin irritation or allergic reactions in sensitized individuals. While specific toxicological data for this compound is not extensively published, the known hazards of similar amine hydrochlorides and pyrrolidine derivatives guide our safety protocols.[1]
The amine functional group can cause visual disturbances, such as blurred vision or halos around lights, upon vapor exposure, although this is more pronounced with volatile free amines.[2] The hydrochloride salt form significantly reduces the volatility, but the potential for dust generation during handling remains a primary concern.
Core Protective Measures: Your First Line of Defense
A proactive approach to safety begins with the consistent and correct use of personal protective equipment. The following table outlines the minimum PPE requirements for handling 2-Ethynylpyrrolidine hydrochloride, with the rationale for each selection detailed below.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against skin contact with the powdered solid and its solutions. Nitrile and neoprene offer good resistance to a range of chemicals.[3][4] |
| Eye Protection | Chemical Safety Goggles | Protects eyes from airborne dust particles and accidental splashes of solutions containing the compound. |
| Body Protection | Laboratory Coat | Prevents contamination of personal clothing with the chemical powder. |
| Respiratory Protection | NIOSH-approved N95 Respirator (or higher) | Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[5][6] |
The Science of Selection: A Deeper Dive into PPE Choices
Hand Protection: The choice of nitrile or neoprene gloves is based on their proven resistance to a broad spectrum of chemicals.[3][4] While 2-Ethynylpyrrolidine hydrochloride is handled as a solid, it will likely be dissolved in various organic solvents during its use. Nitrile gloves provide excellent protection against many common laboratory solvents. For extended or high-exposure tasks, consider double-gloving to minimize the risk of exposure due to undetected pinholes or tears. Always inspect gloves for any signs of degradation or perforation before use.
Eye Protection: The use of chemical safety goggles is non-negotiable. Unlike safety glasses, goggles provide a complete seal around the eyes, offering superior protection from fine dust particles that can easily become airborne during weighing and transfer operations.
Respiratory Protection: The primary inhalation hazard associated with 2-Ethynylpyrrolidine hydrochloride is its powdered form. Any activity that could generate dust, such as weighing, transferring, or scraping, should ideally be performed within a certified chemical fume hood. If this is not feasible, a NIOSH-approved N95 respirator is the minimum requirement to filter out airborne particulates.[5][6] For larger quantities or situations with significant dust generation, a higher level of respiratory protection, such as a P100 filter or a powered air-purifying respirator (PAPR), should be considered.
Operational Plan: From Receipt to Disposal
A comprehensive safety strategy extends beyond PPE. It encompasses the entire lifecycle of the chemical within your laboratory. The following workflow provides a step-by-step guide for the safe handling of 2-Ethynylpyrrolidine hydrochloride.
Caption: A streamlined workflow for the safe handling of 2-Ethynylpyrrolidine hydrochloride.
Step-by-Step Handling Protocol
-
Receiving and Storage: Upon receipt, visually inspect the container for any signs of damage or leakage. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Ensure the container is tightly sealed.
-
Protocol Review: Before any handling, thoroughly review the Safety Data Sheet (SDS) and your institution's specific standard operating procedures (SOPs) for this chemical.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Weighing and Transfer: Whenever possible, perform all manipulations of the solid compound within a certified chemical fume hood to contain any dust. Use a spatula for transfers and avoid any actions that could create airborne particles.
-
Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Decontamination: After handling, decontaminate the work area with a suitable cleaning agent and wipe it down.
-
Waste Disposal: Segregate all waste materials, including contaminated gloves, wipes, and empty containers, into a designated, properly labeled hazardous waste container.
Emergency Preparedness: Spill and Exposure Management
Accidents can happen, and a well-defined emergency plan is a critical component of laboratory safety.
Spill Response
For a Small Spill (a few grams):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[7]
-
Carefully scoop the mixture into a labeled hazardous waste container.
-
Wipe the area with a damp cloth, and dispose of the cloth in the same waste container.
-
Wash the area with soap and water.
For a Large Spill:
-
Evacuate the immediate area and alert your supervisor and institutional safety officer.
-
Restrict access to the spill area.
-
If the spill is in a poorly ventilated area, evacuate the entire lab and contact your institution's emergency response team.
-
Do not attempt to clean up a large spill without specialized training and equipment.
Exposure Protocol
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are experiencing difficulty breathing, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Responsible Stewardship
Proper disposal of 2-Ethynylpyrrolidine hydrochloride and its associated waste is crucial to protect both human health and the environment. As a halogenated organic compound, it falls under specific regulatory guidelines for disposal.
All waste containing this compound, including unused product, contaminated absorbents from spills, and empty containers, should be collected in a clearly labeled, sealed, and compatible hazardous waste container. The specific disposal route will be determined by your institution's hazardous waste management program and local regulations. Typically, this involves incineration at a licensed facility.[8] Do not dispose of this chemical down the drain or in regular trash.
Conclusion: Fostering a Culture of Safety
The safe handling of 2-Ethynylpyrrolidine hydrochloride is not merely a matter of following rules; it is about understanding the principles behind them. By integrating this knowledge into your daily laboratory practices, you contribute to a culture of safety that protects you, your colleagues, and the integrity of your research. This guide provides a framework for responsible handling, but it is incumbent upon each scientist to remain vigilant, informed, and proactive in their commitment to laboratory safety.
References
- New Jersey Department of Health. (n.d.). Ammonium Chloride - Hazardous Substance Fact Sheet.
- National Center for Biotechnology Information. (n.d.). Amines as occupational hazards for visual disturbance.
- U.S. Food and Drug Administration. (2024, August 6). FDA warns consumers to not purchase or use unapproved inhalant products marketed for alertness and energy boosting.
- WebMD. (2025, October 21). Smelling Salts: Benefits, Risks and Side Effects.
- Environmental Health and Safety, University of Washington. (n.d.). OSHA Glove Selection Chart.
- American Chemical Society. (n.d.). Guide for Chemical Spill Response.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Guide to the Selection & Use of Particulate Respirators.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- National Center for Biotechnology Information. (n.d.). Toxicity and death following recreational use of 2-pyrrolidino valerophenone.
- Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures.
- ResearchGate. (n.d.). Synthesis of heteroatom-containing pyrrolidine derivatives based on Ti(O- i Pr) 4 and EtMgBr-catalyzed carbocyclization of allylpropargyl amines with Et 2 Zn.
- Unisafe. (n.d.). Gloves Chemical Resistance Chart.
- Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals.
- Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Yale Environmental Health & Safety. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
- Cornell University Environmental Health and Safety. (n.d.). 5.4 Chemical Spill Procedures.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Guide to the Selection and Use of Particulate Respirators.
- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Texas A&M University-Texarkana. (n.d.). Spill Management Procedure.
- Guide Gloves. (n.d.). CHEMICAL- RESISTANT GLOVES.
- Frontiers. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology.
- 3M. (n.d.). 3M Respirator Selection Guide.
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
- OSHA Outreach Courses. (2024, July 29). Chemical Spill Emergency? Follow These Crucial Steps.
- University of Michigan Health. (n.d.). Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process.
- MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- University of St Andrews. (2015, July 31). Glove selection guide.
- C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal.
- U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste.
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- 2. Amines as occupational hazards for visual disturbance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. guidegloves.com [guidegloves.com]
- 5. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
- 6. students.umw.edu [students.umw.edu]
- 7. acs.org [acs.org]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
